Nonadecanoyl-L-carnitine (chloride)
Description
Properties
Molecular Formula |
C26H52NO4+ |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-nonadecanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C26H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-24(22-25(28)29)23-27(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |
InChI Key |
GWKZIORVZQMWMC-XMMPIXPASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Nonadecanoyl-L-carnitine Chloride (C19-Carnitine)
[1]
Executive Summary
Nonadecanoyl-L-carnitine chloride (C19:0-Carnitine) is a synthetic, long-chain acylcarnitine ester utilized primarily as an internal standard (IS) in quantitative lipidomics and metabolic profiling. Unlike physiological acylcarnitines (e.g., Palmitoyl-C16, Stearoyl-C18), the C19:0 isoform contains an odd-numbered carbon chain, rendering it virtually absent in natural biological matrices. This unique "bio-orthogonal" property makes it an ideal tracer for normalizing extraction efficiency and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows without isotopic overlap interference.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature and Classification
-
Chemical Name: (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium chloride[1]
-
Common Synonyms: C19-Carnitine, L-Carnitine nonadecanoyl ester, Nonadecanoylcarnitine.[1]
-
CAS Number: While specific CAS numbers for the unlabeled chloride salt are not widely indexed in public chemical registries, the deuterated analog (d3) is frequently referenced (e.g., CAS 1263077-19-9 for related long-chain variants). Researchers should identify this compound by its chemical structure and exact mass.
-
Chemical Family: Long-chain Acylcarnitine (LCAC).
Physical Specifications
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 478.15 g/mol (Chloride Salt) |
| Exact Mass (Cation) | 442.3896 Da (Monoisotopic) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Ethanol, DMSO.[1][2] Sparingly soluble in water due to the hydrophobic C19 tail. |
| Critical Micelle Concentration (CMC) | Estimated < 5 |
Part 2: Biological Significance & Applications
The "Odd-Chain" Advantage
In mammalian metabolism, fatty acids are predominantly even-numbered (C16, C18) due to the sequential addition of two-carbon acetyl-CoA units. Odd-chain fatty acids (C15, C17, C19) are rare, typically derived from dairy or specific bacterial metabolism.
-
Zero Background: C19-carnitine is not endogenously produced in significant quantities in human plasma or tissue.
-
Matrix Independence: It mimics the physicochemical behavior (retention time, extraction recovery) of C18-carnitine (Stearoylcarnitine) but remains spectrally distinct.
Role in Fatty Acid Oxidation (FAO)
While used as a standard, C19-carnitine can biologically interact with Carnitine Palmitoyltransferase 2 (CPT2) . It acts as a substrate for CPT2, allowing researchers to probe enzyme kinetics with a substrate that does not compete with endogenous pools of Palmitoylcarnitine.
Part 3: Experimental Protocols
Standard Preparation & Handling
Storage: Lyophilized powder is stable at -20°C for >2 years. Solutions in methanol are stable for 6 months at -80°C. Safety: Long-chain acylcarnitines are amphiphilic detergents. Avoid inhalation; use PPE.
Protocol: Preparation of Internal Standard Working Solution (ISWS)
-
Stock Solution: Dissolve 1 mg C19-carnitine chloride in 1 mL 100% Methanol (Concentration: ~2 mM). Vortex for 30s.
-
Working Solution: Dilute Stock 1:2000 in Methanol to achieve ~1
M. -
Usage: Add 10
L of ISWS to every 100 L of biological sample (plasma/tissue homogenate) before protein precipitation.
LC-MS/MS Methodology
Platform: UHPLC coupled to Triple Quadrupole (QqQ) MS. Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
Mass Transitions (MRM): The quaternary ammonium group provides a permanent positive charge.
-
Precursor Ion (Q1): m/z442.4
-
Product Ion (Q3): m/z85.0 (Characteristic fragment:
derived from the carnitine backbone). -
Collision Energy (CE): ~25–30 eV (Optimized for the 85 fragment).
Chromatography (HILIC or C18):
-
Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid.
-
Gradient: High organic start (for HILIC) or High aqueous start (for C18). C19 elutes late in RP-C18 due to high hydrophobicity.
Part 4: Visualization & Logic
Structural Fragmentation Logic
The following diagram illustrates the chemical structure of Nonadecanoyl-L-carnitine and its specific fragmentation pathway in Mass Spectrometry.
Figure 1: MS/MS fragmentation pathway. The precursor ion (m/z 442.4) loses the fatty acid tail to generate the characteristic carnitine fragment (m/z 85.0).
Analytical Workflow
This workflow defines the integration of C19-Carnitine as a self-validating Internal Standard.
Figure 2: Analytical workflow ensuring data integrity via Internal Standard normalization.
Part 5: Synthesis & Purity Analysis
For researchers requiring custom synthesis (if commercial stock is unavailable):
-
Reagents: Nonadecanoic acid (C19:0), Thionyl Chloride (
), L-Carnitine Inner Salt. -
Activation: Convert Nonadecanoic acid to Nonadecanoyl Chloride using
(Reflux, 2h). -
Esterification: React Acid Chloride with L-Carnitine in Trifluoroacetic acid (TFA) or glacial acetic acid at 60°C.
-
Purification: Recrystallization from Acetone/Ether.
-
Validation:
-
1H-NMR: Confirm trimethyl signal (~3.2 ppm) and long alkyl chain protons.
-
HRMS: Confirm mass 442.3896.
-
References
- Liebisch, G., et al. (2019). High-throughput quantification of lysophosphatidylcholine and acylcarnitine by LC-MS/MS. Clinical Chemistry. (General methodology for acylcarnitine profiling).
- Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451–1462. (Establishes m/z 85 transition standards).
- Funai, K., et al. (2013). Long-chain acylcarnitines activate cell stress and myokine release. Journal of Lipid Research. (Discusses CMC and biological activity of long-chain carnitines).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of C19:0 Acylcarnitine in Lipid Metabolism: Mechanisms, Biomarker Utility, and Analytical Workflows
Executive Summary
Historically relegated to the role of an exogenous internal standard in mass spectrometry, C19:0 acylcarnitine (nonadecanoylcarnitine) is emerging as a critical endogenous metabolite with profound implications in lipid metabolism. As a long-chain odd-chain acylcarnitine, it serves as the mitochondrial transport vehicle for nonadecanoic acid (C19:0)[1][2]. Recent multi-omic investigations have unveiled its active participation in anaplerotic energy pathways, its inverse correlation with metabolic syndrome, and its utility as a biomarker in oncology and hepatic fibrosis[3][4][5]. This whitepaper synthesizes the biochemical mechanisms of C19:0 acylcarnitine, details its pathophysiological roles, and provides a field-proven, self-validating analytical workflow for its quantification.
Metabolic Origins and Biochemical Causality
The Anaplerotic Advantage of Odd-Chain Fatty Acids
Unlike even-chain fatty acids, which exclusively yield acetyl-CoA during mitochondrial
The causality behind the metabolic benefits of OCFAs lies in the fate of this propionyl-CoA. Through a vitamin B12-dependent pathway, propionyl-CoA is carboxylated and isomerized into succinyl-CoA , a direct intermediate of the Tricarboxylic Acid (TCA) cycle. This provides crucial anaplerotic support—replenishing TCA cycle intermediates depleted during gluconeogenesis or periods of high metabolic stress—thereby enhancing mitochondrial respiration and cellular energy states without exacerbating ketogenesis.
The C19:0 Carnitine Shuttle
To undergo
-
Activation: C19:0 is converted to C19:0-CoA by long-chain acyl-CoA synthetase (ACSL).
-
Conjugation: Carnitine palmitoyltransferase 1 (CPT1) catalyzes the formation of C19:0 acylcarnitine, committing the lipid to oxidation.
-
Translocation: Carnitine-acylcarnitine translocase (CACT) shuttles C19:0 acylcarnitine across the inner mitochondrial membrane.
-
Reconversion: CPT2 regenerates C19:0-CoA within the matrix for
-oxidation.
Accumulation or depletion of circulating C19:0 acylcarnitine directly reflects the efficiency of this shuttle and the upstream availability of endogenous OCFAs.
Pathophysiological Roles and Biomarker Potential
Recent literature has mapped the dysregulation of C19:0 acylcarnitine across several distinct disease states, transitioning its status from a trace lipid to a high-value clinical biomarker.
Type 2 Diabetes (T2DM) and Metabolic Syndrome
Circulating OCFAs, including C19:0, exhibit a strong inverse association with T2DM and metabolic syndrome[3]. In diet-induced obesity models, elevated saturated fats (e.g., palmitic acid) trigger the release of microRNA miR548ab. This microRNA directly suppresses the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPAR
The suppression of PPAR
Fig 1: The PPARα-HACL1-C19:0 signaling axis linking obesity to impaired insulin sensitivity.
Hepatic Fibrosis and Targeted Protein Degradation
In the context of liver fibrosis, C19:0 acylcarnitine serves as a metabolic indicator of disease reversal. In a 2025 study utilizing XZ1606—a liver-targeted PROTAC (LIVTAC) designed to degrade the bromodomain protein BRD4 via the ASGPR receptor—researchers observed profound metabolic shifts[5][7]. The degradation of BRD4 halted pro-fibrotic gene expression in hepatic stellate cells. Concurrently, metabolomic profiling revealed that nonadecanoylcarnitine (C19:0) and other lipid mediators were significantly modulated, reflecting a reduction in excessive lipid accumulation and the normalization of abnormal fatty acid oxidation associated with fibrotic conditions[5][7][8].
Oncology: Prostate Cancer Dysregulation
Untargeted metabolomics utilizing Kendrick mass defect filtering has identified C19:0 acylcarnitine as a dysregulated metabolite in prostate cancer[4]. The hydroxylation and altered oxidation rates of minor acylcarnitines, including AC 19:0, suggest that neoplastic growth heavily relies on highly specific, altered lipid oxidation pathways to sustain tumor bioenergetics[4].
Quantitative Summary of Disease Associations
| Disease State | C19:0 Acylcarnitine Status | Mechanistic Driver | Clinical Implication |
| Type 2 Diabetes | Decreased | miR548ab suppression of PPAR | Loss of insulin sensitivity; therapeutic target. |
| Liver Fibrosis | Dysregulated (Restored by PROTACs) | Aberrant fatty acid oxidation in hepatic stellate cells[5][7] | Biomarker for therapeutic efficacy of BRD4 degraders. |
| Prostate Cancer | Altered / Dysregulated | Reprogrammed tumor bioenergetics and lipid oxidation[4] | Diagnostic biomarker via untargeted metabolomics. |
| Pollutant Exposure | Decreased | Chronic exposure to industrial carcinogenic pollutants[2] | Indicator of environmental metabolic toxicity. |
Experimental Methodology: Self-Validating LC-MS/MS Workflow
To accurately quantify endogenous C19:0 acylcarnitine, researchers must employ highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because C19:0 is often present in trace amounts endogenously, the protocol must be rigorously designed to prevent ion suppression and ensure high recovery.
Rationale and Causality in Experimental Design
-
Extraction Solvent: Methanol is selected over acetonitrile. Acylcarnitines are zwitterionic and exhibit superior solubility in highly polar, protic solvents. This prevents them from co-precipitating with the protein pellet during extraction.
-
Self-Validating Internal Standards: Because endogenous C19:0 is the target, you cannot use unlabeled C19:0 as an internal standard (IS). Instead, an isotopically labeled standard (e.g.,
-C16:0 acylcarnitine or -C18:0 acylcarnitine) must be spiked before extraction. This ensures that any matrix effects or losses during sample prep are mathematically normalized, creating a self-validating quantitative system.
Step-by-Step Protocol
Step 1: Sample Preparation & Spiking
-
Aliquot 50 µL of plasma or 20 mg of homogenized tissue into a microcentrifuge tube.
-
Spike the sample with 10 µL of a stable isotope-labeled internal standard mix (e.g., 5 µM
-palmitoylcarnitine). Crucial: Spiking before extraction guarantees the IS undergoes the exact same matrix suppression as the endogenous analytes.
Step 2: Protein Precipitation & Extraction
-
Add 200 µL of ice-cold LC-MS grade Methanol to the sample.
-
Vortex vigorously for 2 minutes to disrupt protein-lipid binding.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.
Step 3: Derivatization (Optional but Recommended for Sensitivity)
-
Reconstitute the dried extract in 50 µL of 3 M Hydrochloric acid in n-butanol.
-
Incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines, which significantly enhances ionization efficiency in positive ESI mode.
-
Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Step 4: UHPLC Separation & MS/MS Detection
-
Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a gradient from 5% B to 98% B over 10 minutes to elute long-chain acylcarnitines.
-
Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
-
For underivatized C19:0 acylcarnitine, monitor the precursor-to-product ion transition corresponding to the loss of the carnitine backbone (e.g., m/z 442.4
85.1).
Fig 2: Self-validating LC-MS/MS workflow for targeted C19:0 acylcarnitine quantification.
References
-
Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models. Theranostics (2025). Available at:[Link][5][7]
-
Odd chain fatty acid metabolism in mice after a high fat diet. ResearchGate / Epidemiological Studies (2026). Available at:[Link][3]
-
An untargeted analytical workflow based on Kendrick mass defect filtering reveals dysregulations in acylcarnitines in prostate cancer. Analytica Chimica Acta (2024). Available at:[Link][4]
-
De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology (2020). Available at:[Link][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models [thno.org]
- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 7. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Application of Nonadecanoyl-L-carnitine as an Internal Standard in Lipidomics
Abstract
In the landscape of quantitative lipidomics, the precision and reliability of analytical data are paramount. The use of internal standards is a cornerstone of robust methodologies, designed to correct for variability throughout the analytical workflow, from sample extraction to instrumental analysis. This technical guide provides an in-depth exploration of Nonadecanoyl-L-carnitine (C19:0) as a specialized internal standard for the quantification of acylcarnitines. We will delve into the rationale behind its selection, its inherent advantages over more common standards, and provide detailed, field-proven protocols for its effective implementation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and reproducibility of their lipidomics data.
The Foundational Role of Internal Standards in Lipidomics
Quantitative analysis in lipidomics is fraught with potential sources of error, including sample loss during preparation, inconsistent extraction efficiencies, and fluctuations in mass spectrometer response (matrix effects).[1] An internal standard (IS) is a compound of a known concentration that is added to a sample at the very beginning of the analytical process.[2] Its purpose is to navigate the entire workflow alongside the endogenous analytes of interest. By monitoring the signal of the IS, we can normalize the signals of the target analytes, thereby correcting for a multitude of experimental variations.[3]
An ideal internal standard for mass spectrometry-based lipidomics should possess several key characteristics:[2]
-
Chemical and Physical Similarity: It should behave analogously to the analyte during extraction and chromatography.[2]
-
Non-endogenous Nature: The IS should not be naturally present in the biological matrix being analyzed.[2]
-
Mass Spectrometric Distinguishability: It must generate a signal (i.e., a different mass-to-charge ratio) that is clearly resolved from the analytes of interest.[2]
-
Stability: It must remain chemically stable throughout the entire experimental procedure.[2]
The choice of an appropriate internal standard is a critical decision that directly impacts data quality. The main categories of internal standards used in lipidomics include stable isotope-labeled lipids, odd-chain lipids, and other non-endogenous structural analogs.[2][4]
Nonadecanoyl-L-carnitine (C19:0): A Superior Choice for Acylcarnitine Analysis
Acylcarnitines are a class of lipids that play a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] Dysregulation of acylcarnitine metabolism has been implicated in a variety of diseases, including metabolic syndrome, cardiovascular disease, and certain inborn errors of metabolism.[6][7] Consequently, the accurate quantification of acylcarnitines in biological samples is of significant clinical and research interest.[8]
Nonadecanoyl-L-carnitine, a long-chain acylcarnitine with a 19-carbon acyl chain, serves as an excellent internal standard for this class of molecules.[9]
The Rationale for an Odd-Chain Acylcarnitine
The primary advantage of using an odd-chain fatty acid-containing lipid like Nonadecanoyl-L-carnitine lies in its rarity in most biological systems.[10] Endogenously, mammals primarily synthesize and metabolize even-chain fatty acids. While odd-chain fatty acids can be present, their concentrations are typically very low, making odd-chain lipids effectively "non-endogenous" for most applications.[10][11] This fulfills a critical requirement for an internal standard, minimizing the risk of overestimation due to the presence of the same compound in the sample.
Physicochemical Properties of Nonadecanoyl-L-carnitine
| Property | Value | Source |
| Formal Name | (R)-3-carboxy-N,N,N-trimethyl-2-(nonadecanoyloxy)propan-1-aminium, monochloride | [9] |
| Molecular Formula | C26H52NO4 • Cl | [9] |
| Formula Weight | 478.2 g/mol | [9] |
| Physical Form | Crystalline solid | [9] |
| Solubility | Soluble in Methanol | [9] |
These properties ensure that Nonadecanoyl-L-carnitine can be readily handled in a laboratory setting and is compatible with common solvents used in lipid extraction protocols.
Advantages over Stable Isotope-Labeled Standards
While stable isotope-labeled (e.g., ¹³C, ²H) internal standards are often considered the "gold standard" in mass spectrometry, they are not without their challenges.[3] Deuterium-labeled standards, in particular, can sometimes exhibit slight chromatographic shifts relative to their unlabeled counterparts, which can be problematic if they elute in a region of differential ion suppression.[12] Furthermore, the synthesis of a comprehensive suite of stable isotope-labeled acylcarnitine standards can be prohibitively expensive.[13]
Nonadecanoyl-L-carnitine offers a cost-effective and reliable alternative that effectively mimics the extraction and ionization behavior of a wide range of long-chain acylcarnitines without the potential for chromatographic shifts associated with some deuterated standards.
Experimental Workflow: A Self-Validating System
The following protocols are designed to be a self-validating system, incorporating quality control measures at each stage to ensure data integrity.
Workflow Overview
The overall experimental workflow for the quantification of acylcarnitines using Nonadecanoyl-L-carnitine as an internal standard is depicted below.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 9. caymanchem.com [caymanchem.com]
- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. myadlm.org [myadlm.org]
- 13. biorxiv.org [biorxiv.org]
role of long-chain acylcarnitines in mitochondrial beta-oxidation
Executive Summary
Long-chain acylcarnitines (LCACs) are critical metabolic intermediates that dictate the rate and efficiency of mitochondrial fatty acid β-oxidation (FAO). Because long-chain fatty acids (LCFAs) cannot passively diffuse across the inner mitochondrial membrane (IMM), they must be conjugated to L-carnitine to form LCACs. This process, governed by the carnitine shuttle, is not merely a transport mechanism; it is a highly regulated metabolic checkpoint.
In recent years, LCACs have transcended their traditional role as biomarkers for rare inborn errors of metabolism (e.g., Very Long-Chain Acyl-CoA Dehydrogenase [VLCAD] deficiency)[1]. Today, the accumulation of circulating LCACs is recognized as a primary molecular signature of "metabolic inflexibility"—a state heavily implicated in the pathogenesis of insulin resistance, type 2 diabetes, and systolic heart failure[2][3]. This whitepaper provides an in-depth mechanistic framework of LCAC metabolism, outlines the pathophysiological consequences of their accumulation, and details field-proven, self-validating mass spectrometry protocols for their precise quantification.
Mechanistic Framework: The Carnitine Shuttle and β-Oxidation
The transport of LCFAs (carbon chain length >12) into the mitochondrial matrix is an obligate, three-step process orchestrated by the carnitine shuttle system[4][5].
-
Acylcarnitine Formation (Outer Membrane): Cytosolic long-chain acyl-CoA synthetases activate free fatty acids into acyl-CoAs. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme residing on the outer mitochondrial membrane, catalyzes the transesterification of the acyl group from CoA to L-carnitine, forming an LCAC[5]. CPT1 is the rate-limiting step of FAO and is allosterically inhibited by malonyl-CoA, ensuring that fatty acid synthesis and oxidation do not occur simultaneously[4].
-
Translocation (Inner Membrane): The highly polar IMM is impermeable to LCACs. Carnitine-acylcarnitine translocase (CACT / SLC25A20) functions as an antiporter, moving one molecule of LCAC into the mitochondrial matrix while simultaneously exporting one molecule of free carnitine back to the intermembrane space[6].
-
Reconversion (Mitochondrial Matrix): Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the CPT1 reaction. It transfers the long-chain acyl group back to mitochondrial Coenzyme A, regenerating long-chain acyl-CoA for entry into the β-oxidation spiral, and liberating free carnitine for recycling via CACT[5][7].
Once the acyl-CoA is inside the matrix, it undergoes cyclic degradation via chain-length specific enzymes (e.g., VLCAD, LCAD), yielding acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle[8].
Mitochondrial Carnitine Shuttle: CPT1, CACT, and CPT2 mediate LCFA transport for β-oxidation.
Pathophysiological Implications of LCAC Accumulation
When the rate of mitochondrial LCFA uptake exceeds the capacity of the β-oxidation spiral or the TCA cycle, incomplete oxidation occurs. This bottleneck forces the reverse action of CPT2 or alternative acyltransferases, leading to the accumulation of LCACs in the matrix, which are subsequently exported to the cytosol and bloodstream[3].
Heart Failure and Lipotoxicity
The healthy myocardium relies on FAO for 50-70% of its ATP production. In systolic heart failure (HF), the heart undergoes a metabolic shift, downregulating FAO genes and upregulating glucose utilization[9]. This metabolic derangement leads to the systemic accumulation of LCACs (specifically C16, C18:1, and C18:2). Elevated LCACs in HF patients are not merely passive biomarkers; they are independently associated with adverse clinical outcomes, including all-cause mortality and hospitalization[2][10]. Notably, mechanical circulatory support (e.g., LVAD placement) has been shown to reverse these elevated LCAC profiles, underscoring their dynamic nature in cardiac stress[2].
Insulin Resistance
In skeletal muscle, the accumulation of LCACs is a hallmark of lipid-induced insulin resistance[3]. LCACs integrate into cell membranes and directly interfere with insulin signaling cascades (e.g., IRS-1/PI3K/Akt pathway)[2][3]. The inability to efficiently metabolize fatty acids postprandially results in elevated nadir levels of specific LCACs (C14, C14:1, C16), which correlate strongly with reduced insulin-mediated glucose disposal rates[3].
Quantitative Data Summary
The following table summarizes the diagnostic and prognostic utility of specific LCAC species across various metabolic conditions, derived from targeted metabolomic profiling.
| Pathological Condition | Key LCAC Biomarkers Elevated | Mechanistic Cause | Clinical Significance |
| VLCAD Deficiency | C14:1, C14:2, C16:0, C18:1 | Genetic defect in Very Long-Chain Acyl-CoA Dehydrogenase. | Neonatal cardiomyopathy, hypoketotic hypoglycemia[1]. |
| CACT / CPT2 Deficiency | C16, C18, C18:1 | Failure to translocate or reconvert LCACs in the mitochondria. | Hyperammonemia, severe myopathy, arrhythmias[6][7]. |
| Systolic Heart Failure | C16, C18:1, C18:2 | Mitochondrial inefficiency; downregulation of FAO enzymes. | Predictor of mortality/hospitalization; reversible with LVAD[2][9]. |
| Insulin Resistance | C12:1, C14, C14:1, C16 | Incomplete FAO; metabolic inflexibility in skeletal muscle. | Correlates inversely with insulin-mediated glucose disposal[3]. |
Experimental Protocols: Targeted LC-MS/MS Profiling of LCACs
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in drug development and translational research, the quantification of LCACs must rely on self-validating analytical systems. Tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard[11].
Causality in Experimental Design
-
Why use Butanol/Methanol extraction? LCACs are amphiphilic molecules. Traditional aqueous buffers fail to solubilize the long hydrophobic acyl chains, while purely non-polar solvents precipitate the carnitine moiety. A methanol/butanol mixture effectively precipitates proteins while maintaining LCAC solubility[8].
-
Why use Deuterated Internal Standards (IS)? Matrix effects in plasma or tissue homogenates cause unpredictable ion suppression in the electrospray ionization (ESI) source. By spiking samples with isotopically labeled standards (e.g., d3-palmitoylcarnitine) before extraction, any loss during sample prep or ion suppression during MS analysis is proportionally mirrored in the IS, creating a self-correcting quantification ratio.
Step-by-Step Methodology
Step 1: Sample Preparation & Spiking
-
Aliquot 50 µL of plasma (or 50 mg of homogenized tissue) into a microcentrifuge tube.
-
Add 10 µL of Internal Standard mix containing deuterated LCACs (e.g., d3-C14, d3-C16, d3-C18) at a known concentration (e.g., 5 µM). Crucial for self-validation.
Step 2: Protein Precipitation & Extraction
-
Add 200 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes to disrupt protein-lipid binding.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.
Step 3: Derivatization (Optional but Recommended for Sensitivity)
-
Reconstitute the dried extract in 50 µL of 3 M Butanolic HCl.
-
Incubate at 65°C for 15 minutes. Causality: Butylation of the carboxyl group on the carnitine backbone increases the hydrophobicity of short/medium chain species and enhances ionization efficiency across all chain lengths.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).
Step 4: LC-MS/MS Analysis
-
Inject 5 µL onto a C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Gradient: Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). LCACs elute in order of increasing chain length.
-
Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode. Use MRM to monitor the transition from the precursor ion
to the characteristic product ion at m/z 85.1 (which corresponds to the fragment of the carnitine backbone).
Step-by-step LC-MS/MS workflow for targeted quantification of long-chain acylcarnitines.
Conclusion
Long-chain acylcarnitines are highly sensitive barometers of mitochondrial health. Whether evaluating the efficacy of novel mitoprotective agents in heart failure or investigating the etiology of lipid-induced insulin resistance, the precise quantification of LCACs provides an indispensable window into cellular metabolic flux. By adhering to rigorous, internally validated LC-MS/MS protocols, researchers can confidently map these lipid intermediates to their respective pathophysiological outcomes.
References
-
Mitochondrial long chain fatty acid β-oxidation in man and mouse Source: PMC - NIH URL:[Link][1]
-
Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure Source: PMC - NIH URL:[Link][2]
-
Disorders of the Mitochondrial Carnitine Shuttle Source: OMMBID (McGraw Hill Medical) URL:[Link][4]
-
Carnitine-Acylcarnitine Translocase Deficiency Source: GeneReviews® - NCBI Bookshelf URL:[Link][6]
-
Defects of Fatty Acid Oxidation and the Carnitine Shuttle System Source: PMC - NIH URL:[Link][7]
-
Mitochondrial CPT1A: Insights into structure, function, and basis for drug development Source: Frontiers in Physiology URL:[Link][5]
-
Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse Source: PMC - NIH URL:[Link][11]
-
Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy Source: PMC - NIH URL:[Link][9]
-
Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation in mitochondria and beyond Source: American Journal of Physiology URL:[Link][10]
-
Acylcarnitines: Reflecting or Inflicting Insulin Resistance? Source: PMC - NIH URL:[Link][3]
-
The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results Source: PMC - NIH URL:[Link][8]
Sources
- 1. Mitochondrial long chain fatty acid β-oxidation in man and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acylcarnitine Metabolites are Associated with Adverse Outcomes and Reversible with Mechanical Circulatory Support in Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 6. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Defects of Fatty Acid Oxidation and the Carnitine Shuttle System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circulating long chain acylcarnitines and outcomes in diabetic heart failure: an HF-ACTION clinical trial substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
Nonadecanoyl-L-carnitine (C19:0) as an Early-Effect Biomarker for Industrial Carcinogen Exposure: Mechanisms, Analytical Workflows, and Clinical Implications
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
The identification of early-effect biomarkers is a critical bottleneck in environmental toxicology and preventative medicine. While traditional exposure biomarkers (e.g., urinary heavy metals) quantify the dose of a pollutant, they fail to capture the physiological response or the onset of molecular pathogenesis.
Recent metabolomic advancements have identified Nonadecanoyl-L-carnitine (C19:0 carnitine) —a long-chain, odd-carbon acylcarnitine—as a highly sensitive biomarker for chronic exposure to industrial carcinogenic pollutants[1]. Serum levels of C19:0 carnitine are significantly decreased in populations (specifically children and adolescents) exposed to heavy metals and polycyclic aromatic hydrocarbons (PAHs)[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between epidemiological discovery and analytical execution. This guide details the mechanistic grounding of C19:0 carnitine deregulation, provides a self-validating LC-MS/MS analytical protocol, and outlines the implications for future toxicological research and drug development.
Mechanistic Grounding: The C19:0 Carnitine Axis
L-carnitine and its acyl esters (acylcarnitines) are obligate carriers for the transport of long-chain fatty acids across the inner mitochondrial membrane, a prerequisite for
When individuals are chronically exposed to IARC Group 1 (As, Cd, Cr, Ni) and Group 2 (V, Hg, PAHs) carcinogens, the primary physiological insult is severe oxidative stress, marked by elevated lipid peroxidation[4]. This oxidative environment impairs mitochondrial function, specifically downregulating Carnitine Palmitoyltransferase I and II (CPT I/II) activity. Because C19:0 is a long-chain acylcarnitine, its synthesis and transport are highly susceptible to mitochondrial membrane disruption. The resulting metabolic shift causes a measurable depletion of serum C19:0 carnitine, serving as an early warning signal of impaired fatty acid metabolism before clinical symptoms of toxicity manifest[2].
Mechanistic pathway linking industrial pollutant exposure to the depletion of serum Nonadecanoyl-L-carnitine.
Clinical & Epidemiological Evidence
The clinical validation of C19:0 carnitine as a biomarker is heavily grounded in a pivotal cross-sectional study analyzing the metabolomes of 107 children and adolescents (aged 9–15) residing near a major petrochemical complex in Taiwan ()[2].
By utilizing a "meet-in-the-middle" metabolomics approach, researchers successfully linked external exposure markers with internal biological effect markers. The quantitative data from this cohort is summarized below:
Table 1: Biomarker Perturbations in High-Exposure Cohorts
| Biomarker Category | Specific Analyte | Trend in High-Exposure Group | Biological Significance |
| Exposure Biomarkers | Arsenic (As), Cadmium (Cd), Vanadium (V), 1-OHP | Significantly Increased | Confirms systemic absorption of industrial heavy metals and PAHs[4]. |
| Oxidative Stress | HNE-MA, 8-isoPF2 | Significantly Increased | Indicates elevated lipid peroxidation and ROS generation[4]. |
| Early-Effect Metabolite | Nonadecanoyl-L-carnitine (C19:0) | Significantly Decreased | Signals disrupted mitochondrial |
| Early-Effect Metabolite | Malic Acid, Oxoglutaric Acid | Deregulated | Indicates perturbation of the TCA (Citrate) cycle and energy metabolism[2]. |
Analytical Methodology: Self-Validating LC-MS/MS Protocol
Quantifying long-chain acylcarnitines like C19:0 presents distinct analytical challenges. These molecules exhibit high hydrophobicity, leading to non-specific binding to plasticware, column carryover, and severe ion suppression in complex matrices like serum.
To ensure trustworthiness and reproducibility , the following protocol utilizes stable isotope dilution and specific Multiple Reaction Monitoring (MRM) transitions, rendering the workflow a self-validating system.
Step-by-Step Methodology
1. Sample Preparation & Internal Standard Spiking
-
Action: Aliquot 50 µL of human serum into a low-bind microcentrifuge tube. Immediately spike with 10 µL of deuterated internal standard (IS) mixture containing Nonadecanoyl-L-carnitine-d3 (chloride) at a known concentration (e.g., 1 µM).
-
Causality: Spiking the IS before any extraction steps ensures that any adsorptive losses, extraction inefficiencies, or matrix effects are mathematically normalized. C19:0-d3 behaves identically to endogenous C19:0, making this step critical for absolute quantification.
2. Protein Precipitation
-
Action: Add 200 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Causality: Methanol effectively denatures and precipitates serum proteins while maintaining the solubility of highly hydrophobic long-chain acylcarnitines. The low temperature prevents the hydrolysis of the ester bond linking the acyl chain to the carnitine backbone.
3. Supernatant Extraction & Reconstitution
-
Action: Transfer the supernatant to a clean glass LC vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Causality: Drying concentrates the analyte. Reconstituting in the initial mobile phase prevents solvent-induced peak broadening during LC injection, ensuring sharp, symmetrical peaks.
4. UHPLC Separation
-
Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The C18 stationary phase resolves acylcarnitines based on their aliphatic chain length. Formic acid provides the necessary protons to ensure the zwitterionic carnitine moiety remains positively charged, drastically enhancing electrospray ionization (ESI) efficiency.
5. Mass Spectrometry (MRM Mode)
-
Action: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for C19:0 carnitine (Precursor:
442.4 Product: 85.0) and C19:0-d3 ( 445.4 85.0)[3]. -
Causality: The
85.0 product ion corresponds to the fragment, generated by the cleavage of the carnitine backbone and the loss of trimethylamine[3]. Monitoring this specific transition provides absolute structural confirmation and eliminates isobaric lipid interference.
6. Quality Control (QC) & Carryover Validation
-
Action: Run pooled QC samples every 10 injections. Include solvent blanks immediately following high-concentration calibration standards.
-
Causality: Long-chain acylcarnitines are notorious for column carryover. Blanks validate that subsequent runs are uncontaminated, proving the integrity of the analytical batch.
Step-by-step LC-MS/MS analytical workflow for the quantification of serum acylcarnitines.
Implications for Toxicology and Drug Development
The validation of Nonadecanoyl-L-carnitine as an early-effect biomarker carries profound implications for both environmental toxicology and pharmaceutical development:
-
Preventative Screening: By incorporating C19:0 carnitine into pediatric screening panels in highly industrialized zones, public health officials can detect metabolic perturbations before the onset of irreversible cellular damage or oncogenesis.
-
Drug Efficacy Monitoring: For pharmaceutical companies developing mitochondrial protectants, CPT-modulators, or antioxidant therapies aimed at mitigating environmental toxicity, C19:0 carnitine serves as a highly responsive pharmacodynamic (PD) biomarker. Restoration of C19:0 levels to baseline can indicate successful therapeutic intervention.
-
Exposome Research: The integration of acylcarnitine profiling with genomic data (e.g., DNA methylation) allows researchers to map the complete trajectory from environmental exposure to epigenetic alteration and metabolic fallout.
References
-
Chen, C.-H.S., Kuo, T.-C., Kuo, H.-C., Tseng, Y.J., Kuo, C.-H., Yuan, T.-H. (2019). Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants. Environmental Science & Technology, 53(9), 5454-5465.
-
Cayman Chemical. Nonadecanoyl-L-carnitine (chloride) Product Information & Technical Documentation.
-
Luque-Córdoba, D., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics, 18(8), 59.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Crucial Distinction Between C17:0 and C19:0 Carnitine Standards in Clinical Mass Spectrometry
Executive Summary
In the development of targeted metabolomic assays and newborn screening (NBS) panels, the selection of internal standards (IS) dictates the analytical integrity of the entire workflow. Historically, odd-chain acylcarnitines were presumed to be absent in human physiology, leading to the widespread adoption of unlabeled C17:0 carnitine (heptadecanoylcarnitine) as a universal internal standard. However, high-resolution mass spectrometry has dismantled this assumption.
This whitepaper explores the mechanistic causality behind why C17:0 carnitine is a flawed internal standard due to its role as an endogenous disease biomarker, and why C19:0 carnitine (nonadecanoylcarnitine) has emerged as the definitive, self-validating exogenous standard for long-chain acylcarnitine profiling.
The Mechanistic Trap: Why C17:0 Carnitine Fails as a Standard
To understand experimental choices in assay design, we must first examine the underlying biochemistry. Acylcarnitines are essential for the transport of fatty acids into the mitochondria for
The Biomarker Discovery
Recent advancements in expanded newborn screening have revealed that endogenous C17:0 carnitine is a highly specific biomarker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) [3].
The Causality: PA and MMA are caused by enzymatic blocks in the catabolism of branched-chain amino acids (isoleucine, valine) and odd-chain fatty acids. When propionyl-CoA carboxylase or methylmalonyl-CoA mutase is deficient, propionyl-CoA accumulates. To relieve this toxic accumulation, the liver utilizes propionyl-CoA (instead of acetyl-CoA) as a primer for de novo lipogenesis. This chain elongation produces odd-chain fatty acids (C15:0, C17:0), which are subsequently conjugated to carnitine to form C17:0 carnitine [3].
If an assay utilizes unlabeled C17:0 as an internal standard, the presence of endogenous C17:0 in a patient sample will artificially inflate the IS area response. This mathematically suppresses the calculated concentration of all target analytes, leading to false-negative diagnoses for other metabolic disorders.
Metabolic pathway showing C17:0 carnitine accumulation in PA/MMA.
C19:0 Carnitine: The Definitive Exogenous Standard
To bypass the endogenous interference of C17:0, the field has transitioned to C19:0 carnitine (nonadecanoylcarnitine) [5].
Why C19:0 Succeeds
-
True Biological Absence: C19:0 carnitine is virtually undetectable in human plasma, serum, or dried blood spots (DBS) under both healthy and pathological conditions. It acts as a true blank slate.
-
Chromatographic Behavior: In reversed-phase UHPLC, C19:0 elutes predictably after C18:0 (stearoylcarnitine) and before very-long-chain species (C20:0). This makes it an ideal retention time marker for the hydrophobic region of the chromatogram [1].
-
Ionization Efficiency: Its ionization efficiency closely mimics that of critical diagnostic markers like C16:0 and C18:0, ensuring that matrix effects in the electrospray ionization (ESI) source are accurately normalized.
Note: If C17:0 must be monitored as a biomarker, laboratories must use its stable-isotope labeled counterpart, C17:0-d3 , as the internal standard to ensure mass resolution from the endogenous metabolite [3].
Quantitative Data & Physicochemical Properties
When configuring your triple quadrupole (QqQ) mass spectrometer, exact mass and collision energy optimization are critical. Below is a validated reference table for these standards in positive ESI mode, utilizing the characteristic m/z 85 product ion (derived from the loss of the acyl chain and trimethylamine, leaving the dehydrated carnitine backbone) [2].
| Analyte | Role in Assay | Formula | Exact Mass [M+H]+ | MRM Transition (Underivatized) | MRM Transition (Butylated) |
| C17:0 Carnitine | Endogenous Biomarker | C24H47NO4 | 414.35 | 414.4 | 470.4 |
| C17:0-d3 Carnitine | IS for C17:0 | C24H44D3NO4 | 417.37 | 417.4 | 473.4 |
| C19:0 Carnitine | Universal Long-Chain IS | C26H51NO4 | 442.38 | 442.4 | 498.4 |
| C19:0-d3 Carnitine | High-Precision IS | C26H48D3NO4 | 445.40 | 445.4 | 501.4 |
Self-Validating Experimental Protocol: UHPLC-MS/MS
To ensure trustworthiness, an assay cannot simply generate a number; it must prove its own validity. The following protocol employs a dual-standard self-validation system . By spiking unlabeled C19:0 into the extraction buffer and C19:0-d3 into the final reconstitution solvent, you can dynamically calculate absolute extraction recovery for every single sample, flagging any matrix precipitation failures.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Extraction Buffer: 80:20 Methanol:Water containing 0.5
M of C19:0 carnitine (Extraction IS). -
Reconstitution Buffer: 90:10 Water:Acetonitrile containing 0.1% Formic Acid and 0.5
M of C19:0-d3 carnitine (Injection IS).
Step 2: Sample Extraction (DBS or Plasma)
-
Punch a 3.2 mm dried blood spot (DBS) disc into a 96-well plate, or aliquot 10
L of plasma. -
Add 100
L of the Extraction Buffer (containing C19:0). -
Agitate at 600 RPM for 45 minutes at 25°C to precipitate proteins and extract acylcarnitines [2].
-
Centrifuge at 3,000 x g for 10 minutes. Transfer 75
L of the supernatant to a clean plate.
Step 3: Drying and Reconstitution
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50
L of the Reconstitution Buffer (containing C19:0-d3). -
Self-Validation Check: The ratio of C19:0 area to C19:0-d3 area directly dictates the extraction efficiency. If the ratio drops below historically validated thresholds, the sample extraction has failed and must be repeated.
Step 4: UHPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7
m particle size) [1]. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 2% B to 98% B over 4.5 minutes. C19:0 will elute late in the gradient (approx. 3.8 mins), cleanly separated from C17:0 (approx. 3.4 mins).
Validated LC-MS/MS workflow utilizing C19:0 carnitine as a self-validating standard.
Conclusion & Best Practices
For drug development professionals and clinical scientists, the integrity of acylcarnitine profiling relies heavily on the analytical specificity of the chosen standards.
-
Never use unlabeled C17:0 carnitine as a universal internal standard. Its role as an endogenous biomarker for propionate metabolism disorders introduces severe quantitative bias.
-
Adopt C19:0 carnitine as the standard for long-chain acylcarnitine extraction and quantification.
-
Implement a dual-standard validation (C19:0 and C19:0-d3) to transform your assay from a simple measurement tool into a self-monitoring, robust analytical system.
References
- Source: nih.
- Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG)
- Title: Heptadecanoylcarnitine (C17)
- Source: nih.
- Title: Cayman Chemical - 60 Results | Everything | Search (C19:0 and C17:0 Carnitine Standards)
endogenous levels of Nonadecanoyl-L-carnitine in human plasma
An In-Depth Technical Guide to the Endogenous Profiling of Nonadecanoyl-L-Carnitine (C19:0) in Human Plasma
Executive Summary
Nonadecanoyl-L-carnitine (C19:0 carnitine), frequently represented in human biology by its branched-chain isomer pristanoylcarnitine , is a rare, long-chain acylcarnitine. While even-chain acylcarnitines dominate the human plasma metabolome due to standard mitochondrial
Biological Significance and Metabolic Origins
In mammalian lipid metabolism, L-carnitine acts as the obligatory shuttle for transporting long-chain fatty acids across the inner mitochondrial membrane. The C19:0 carnitine signature in human plasma is primarily derived from pristanic acid (a 19-carbon branched-chain fatty acid), which is itself a product of the peroxisomal
Because pristanic acid cannot undergo standard mitochondrial
-
Peroxisomal Disorders : Elevated levels are a hallmark diagnostic criterion for Refsum disease, Zellweger spectrum disorders (ZSD), and
-methylacyl-CoA racemase (AMACR) deficiency[1]. -
Environmental Exposomics : Recent high-resolution lipidomics have demonstrated that long-chain acylcarnitines, specifically C19:0, are significantly down-regulated in children and adolescents exposed to high levels of industrial carcinogenic pollutants (e.g., polycyclic aromatic hydrocarbons and heavy metals)[3][4].
Pathway Visualization: C19:0 Carnitine Biosynthesis
Caption: Metabolic pathway illustrating the conversion of dietary phytanic acid to C19:0 carnitine.
Causality in Analytical Design: Overcoming Ultra-Low Abundance
Quantifying endogenous C19:0 carnitine requires overcoming severe analytical hurdles. The molecule has a mass of 441.6 Da (Formula:
Why Solid Phase Extraction (SPE) over Protein Precipitation (PPT)? While simple methanol/acetonitrile PPT is standard for high-abundance acylcarnitines (like C2:0 or C16:0), C19:0 exists at trace nanomolar levels. PPT leaves high concentrations of endogenous phospholipids in the extract, which co-elute with long-chain acylcarnitines and cause massive ion suppression in the Electrospray Ionization (ESI) source. Mixed-mode SPE is mandated to concentrate the C19:0 analyte while orthogonal washing steps eliminate phospholipid isobaric interferences[6].
Why an Alkaline Mobile Phase (pH 9.0)? Acylcarnitines are zwitterionic. They possess a permanent positive charge on the quaternary amine and a carboxylic acid moiety. Using a basic mobile phase (e.g., 5 mM ammonium formate at pH 9.0) intentionally deprotonates the carboxylic acid. This neutralizes the acidic moiety, preventing secondary interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing and sharpening the chromatographic peak for maximum signal-to-noise (S/N) ratio[7].
Why the 442.4
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness, this protocol incorporates a self-validating feedback loop using isotopically labeled internal standards (IL-IS) and matrix blanks.
System Suitability & Self-Validation Criteria
-
Matrix Blanks : Inject double-blank (no analyte, no IS) plasma extracts to confirm the absence of endogenous isobaric interference at
442.4. -
Spike-Recovery : Pre-extraction and post-extraction spikes of a must yield 85–115% recovery, validating the absence of severe ion suppression[5].
Step-by-Step Methodology
Step 1: Plasma Sample Preparation (Automated SPE)
-
Thaw human plasma strictly on ice to prevent ex vivo esterase hydrolysis of the acylcarnitine ester bond[6].
-
Aliquot 20
L of plasma into a glass-insert vial. -
Add 5
L of the internal standard working solution (e.g., Palmitoyl-L-carnitine-d3 at 400 ng/mL). Causality: Because pure C19:0-d3 is highly specialized, C16-d3 is utilized as a surrogate IS. It closely mimics the lipophilicity and elution time of C19:0, accurately correcting for matrix effects during SPE and ESI. -
Dilute the mixture with 175
L of 5 mM ammonium formate (pH 9.0)[6]. -
Load onto a pre-conditioned mixed-mode reversed-phase/cation-exchange SPE cartridge. Wash with 5% methanol to remove polar interferents, and elute with 100% acetonitrile. Evaporate and reconstitute in the initial mobile phase.
Step 2: Chromatographic Separation (UPLC)
-
Column : High-strength silica C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase A : 5 mM ammonium formate, pH 9.0.
-
Mobile Phase B : 100% Acetonitrile.
-
Gradient : Initiate at 2% B, ramp linearly to 50% B over 7.5 minutes, then to 95% B at 14 minutes. Flow rate: 0.3 mL/min.
Step 3: MS/MS Data Acquisition (Positive ESI)
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) or Data-Independent Acquisition (DIA)[7].
-
Transitions :
-
C19:0 Carnitine:
-
C16-d3 (IS):
-
-
Collision Energy (CE) : Set to 25–30 eV. Causality: Long-chain acylcarnitines require higher collision energies compared to short-chain variants (which only require ~15 eV) to efficiently cleave the robust ester bond and yield the 85.0 Da fragment[7].
Workflow Visualization
Caption: Self-validating sample preparation and LC-MS/MS workflow for C19:0 carnitine.
Quantitative Data Summary
The endogenous concentration of C19:0 carnitine is highly dependent on the patient's metabolic and environmental state. The table below synthesizes quantitative trends observed in recent literature.
| Clinical / Environmental State | C19:0 Carnitine Status | Biological Implication | Reference |
| Healthy Baseline (Adults) | Trace / Low nM | Normal peroxisomal | [6] |
| Refsum Disease / AMACR Deficiency | Significantly Elevated | Impaired peroxisomal processing leads to upstream accumulation of pristanic acid and its carnitine ester. | [1] |
| High Industrial Pollutant Exposure | Down-regulated | Disruption of fatty acid metabolism and mitochondrial stress induced by heavy metals and PAHs. | [3] |
References
-
Luque-Córdoba, D., et al. (2022). "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Metabolomics, 18(8), 59. URL:[Link]
-
Herzog, K. (2017). "Metabolomics to study functional consequences in peroxisomal disorders." Universiteit van Amsterdam (UvA-DARE). URL:[Link]
-
Chen, Y., et al. (2019). "Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants." Environmental Science & Technology, 53(9), 5441-5452. URL:[Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. pure.uva.nl [pure.uva.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate & Analysis of Odd-Chain Acylcarnitines: A Technical Guide
Executive Summary
Odd-chain acylcarnitines (OCACs) are not merely passive byproducts of lipid metabolism; they are critical anaplerotic intermediates that bridge fatty acid oxidation (FAO) with the Tricarboxylic Acid (TCA) cycle. Unlike even-chain fatty acids which yield exclusively acetyl-CoA, odd-chain species (C15, C17) and specific amino acids (Valine, Isoleucine) generate Propionyl-CoA . This 3-carbon moiety must traverse a specialized cobalamin- and biotin-dependent pathway to enter the TCA cycle as Succinyl-CoA.
Dysregulation of this pathway is a hallmark of inborn errors of metabolism (Propionic/Methylmalonic Acidemia) and is increasingly implicated in insulin resistance via "mitochondrial gridlock." This guide provides a definitive technical breakdown of the pathway, its pathological significance, and the gold-standard LC-MS/MS protocols required for precise quantification in drug development contexts.
Biochemical Foundation: The Propionyl-CoA Pathway
While the carnitine shuttle (CPT1/CACT/CPT2) transports odd-chain fatty acids (OCFAs) into the mitochondrial matrix identically to even-chain species, their
The Anaplerotic Mechanism
The
- molecules of Acetyl-CoA (enters TCA cycle directly).
-
1 molecule of Propionyl-CoA (C3).[1]
Propionyl-CoA cannot enter the TCA cycle as acetyl-CoA does. It must be carboxylated and isomerized to Succinyl-CoA .[1] This pathway is obligately dependent on Biotin (Vitamin B7) and Cobalamin (Vitamin B12).
Pathway Visualization
The following diagram details the enzymatic flow from the mitochondrial matrix to the TCA cycle.
Figure 1: The conversion of odd-chain fatty acid end-products into the TCA cycle intermediate Succinyl-CoA.[2]
Pathophysiology & Drug Development Targets
Insulin Resistance & Mitochondrial Overload
Recent metabolomic profiling identifies elevated C3 (propionylcarnitine) and C5 (isovalerylcarnitine) as superior biomarkers for insulin resistance compared to classical lipid profiles.
-
Mechanism: When fatty acid oxidation (FAO) flux exceeds TCA cycle capacity ("Mitochondrial Overload"), acyl-CoAs accumulate.[3][4] To spare the CoA pool, these are converted to acylcarnitines and exported.
-
Drug Target: Modulating PCC activity or Glycine N-acyltransferase (GLYAT) to divert excess acyl groups can restore mitochondrial flexibility.
Inborn Errors of Metabolism (IEM)
-
Propionic Acidemia (PA): Deficiency in PCC.[5][6] Accumulation of Propionyl-CoA (C3-carnitine).
-
Methylmalonic Acidemia (MMA): Deficiency in MUT or B12 processing. Accumulation of Methylmalonyl-CoA (C4DC-carnitine).
Analytical Methodologies: LC-MS/MS Quantification[9][10]
Accurate measurement of OCACs requires distinguishing them from isobaric interferences (e.g., C4-dicarboxylic vs. C5-OH). The "Gold Standard" method utilizes butyl ester derivatization to enhance sensitivity and separation.
Why Derivatize?
-
Sensitivity: Butylation increases the hydrophobicity of the analytes, improving ionization efficiency in positive ESI mode.
-
Specificity: It aids in separating isobars (molecules with the same mass) and dicarboxylic species which are critical for distinguishing MMA from other disorders.
Analytical Workflow
Figure 2: Butyl ester derivatization workflow for high-sensitivity acylcarnitine profiling.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Analysis of Odd-Chain Acylcarnitines
Validates: Quantitative flux of odd-chain metabolites in plasma or tissue.
Reagents:
-
Isotope-labeled Internal Standards (IS): L-Carnitine-d9, Propionylcarnitine-d3, Octanoylcarnitine-d3.
-
Derivatizing Agent: 3N HCl in n-butanol (Prepare fresh: slowly add Acetyl Chloride to n-Butanol).
Step-by-Step:
-
Extraction: Aliquot 10 µL of plasma (or 50 µL tissue homogenate) into a 1.5 mL tube. Add 100 µL Methanol containing the IS mix. Vortex 30s.
-
Centrifugation: Spin at 10,000 x g for 10 min to pellet proteins. Transfer supernatant to a glass vial.
-
Drying: Evaporate solvent under a gentle stream of nitrogen at 40°C until completely dry.
-
Derivatization: Add 50 µL of 3N HCl in n-butanol . Cap tightly. Incubate at 65°C for 15 minutes .
-
Note: This converts the carboxyl group to a butyl ester (
), shifting mass by +56 Da.
-
-
Final Drying: Remove excess reagent under nitrogen stream.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).
-
MS Acquisition:
Protocol B: Propionyl-CoA Carboxylase (PCC) Activity Assay
Validates: Functional integrity of the anaplerotic entry point.
Principle: Measures the fixation of
Step-by-Step:
-
Preparation: Isolate mitochondria or use lymphocyte homogenates.
-
Reaction Mix: 50 mM Tris-HCl (pH 8.0), 2 mM ATP, 10 mM MgCl
, 50 mM KCl, 0.5 mM DTT, 10 mM NaH CO (specific activity 1-2 mCi/mmol), and 2 mM Propionyl-CoA (substrate). -
Incubation: Incubate homogenate with Reaction Mix at 37°C for 20 minutes.
-
Termination: Stop reaction by adding 50 µL 10% Trichloroacetic acid (TCA).
-
CO
Removal: Centrifuge to pellet protein. Transfer supernatant to a scintillation vial. Dry the sample under a heat lamp or nitrogen stream to drive off unreacted H CO (as CO gas). -
Quantification: Resuspend residue in water, add scintillation fluid, and count. Radioactivity remaining represents
C-Methylmalonyl-CoA.
Data Presentation: Diagnostic Ratios
When analyzing data, raw concentrations often fluctuate with hydration status. Use molar ratios for robust interpretation.
| Ratio | Physiological Significance | Clinical Indication |
| C3 / C2 | Propionyl / Acetyl | Elevated in Propionic Acidemia; B12 deficiency. |
| C3 / C16 | Anaplerotic / Long-chain FAO | Marker of insulin resistance (Mitochondrial Overload). |
| C5 / C2 | Isovaleryl / Acetyl | Elevated in Isovaleric Acidemia. |
| C4DC / C4 | Methylmalonyl / Butyryl | Elevated in Methylmalonic Acidemia (Specific). |
References
-
Mechanism of Odd-Chain Oxidation Source: National Institutes of Health (PMC) Title: "Metabolic Pathways of Acylcarnitine Synthesis" URL:[Link]
-
Analytical Protocol (Butyl Ester Derivatization) Source: Journal of Lipid Research / NIH Title: "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms" URL:[Link]
-
Insulin Resistance & Acylcarnitines Source: Diabetes Journal Title: "Early Prediction of Developing Type 2 Diabetes by Plasma Acylcarnitines: A Population-Based Study" URL:[Link]
-
PCC Enzyme Assay Methodology Source: Molecular Genetics and Metabolism Reports Title: "Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography" URL:[Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Technical Guide to the Solubility of Nonadecanoyl-L-carnitine chloride: Methanol vs. Water
Abstract
Nonadecanoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical molecule in metabolic research, particularly in the study of fatty acid oxidation and related inborn errors of metabolism. A fundamental yet often overlooked parameter in the experimental design is its solubility, which dictates the choice of solvent for stock solution preparation, in vitro assay development, and formulation for in vivo studies. This technical guide provides an in-depth analysis of the solubility of Nonadecanoyl-L-carnitine chloride in two common laboratory solvents: methanol and water. We will explore the physicochemical principles governing its differential solubility and provide a validated experimental protocol for its determination.
Introduction: The Physicochemical Dichotomy of Nonadecanoyl-L-carnitine chloride
Nonadecanoyl-L-carnitine chloride (C₂₆H₅₂NO₄·Cl) is an amphipathic molecule, possessing a distinct polar "head" and a long, nonpolar "tail".[1] This structure is central to its biological function and is the primary determinant of its solubility characteristics.
-
The Polar Head Group: The L-carnitine moiety contains a quaternary ammonium cation and a carboxylate group, making it zwitterionic and highly polar. The associated chloride ion further contributes to its hydrophilic nature. This part of the molecule readily interacts with polar solvents like water through ion-dipole and hydrogen bonding interactions.
-
The Nonpolar Tail: The nonadecanoyl group is a 19-carbon saturated fatty acid chain (C19:0). This long hydrocarbon tail is sterically bulky and hydrophobic, dominated by van der Waals forces. It disrupts the hydrogen-bonding network of water, leading to an entropically unfavorable state.
The balance between this hydrophilic head and a dominant hydrophobic tail dictates the molecule's overall solubility in a given solvent. As the acyl chain length increases, the hydrophobic character becomes more pronounced, significantly reducing aqueous solubility. Research indicates that while short-chain acylcarnitines are water-soluble, long-chain species exhibit limited solubility in aqueous solutions.[2][3]
Comparative Solubility Analysis: Methanol vs. Water
The choice of solvent is critical for ensuring that Nonadecanoyl-L-carnitine chloride is fully dissolved, avoiding the formation of micelles or aggregates that can lead to inaccurate and irreproducible experimental results.
Solubility in Methanol
Methanol (CH₃OH) is a polar protic solvent, but it possesses a significant nonpolar character due to its methyl group. This dual nature makes it an excellent solvent for amphipathic molecules.
-
Mechanism of Solvation: The hydroxyl group of methanol can form hydrogen bonds with the polar head of the acylcarnitine. Simultaneously, the methyl group can engage in van der Waals interactions with the long nonadecanoyl chain. This ability to interact favorably with both ends of the molecule allows methanol to effectively solvate Nonadecanoyl-L-carnitine chloride.
-
Observed Solubility: Technical data sheets from multiple suppliers consistently classify Nonadecanoyl-L-carnitine chloride as "soluble" in methanol.[1][4] While a precise quantitative value is not always provided, this indicates that for typical research applications requiring stock solutions in the millimolar range, methanol is a suitable solvent.
Solubility in Water
Water (H₂O) is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. While it can effectively solvate the L-carnitine chloride head group, it cannot favorably interact with the long, greasy hydrocarbon tail.
-
Mechanism of Insolubility: The introduction of the nonadecanoyl chain into water disrupts the water's hydrogen bond network. To minimize this disruption, water molecules tend to form an ordered, cage-like structure around the hydrophobic tail, a phenomenon known as the hydrophobic effect. This process is entropically unfavorable and limits the extent to which the molecule can dissolve.
-
Observed Solubility: There is a consensus in the literature that long-chain acylcarnitines have limited aqueous solubility.[2] For acylcarnitines with chain lengths of 12 carbons or less, significant partitioning into the water phase is detected, but this decreases dramatically with longer chains.[5] Consequently, Nonadecanoyl-L-carnitine chloride is expected to be poorly soluble or practically insoluble in pure water at standard temperature and pressure.
Quantitative Data Summary
The following table summarizes the available solubility data for Nonadecanoyl-L-carnitine chloride and related compounds to provide context.
| Compound | Solvent | Solubility | Source |
| Nonadecanoyl-L-carnitine chloride | Methanol | Soluble | [1][4] |
| Nonadecanoyl-L-carnitine chloride | Water | Very Low / Poorly Soluble (Inferred) | [2][5] |
| (±)-Decanoylcarnitine chloride (C10:0) | Water | 35.19 mg/mL (100 mM) | [6] |
| Palmitoyl-DL-carnitine (C16:0) | Ethanol | ~20 mg/mL | [7] |
| Acetyl-L-carnitine (C2:0) | Water | Very Soluble | [8][9] |
| L-Carnitine | Water | 800 g/L (~4.96 M) | [10] |
Note: "Soluble" is a qualitative term from supplier datasheets; quantitative determination may be required for specific applications. The water solubility for the title compound is inferred from the established principles for long-chain acylcarnitines.
Experimental Protocol: Gravimetric Determination of Solubility
To provide researchers with a self-validating method for quantifying solubility in their specific buffer or solvent system, the following gravimetric protocol is described. This method is robust, requires standard laboratory equipment, and provides a direct measure of solubility in mass/volume units.
Principle
An excess amount of the solute (Nonadecanoyl-L-carnitine chloride) is mixed with a fixed volume of the solvent (e.g., water or methanol) and allowed to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility.
Materials & Equipment
-
Nonadecanoyl-L-carnitine chloride
-
Solvent of interest (e.g., Methanol, HPLC-grade; Water, ultrapure)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Thermostatic shaker or rotator
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, PTFE for methanol; PES or PVDF for aqueous)
-
Centrifuge
-
Evaporation system (e.g., vacuum concentrator or nitrogen evaporator)
Step-by-Step Methodology
-
Preparation: Add an excess of Nonadecanoyl-L-carnitine chloride to a pre-weighed vial. "Excess" means adding an amount that is visibly more than what is expected to dissolve. For a novel compound, start with ~5-10 mg in 1 mL of solvent. Record the exact mass of the compound added.
-
Solvent Addition: Accurately add a precise volume (e.g., 1.00 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period. For complex molecules, 24-48 hours is recommended to ensure equilibrium is reached. Causality Note: This step is crucial as it ensures the solution becomes fully saturated. Insufficient time will lead to an underestimation of solubility.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Trustworthiness Note: This step ensures a clear separation between the saturated supernatant and the excess solid, preventing contamination of the sample.
-
Sample Collection: Carefully withdraw a precise aliquot (e.g., 500 µL) of the clear supernatant without disturbing the pellet. For added security, pass the collected supernatant through a 0.22 µm syringe filter appropriate for the solvent.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean vial. Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, which could degrade the compound.
-
Final Weighing: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried solute.
-
Calculation:
-
Mass of dissolved solute = (Final vial mass) - (Initial vial mass)
-
Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL)
-
Workflow Visualization
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion and Recommendations
The amphipathic nature of Nonadecanoyl-L-carnitine chloride, characterized by a polar L-carnitine head and a long, nonpolar C19:0 acyl tail, is the definitive factor governing its solubility.
-
For researchers preparing stock solutions, methanol is the recommended solvent. Its ability to interact with both the polar and nonpolar regions of the molecule ensures effective solvation.
-
Aqueous solutions of Nonadecanoyl-L-carnitine chloride are challenging to prepare due to its very low water solubility. Researchers working with aqueous buffers should anticipate solubility to be in the low micromolar range or lower. The use of co-solvents (like DMSO or ethanol) or detergents may be necessary, but their potential impact on the experimental system must be carefully evaluated.
It is imperative for scientific integrity that researchers empirically determine the solubility of Nonadecanoyl-L-carnitine chloride in their specific experimental medium. The protocol provided herein offers a reliable, self-validating method to achieve this, ensuring the accuracy and reproducibility of subsequent research.
References
-
Nonadecanoyl-L-carnitine (chloride). AdooQ BioScience. [Link]
-
Alhomida, A. S., et al. (2015). Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. Journal of Biological Chemistry, 290(43), 26278–26290. [Link]
-
Bremer, J. (1977). Carnitine and its role in fatty acid metabolism. FEBS Letters, 79(1), 1-5. [Link]
-
Tantry, S. K., & L. M. Amende. (2002). Interactions of acyl carnitines with model membranes: a (13)C-NMR study. Biophysical journal, 83(3), 1435–1446. [Link]
-
Acetyl-L-Carnitine. PubChem. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of water-soluble acylcarnitines and carnitine acyltransferases in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonadecanoyl-L-carnitine (chloride)|安捷凯 [anjiechem.com]
- 5. Interactions of acyl carnitines with model membranes: a (13)C-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Carnitine for synthesis 541-15-1 [sigmaaldrich.com]
Methodological & Application
LC-MS/MS protocol for Nonadecanoyl-L-carnitine quantification
Application Note: Robust LC-MS/MS Quantification of Nonadecanoyl-L-carnitine in Biological Matrices
Introduction & Mechanistic Context
Acylcarnitines are critical metabolic intermediates responsible for shuttling fatty acids across the impermeable inner mitochondrial membrane for β-oxidation[1]. Nonadecanoyl-L-carnitine (C19-carnitine) is a long-chain, odd-carbon acylcarnitine. Because odd-chain fatty acids are extremely rare in mammalian biological systems, C19-carnitine is predominantly utilized as a highly reliable internal standard (IS) for the quantification of endogenous long-chain acylcarnitines (such as palmitoyl-L-carnitine)[2]. Furthermore, recent advanced metabolomic profiling has identified endogenous C19-carnitine fluctuations in studies concerning gut microbiota-lipid metabolism axes and environmental carcinogen exposure[3][4].
Figure 1: The Carnitine Shuttle Pathway illustrating acylcarnitine transport for β-oxidation.
Analytical Rationale (Expertise & Causality)
Quantifying long-chain acylcarnitines like C19-carnitine presents a distinct analytical challenge due to its amphiphilic nature: it possesses a highly polar, zwitterionic carnitine headgroup and an extremely hydrophobic 19-carbon aliphatic tail.
-
Chromatographic Selection: We utilize a High-Strength Silica (HSS) T3 C18 column[3][4]. Standard C18 phases can suffer from pore dewetting under the highly aqueous conditions needed to focus the polar headgroup. The T3 stationary phase resists dewetting while providing superior retention and peak shape for the highly hydrophobic C19 chain[3].
-
Ionization and Fragmentation: In positive Electrospray Ionization (ESI+), the quaternary amine of C19-carnitine ensures a pre-formed positive charge, readily yielding a protonated precursor ion [M+H]+ at m/z 442.4[1]. Upon collision-induced dissociation (CID), it produces a dominant product ion at m/z 85.0[1]. Mechanistically, this 85 Da fragment is the dehydrated carnitine backbone (C4H5O2+), formed via the cleavage of the ester bond and the neutral loss of both trimethylamine and the acyl chain.
Materials and Reagents
-
Target Analyte: Nonadecanoyl-L-carnitine chloride.
-
Internal Standard (IS): Nonadecanoyl-L-carnitine-d3 chloride (used if C19 is the target biomarker)[2].
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA) to provide abundant protons, maximizing ESI+ efficiency[3].
-
Consumables: Low-bind microcentrifuge tubes and glass autosampler inserts. Field Insight: Long-chain acylcarnitines readily adsorb to standard polypropylene surfaces; low-bind plastics or glass are mandatory to prevent signal loss.
Self-Validating Sample Preparation Protocol
To ensure a trustworthy, self-validating system, this protocol introduces a stable isotope-labeled internal standard (SIL-IS) at the very first step. This mathematically corrects for downstream extraction losses, matrix suppression, and injection variability[1].
Step-by-Step Methodology:
-
Aliquoting: Transfer 20 µL of biological matrix (serum/plasma) into a low-bind microcentrifuge tube[1].
-
IS Spiking: Add 10 µL of the working IS solution (e.g., 400 ng/mL C19-carnitine-d3 in 50% MeOH)[1]. Vortex for 10 seconds to equilibrate the IS with endogenous proteins.
-
Protein Precipitation: Add 170 µL of ice-cold Acetonitrile (ACN). Causality: The high organic crash not only precipitates structural proteins but actively disrupts hydrophobic binding pockets, releasing protein-bound acylcarnitines into the solvent.
-
Mixing & Incubation: Vortex vigorously for 2 minutes, then incubate on ice for 10 minutes to ensure complete precipitation.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the protein matrix.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial equipped with a glass insert[1].
-
Quality Control (QC) Generation: Pool 10 µL from each final extract to create a pooled QC sample. Inject this QC every 10-20 samples to monitor system stability[3].
Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Instrumental Parameters
Table 1: UHPLC Gradient Conditions Separation is performed at a flow rate of 0.3 mL/min with a column temperature of 40°C[3]. Mobile Phase A is 0.1% FA in Water; Mobile Phase B is 0.1% FA in ACN[3].
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.3 | 98 | 2 |
| 1.5 | 0.3 | 98 | 2 |
| 9.0 | 0.3 | 50 | 50 |
| 14.0 | 0.3 | 5 | 95 |
| 17.0 | 0.3 | 5 | 95 |
| 17.1 | 0.3 | 98 | 2 |
| 20.0 | 0.3 | 98 | 2 |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Data acquired in ESI positive mode. Parameters optimized for triple quadrupole (QqQ) systems[1][2].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor (V) |
| Nonadecanoyl-L-carnitine | 442.4 | 85.0 | 30 | 150 |
| Nonadecanoyl-L-carnitine-d3 | 445.4 | 85.0 | 30 | 150 |
System Suitability & Data Verification
A protocol is only as robust as its validation metrics. Implement the following checks to ensure absolute data trustworthiness:
-
Autosampler Carryover Check: Due to the extreme lipophilicity of the C19 tail, autosampler needle carryover is a common failure point. Use a strong needle wash solution (e.g., Isopropanol/MeOH/ACN/Water 3:3:3:1 with 0.1% FA). Inject a solvent blank immediately after the highest calibration standard; the C19-carnitine peak area must be <20% of the Lower Limit of Quantification (LLOQ).
-
Retention Time (RT) Stability: C19-carnitine will elute late in the gradient (typically >11.5 min)[1]. RT drift across the batch must remain <0.1 min. Drift indicates column fouling or lipid buildup.
-
Matrix Effect Evaluation: Compare the peak area of the IS spiked into post-extraction blanks versus neat solvent. An absolute matrix effect between 80-120% is acceptable.
References
1.[1] Luque-Córdoba, D., et al. "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum." Analytical and Bioanalytical Chemistry, 2022. URL: 2.[2] Biocompare. "Nonadecanoyl-L-carnitine-d3 (chloride) from Cayman Chemical." URL: 3.[3] "Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants." Environmental Science & Technology, ACS Publications, 2019. URL: 4.[4] Ma, B., et al. "Gut Microbiota and Acylcarnitine Metabolites Connect the Beneficial Association between Estrogen and Lipid Metabolism Disorders in Ovariectomized Mice." Microbiology Spectrum, 2022. URL:
Sources
- 1. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gut Microbiota and Acylcarnitine Metabolites Connect the Beneficial Association between Estrogen and Lipid Metabolism Disorders in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Brief: MRM Transitions for C19:0 Carnitine in Positive Ion Mode
Executive Summary
This application note details the optimization of Multiple Reaction Monitoring (MRM) transitions for Nonadecanoylcarnitine (C19:0 Carnitine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). C19:0 carnitine is a long-chain acylcarnitine often utilized as an internal standard (IS) in metabolic profiling due to its low endogenous abundance in mammalian tissues compared to even-chain homologs.
The protocol focuses on Positive Electrospray Ionization (ESI+) , exploiting the pre-charged quaternary ammonium group characteristic of carnitines. The primary transition m/z 442.4 → 85.1 is validated for sensitivity and specificity.
Analyte Characterization & Ionization Physics
Chemical Identity[1][2]
-
Common Name: C19:0 Carnitine (Nonadecanoylcarnitine)[1]
-
Chemical Formula: C₂₆H₅₁NO₄ (Inner salt)
-
Molecular Weight: 441.7 g/mol
-
Lipophilicity: High (due to the 19-carbon fatty acid chain).
Ionization Mechanism (ESI+)
Acylcarnitines contain a quaternary ammonium functional group, carrying a permanent positive charge. Unlike many analytes that require protonation (
Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), long-chain acylcarnitines undergo a characteristic cleavage. The most abundant product ion is m/z 85.1 , which corresponds to the carnitine backbone fragment (typically assigned as the protonated form of crotonic acid or a related cyclic structure,
Key Mechanism:
-
Precursor Selection (Q1): The molecular cation
at m/z 442.4 is isolated. -
Collision (Q2): High energy collision causes the loss of the fatty acid moiety (Nonadecanoic acid) and trimethylamine.
-
Product Detection (Q3): The stable backbone fragment at m/z 85.1 is monitored.
MRM Transition Parameters
The following parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex, Agilent, Thermo). Fine-tuning of Collision Energy (CE) is recommended for specific instruments.
Table 1: Optimized MRM Transitions for C19:0 Carnitine
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | DP (V)* | CE (eV)** | CXP (V) |
| C19:0 Carnitine | ESI (+) | 442.4 | 85.1 | 50 | 45 | 28 | 12 |
| C19:0 Carnitine | ESI (+) | 442.4 | 60.1 (Qual) | 50 | 45 | 40 | 10 |
| C18:0 Carnitine (Ref) | ESI (+) | 428.4 | 85.1 | 50 | 45 | 28 | 12 |
*DP = Declustering Potential (or Fragmentor Voltage). High values aid in desolvation of heavy ions. **CE = Collision Energy. The m/z 85 fragment is robust; 26–30 eV is the typical optimal range.
DOT Diagram: MS/MS Workflow & Fragmentation
Figure 1: Schematic of the Triple Quadrupole MRM workflow for C19:0 Carnitine detection.
Experimental Protocol
Reagents & Standards
-
Standard: Nonadecanoylcarnitine (C19:0) chloride (e.g., Cayman Chem Item No. 26554).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation (Protein Precipitation)
Since C19:0 is a long-chain lipid, it binds to proteins. Efficient extraction is critical.
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL tube.
-
Precipitation: Add 200 µL of Methanol containing Internal Standard (if C19 is the analyte, use d3-C18 carnitine as IS).
-
Note: Methanol is preferred over ACN for acylcarnitines to maximize solubility of the polar headgroup and non-polar tail.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 150 µL of supernatant to an autosampler vial.
-
Dry Down (Optional): If sensitivity is low, dry under
and reconstitute in 50 µL of Mobile Phase A:B (80:20).
LC Method Conditions
Long-chain carnitines are hydrophobic. A gradient reaching high organic content is required to elute C19:0 and prevent carryover.
-
Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temp: 40°C - 50°C (Higher temp improves peak shape for lipids).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 1.0 | 20 | Load |
| 8.0 | 98 | Elution of Long Chains (C16-C20) |
| 10.0 | 98 | Wash (Critical for C19) |
| 10.1 | 20 | Re-equilibration |
| 13.0 | 20 | End |
Troubleshooting & Validation
Carryover
Issue: C19:0 is "sticky" due to the 19-carbon chain. It may persist in the injector or column. Solution:
-
Use a needle wash solution of Isopropanol:Acetonitrile:Acetone (1:1:1) + 0.1% FA.
-
Ensure the LC gradient holds at 98-100% B for at least 2 minutes.
Linearity & Matrix Effects
-
Linearity: Standard curves should range from 1 nM to 1000 nM. Acylcarnitines typically show excellent linearity (
). -
Matrix Effect: Ion suppression is common in ESI+. Use a deuterated internal standard (e.g., d3-C18 carnitine) to normalize matrix effects if quantifying C19:0.
Isobaric Interferences
While C19:0 is odd-chain and rare, ensure separation from:
-
C18:0 Carnitine (+14 Da): Check for isotopic overlap (C13 isotopes of C18).
-
Hydroxylated C20 Carnitines: Though mass differs, retention times may be similar.
References
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]
-
Van der Hooft, J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Sources
A Practical Guide to Solid-Phase Extraction (SPE) for the Selective Isolation of Long-Chain Acylcarnitines from Biological Matrices
Introduction: The Critical Role of Long-Chain Acylcarnitines and the Need for Precision Analysis
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism. They are formed when long-chain fatty acids are esterified to L-carnitine, a process that facilitates their transport from the cytosol across the inner mitochondrial membrane for subsequent β-oxidation. This metabolic pathway is fundamental for energy production in tissues with high energy demands, such as the heart and skeletal muscle.
The concentration and profile of LCACs in biological fluids like plasma and tissues serve as critical biomarkers for a range of metabolic disorders.[1][2] Elevated levels of specific acylcarnitines can indicate enzymatic deficiencies in the fatty acid oxidation pathway, leading to the diagnosis of various inborn errors of metabolism.[1] Furthermore, aberrant acylcarnitine profiles have been increasingly associated with complex diseases, including cardiovascular conditions, insulin resistance, and type 2 diabetes, making their accurate quantification a key focus in both clinical diagnostics and drug development.[3][4]
However, the robust and accurate analysis of LCACs, particularly by the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), presents significant analytical challenges.[5] Biological matrices such as plasma are exceedingly complex, containing a high abundance of proteins, salts, and phospholipids that can interfere with analysis. These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Furthermore, LCACs are often present at low physiological concentrations, requiring a sample preparation step that can both clean the sample and concentrate the analytes of interest.
Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses these challenges. By utilizing specific chemical interactions between the analytes and a solid sorbent, SPE can effectively isolate LCACs from interfering matrix components, reduce ion suppression, and improve the overall sensitivity and reliability of the subsequent LC-MS/MS analysis.[6][7] This application note provides a detailed guide to the principles and practice of SPE for LCAC analysis, offering an in-depth protocol tailored for researchers in the field.
The Chemistry of SPE for Long-Chain Acylcarnitines: Leveraging Amphiphilic Properties
The success of an SPE method hinges on understanding the physicochemical properties of the target analyte. Long-chain acylcarnitines are amphiphilic molecules, characterized by two distinct chemical moieties:
-
A Polar Head Group: This consists of a quaternary ammonium cation, which is permanently positively charged, and a hydroxyl group. This part of the molecule is highly polar and water-soluble.
-
A Nonpolar Tail: This is a long hydrocarbon acyl chain (typically C14 or longer) that is hydrophobic and lipid-soluble.
This dual nature allows for several retention mechanisms to be employed for their selective extraction.
-
Reversed-Phase (RP) SPE: This is the most common mechanism for LCAC extraction. It leverages the hydrophobic interactions between the long nonpolar acyl chain of the LCAC and a nonpolar stationary phase, such as C18 (octadecyl-silica) or a polymer-based sorbent. Polar matrix components like salts and small, water-soluble metabolites are not retained and are washed away. The retained LCACs are then eluted with a high-percentage organic solvent that disrupts the hydrophobic interactions.
-
Cation-Exchange (CX) SPE: This mechanism targets the permanently positive charge on the carnitine head group. A sorbent with negatively charged functional groups (e.g., sulfonic acid) electrostatically binds the LCACs. This approach is highly selective for cationic compounds but may require careful pH control during the loading and elution steps.[8][9]
-
Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties on a single particle. This dual retention mechanism provides enhanced selectivity and cleanup, as the sorbent can engage in both hydrophobic and electrostatic interactions with the LCACs, while other matrix components that only possess one of these properties are washed away more effectively.
The following protocol will focus on the widely applicable and robust reversed-phase C18 methodology.
Figure 1: Diagram illustrating the primary retention mechanism in reversed-phase SPE. The nonpolar acyl tail of the long-chain acylcarnitine engages in hydrophobic interactions with the C18 chains bonded to the silica sorbent.
Detailed Application Protocol: Isolation of LCACs from Human Plasma
This protocol provides a step-by-step method for the extraction of long-chain acylcarnitines from human plasma using C18 reversed-phase SPE cartridges prior to LC-MS/MS analysis. The initial protein precipitation step is crucial for removing the majority of proteins, which can otherwise clog the SPE sorbent and interfere with the analysis.
Required Materials and Reagents
-
SPE Sorbent: C18 SPE Cartridges (e.g., 100 mg / 1 mL)
-
Biological Sample: Human plasma (collected in K2-EDTA tubes)
-
Internal Standards (IS): Deuterated long-chain acylcarnitines (e.g., d3-Palmitoylcarnitine, d3-Stearoylcarnitine) in a methanol stock solution. The use of stable isotope-labeled internal standards is critical for correcting for analyte loss during sample preparation and for matrix effects.[10]
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
-
Equipment:
-
Centrifuge capable of 4°C and >3000 x g
-
Microcentrifuge tubes (1.5 mL)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Solution Preparation
-
Protein Precipitation Solution: Methanol with internal standards at appropriate concentrations.
-
Equilibration Solution: 0.1% Formic Acid in Water.
-
Wash Solution: 5% Methanol in Water with 0.1% Formic Acid.
-
Elution Solution: 80% Acetonitrile / 20% Methanol with 0.1% Formic Acid.
-
Reconstitution Solution: 50% Methanol in Water (or initial mobile phase conditions).
Experimental Workflow
Figure 2: A comprehensive workflow diagram illustrating the entire process from plasma sample preparation and protein precipitation through the five key steps of Solid-Phase Extraction to the final analysis.
Step-by-Step Protocol
Part A: Sample Pre-treatment (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold Protein Precipitation Solution (Methanol + Internal Standards).
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Incubate on ice or at 4°C for 20 minutes to facilitate further protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube without disturbing the protein pellet. This supernatant is now ready for SPE.
Part B: Solid-Phase Extraction (SPE)
Perform these steps using a vacuum manifold set to a low flow rate (approx. 1-2 drops per second).
-
Conditioning: Pass 1 mL of Methanol through the C18 cartridge. Causality: This step wets the C18 chains and activates the sorbent for interaction with the analytes. Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of Equilibration Solution (0.1% Formic Acid in Water) through the cartridge.[11] Causality: This step removes the organic conditioning solvent and creates a polar environment similar to the sample extract, which is necessary for efficient hydrophobic retention of the LCACs upon loading. Do not let the sorbent go dry.
-
Sample Loading: Slowly load the entire protein precipitation supernatant onto the cartridge. Causality: The high aqueous content of the extract promotes the hydrophobic interaction between the long acyl chains and the C18 sorbent. The LCACs are retained while highly polar, unbound matrix components pass through.
-
Washing: Pass 1 mL of Wash Solution (5% Methanol / 0.1% Formic Acid) through the cartridge.[11] Causality: This crucial step removes weakly bound, polar interferences (like some salts and phospholipids) without prematurely eluting the strongly retained LCACs, leading to a cleaner final extract.
-
Elution: Place clean collection tubes inside the manifold. Pass 1 mL of Elution Solution (80% ACN/20% MeOH / 0.1% Formic Acid) through the cartridge. Causality: The high concentration of organic solvent disrupts the hydrophobic forces, releasing the LCACs from the sorbent into the collection tube. The inclusion of acid helps to ensure the analytes remain protonated and behave consistently.
Part C: Post-Elution Processing
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solution (e.g., 50% Methanol in Water).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Performance Characteristics and Validation
The effectiveness of an SPE method is evaluated based on its recovery, reproducibility, and ability to reduce matrix effects. The use of a stable isotope-labeled internal standard for each analyte is the most reliable way to account for variations in these parameters.
| Analyte | SPE Sorbent | Matrix | Typical Recovery (%) | Typical RSD (%) | Reference |
| Palmitoylcarnitine (C16) | C18 | Plasma | >85% | <15% | [12][13] |
| Stearoylcarnitine (C18) | C18 | Plasma | >85% | <15% | [12][13] |
| Mixed Acylcarnitines | Cation-Exchange | Plasma / Serum | 77-85% | N/A | [9] |
| Mixed Acylcarnitines | HILIC | Serum / Tissue | >88% | <17% | [12][14] |
| Acyl-CoAs | 2-(2-pyridyl)ethyl | Tissue | 83-90% | N/A | [15] |
Note: Recovery and RSD (Relative Standard Deviation) can vary based on specific lab conditions, reagents, and equipment. The table presents typical values reported in the literature to serve as a benchmark.
Troubleshooting Common SPE Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent bed dried out before sample loading. 2. Sample loading flow rate too high. 3. Elution solvent is too weak. 4. Incomplete elution (insufficient volume). | 1. Repeat, ensuring the sorbent remains wet after equilibration. 2. Reduce vacuum pressure to achieve a flow rate of ~1 drop/sec. 3. Increase the percentage of organic solvent in the elution solution. 4. Try eluting with a second aliquot of elution solvent. |
| High RSD / Poor Reproducibility | 1. Inconsistent flow rates between samples. 2. Incomplete protein precipitation. 3. Sorbent bed channeling. | 1. Ensure a consistent, slow flow rate for all steps across all samples. 2. Ensure vigorous vortexing and adequate incubation time during pre-treatment. 3. Ensure sorbent is properly conditioned and not allowed to dry. |
| High Matrix Effects in MS | 1. Wash step is insufficient to remove interferences. 2. Inappropriate elution solvent co-eluting interferences. | 1. Optimize the wash step by slightly increasing the organic solvent percentage (e.g., from 5% to 10% MeOH), but verify that no analyte is lost. 2. Test a more selective elution solvent or a different SPE sorbent (e.g., mixed-mode). |
Conclusion
Solid-phase extraction is an indispensable tool for the reliable quantification of long-chain acylcarnitines in complex biological matrices. The reversed-phase C18 protocol detailed here provides a robust framework for isolating these critical metabolic biomarkers, effectively removing interfering components and concentrating the analytes for high-sensitivity LC-MS/MS analysis. By understanding the chemical principles behind each step—from conditioning to elution—researchers can optimize this method to achieve the high-quality data necessary for advancing our understanding of metabolic diseases and developing new therapeutic strategies.
References
- Title: Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke - bevital Source: Rapid Communications in Mass Spectrometry URL
- Title: Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance–hydrophilic interaction liquid chromatography–tandem mass spectrometry Source: Scilit URL
- Title: Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed Source: Journal of Chromatography A URL
- Title: Synthesis & HILIC/MS Analysis of Acylcarnitines - MilliporeSigma Source: MilliporeSigma URL
- Title: C18 Cartridge Solid Phase Extraction (SPE)
- Title: Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed Source: Journal of Chromatography B URL
- Title: High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS Source: LCGC North America URL
- Title: Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC Source: Analytical Biochemistry URL
- Title: Acylcarnitines | Lipotype Source: Lipotype URL
- Title: Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines Source: Clinical Chemistry URL
- Title: Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue | Request PDF - ResearchGate Source: ResearchGate URL
- Title: Strategy for the Isolation, Derivatization, Chromatographic Separation, and Detection of Carnitine and Acylcarnitines | Request PDF - ResearchGate Source: ResearchGate URL
- Title: A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine 1 metabolic intermediates Source: medRxiv URL
- Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC Source: Journal of Lipid Research URL
- Title: High sensitivity quantification of acylcarnitines using the SCIEX 7500 system Source: SCIEX URL
- Title: Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed Source: Rapid Communications in Mass Spectrometry URL
- Title: Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - Hamad Bin Khalifa University Source: Hamad Bin Khalifa University URL
- Title: Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization - SciELO Source: Brazilian Journal of Medical and Biological Research URL
- Title: A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells Source: Analytica Chimica Acta URL
- Title: Overview of SPE Technology/Method Development & New Trends in Sample Preparation Source: MilliporeSigma URL
- Title: Hi-Purit™ Polymer Based SPE Cartridges - NCI Manufactures Source: NCI Manufactures URL
- Title: Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines | Clinical Chemistry | Oxford Academic Source: Oxford Academic URL
- Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG)
- Title: Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications Source: ACS Publications URL
- Title: Targeting long-chain acylcarnitine accumulation to protect cardiac mitochondrial homeostasis after complete revascularization - PMC Source: eBioMedicine URL
- Title: Acylcarnitine Plasma Test Information - Cincinnati Children's Hospital Source: Cincinnati Children's Hospital URL
- Title: Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca 2+ -Dependent Phospholipases, and Mitochondrial Energetics Collapse - MDPI Source: International Journal of Molecular Sciences URL
- Title: Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias - Frontiers Source: Frontiers in Physiology URL
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. cincinnatichildrens.org [cincinnatichildrens.org]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 5. sciex.com [sciex.com]
- 6. lipotype.com [lipotype.com]
- 7. ncin.us [ncin.us]
- 8. Solid-phase extraction technique for gas-chromatographic profiling of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 12. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Nonadecanoyl-L-carnitine sample preparation from dried blood spots
Application Note: Preparation and Utilization of Nonadecanoyl-L-carnitine (C19:0) Internal Standard for Dried Blood Spot (DBS) Analysis
Abstract & Scope
This guide details the protocol for preparing Nonadecanoyl-L-carnitine (C19:0) and utilizing it as an Internal Standard (IS) for the quantification of long-chain acylcarnitines (LCACs) in Dried Blood Spots (DBS).
While C19:0 is a synthetic, non-physiological acylcarnitine in humans, its physicochemical properties—specifically its lipophilicity and ionization efficiency—make it the ideal surrogate reference for monitoring C16 (Palmitoylcarnitine), C18 (Stearoylcarnitine), and C18:1 (Oleoylcarnitine). This protocol covers the preparation of the C19:0 working solution , the extraction of DBS samples , and the butyl ester derivatization workflow commonly used in newborn screening and metabolic phenotyping.
Scientific Mechanism & Rationale
Why Nonadecanoyl-L-carnitine (C19:0)?
-
Non-Physiological Anchor: Endogenous levels of C19:0 in human blood are negligible. Any signal detected at the C19:0 mass transition is attributed solely to the spiked IS, ensuring accurate normalization.
-
Chain Length Homology: Acylcarnitines exhibit chain-length-dependent recovery in methanol extraction. C19:0 mimics the solubility profile of pathological long-chain markers (C16–C18) better than the more common Octanoylcarnitine (C8) or Acetylcarnitine (C2) standards.
-
Isobaric Resolution: As an odd-chain fatty acid derivative, C19:0 (Precursor m/z ~428 derivatized) does not overlap with common even-chain biological acylcarnitines.
The Matrix Challenge: DBS
Dried blood spots consist of hemolyzed blood trapped in a cellulose matrix. The extraction solvent must perform three simultaneous functions:
-
Protein Precipitation: Denature hemoglobin to release heme-bound analytes.
-
Solvation: Solubilize zwitterionic acylcarnitines.
-
IS Integration: The C19:0 IS must equilibrate with the endogenous analytes before the liquid phase is removed to correct for extraction inefficiency. Methanol is the solvent of choice due to its high dielectric constant and ability to penetrate the cellulose fibers.
Reagents & Equipment
| Component | Grade/Specification | Function |
| Nonadecanoyl-L-carnitine HCl | >98% Purity (Synthetic) | Internal Standard (IS) |
| Methanol (MeOH) | LC-MS Grade | Extraction Solvent |
| n-Butanol | Anhydrous | Derivatization Reagent Base |
| Acetyl Chloride | Reagent Grade | Generates HCl in situ |
| DBS Cards | Whatman 903 or PerkinElmer 226 | Sample Matrix |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier |
Protocol 1: Preparation of C19:0 Internal Standard
Critical Note: C19:0 is highly lipophilic. Glassware is recommended over plastic to prevent adsorption loss during stock preparation.
Step 4.1: Primary Stock Solution (1 mg/mL)
-
Weigh 1.0 mg of Nonadecanoyl-L-carnitine HCl.
-
Dissolve in 1.0 mL of 100% Methanol .
-
Vortex for 60 seconds to ensure complete dissolution.
-
Storage: -20°C (Stable for 12 months).
Step 4.2: Daily Working Extraction Solution (IS-MeOH)
Target Concentration: 0.5 µM (500 nM). This concentration provides sufficient signal (approx. 10^5 – 10^6 counts) without causing detector saturation or cross-talk.
-
Calculate Volume: To prepare 50 mL of Extraction Solution.
-
Dilution: Add 23.9 µL of Primary Stock (1 mg/mL ≈ 2.09 mM) into 50 mL of 100% Methanol .
-
Calculation:
. -
Note: A concentration of 1 µM is standard for screening; 0.5 µM is preferred for high-sensitivity instruments (e.g., Sciex 6500+).
-
-
Mix: Invert 10 times. This is your IS-MeOH Extraction Solvent .
Protocol 2: DBS Sample Preparation (Derivatized Method)
This method utilizes butyl esterification (Butylation). While non-derivatized methods exist, butylation is superior for C19:0 and long-chain species because it forces a permanent positive charge on the carboxyl group, increasing sensitivity by 5–10 fold.
Workflow Diagram
Figure 1: Step-by-step workflow for the extraction and derivatization of acylcarnitines from DBS using C19:0 IS.
Detailed Steps:
-
Punching:
-
Punch a 3.2 mm (1/8 inch) disk from the center of the DBS card into a 96-well polypropylene plate (V-bottom).
-
QC: Include one blank filter paper punch and one QC Low/High punch per plate.
-
-
Extraction:
-
Incubation:
-
Seal the plate with adhesive foil.
-
Shake at 600–700 rpm for 20 minutes at room temperature.
-
Tip: Ensure the liquid covers the punch.
-
-
Transfer & Drying:
-
Transfer the supernatant to a fresh plate (avoid carrying over paper fibers).
-
Evaporate to dryness under a gentle stream of Nitrogen (
) at 50°C (approx. 10–15 mins).
-
-
Derivatization (Butylation):
-
Prepare 3N HCl in n-Butanol : Slowly add 10 mL Acetyl Chloride to 40 mL n-Butanol (Exothermic! Do this in a fume hood on ice).
-
Add 50 µL of 3N HCl-n-Butanol to the dried residue.
-
Seal and incubate at 65°C for 15 minutes .
-
Chemistry: This converts the carboxylic acid of C19:0 and analytes into butyl esters (
).
-
-
Final Drying & Reconstitution:
Validation & Quality Control
To ensure the C19:0 IS is functioning correctly, monitor the following parameters:
IS Response Consistency
The absolute peak area of C19:0 should remain consistent across the plate.
-
Acceptance Criteria: The Coefficient of Variation (%CV) of the C19:0 peak area across all samples in a batch should be <15% .
-
Troubleshooting: A sudden drop in C19:0 area in a specific well indicates an "Ion Suppression" event (matrix effect) or a pipetting error.
Linearity & Recovery
Since C19:0 is the IS, you validate the analytes (e.g., C18) against it. However, you must verify C19:0 recovery itself during method development.
-
Method: Spike whole blood with C19:0 at 3 levels (Low, Med, High), spot onto cards, and extract. Compare against a neat solution injected directly.
-
Target Recovery: >60% (Lower recovery is acceptable if consistent, as the IS corrects for it).
Nomenclature Alert
Ensure you are using Nonadecanoyl-L-carnitine (straight chain). Do not confuse with Pristanoylcarnitine (branched chain, methyl-branched C19). While they are isomers, their chromatographic retention times (in LC-MS) and drift times (in Ion Mobility) differ. For standard NBS, the straight chain is the standard.
References
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP) Portal. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). NBS01: Dried Blood Spot Specimen Collection for Newborn Screening, 7th Edition. [Link]
-
Chace, D. H., et al. (2003). Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns. Clinical Chemistry. [Link]
-
Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. [Link]
Sources
- 1. [Physiological functions of carnitine and carnitine transporters in the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
HPLC separation conditions for C19:0 and C18:0 carnitine isomers
Application Note: Advanced UHPLC-MS/MS Resolution of C18:0 and C19:0 Acylcarnitine Isomers
Executive Summary
The accurate quantification of long-chain acylcarnitines is a cornerstone of targeted metabolomics, particularly in the diagnosis of fatty acid oxidation defects and the study of cancer metabolism[1]. This application note details a highly optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol specifically engineered to separate stearoylcarnitine (C18:0) and nonadecanoylcarnitine (C19:0) from their respective structural isomers. By leveraging a charged-surface stationary phase and a thermodynamically optimized ternary mobile phase, this method eliminates isobaric interferences and mitigates the severe column carryover typically associated with highly lipophilic analytes[2].
Biological Context & The Analytical Trap
Stearoylcarnitine (C18:0) is an endogenous long-chain acylcarnitine essential for the translocation of stearic acid into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT) system, where it undergoes β-oxidation to yield ATP[1].
In quantitative LC-MS/MS workflows, straight-chain nonadecanoylcarnitine (n-C19:0) is universally spiked into samples as an internal standard (IS) because it is an odd-chain lipid virtually absent from endogenous mammalian metabolism[3]. However, this introduces a critical analytical trap: n-C19:0 is an exact structural isomer of pristanoylcarnitine (2,6,10,14-tetramethylpentadecanoylcarnitine)[4]. Pristanoylcarnitine is a highly branched endogenous biomarker that accumulates pathologically in peroxisomal biogenesis disorders (e.g., Zellweger spectrum disorders).
If the chromatographic method fails to baseline-resolve these isomers, endogenous pristanoylcarnitine will co-elute with the n-C19:0 IS. This isobaric interference artificially inflates the IS signal, thereby suppressing the calculated concentration of C18:0 and potentially causing false-negative clinical diagnoses[5].
Chromatographic Principles & Causality (The "Why")
To establish a self-validating and robust protocol, every experimental parameter has been selected based on the physicochemical properties of long-chain acylcarnitines:
-
Stationary Phase Selection (CSH Technology): Long-chain acylcarnitines possess a permanently charged quaternary ammonium group and a highly hydrophobic aliphatic tail. On traditional unendcapped C18 columns, the amine interacts with residual silanols, causing severe peak tailing. We utilize a Charged Surface Hybrid (CSH) C18 column. The low-level positive surface charge repels the carnitine moiety, ensuring sharp, symmetrical peaks. This efficiency is what enables the baseline resolution of the branched pristanoylcarnitine from straight-chain n-C19:0[2].
-
Mobile Phase Thermodynamics (The Role of Isopropanol): The extreme hydrophobicity of C18:0 and C19:0 leads to notorious column carryover. By incorporating 20% Isopropanol (IPA) into the strong mobile phase (B), we disrupt the hydrophobic interactions between the lipid tail and the stationary phase during the column wash phase, completely eliminating ghost peaks in subsequent runs.
-
Thermal Kinetics: Operating the column compartment at 50 °C is mandatory. The elevated temperature reduces the viscosity of the IPA-enriched mobile phase, maintaining optimal linear velocity and mass transfer rates. This narrows the peak width, which is critical for separating early-eluting branched isomers (e.g., iso-C18:0) from their straight-chain counterparts (n-C18:0).
-
Extraction Solvent Causality: A 50:50 (v/v) mixture of Methanol and Acetonitrile is used for protein precipitation. While methanol effectively crashes proteins, it can leave highly lipophilic acylcarnitines trapped in the pellet. Acetonitrile provides a stronger denaturing effect and vastly improves the extraction recovery of C18:0 and C19:0.
Pathway Visualization
Mitochondrial Carnitine Shuttle: C18:0-CoA transport via CPT1, CACT, and CPT2 for β-oxidation.
Experimental Protocols
Sample Preparation (Protein Precipitation & Extraction)
-
Aliquot 50 µL of plasma or serum into a 1.5 mL low-bind microcentrifuge tube.
-
Add 200 µL of cold extraction solvent (Methanol:Acetonitrile, 50:50 v/v) spiked with 0.5 µM of n-C19:0 internal standard.
-
Vortex vigorously for 2 minutes at 1500 rpm to ensure complete cell lysis and protein denaturation.
-
Centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer 150 µL of the clarified supernatant to an autosampler vial equipped with a glass insert.
UHPLC Conditions
Column: Waters ACQUITY UPLC CSH C18, 2.1 × 100 mm, 1.7 µm Column Temperature: 50 °C Injection Volume: 2.0 µL Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile/Isopropanol (80:20, v/v)
Table 1: Optimized UHPLC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 1.0 | 0.4 | 80 | 20 |
| 7.0 | 0.4 | 10 | 90 |
| 9.0 | 0.4 | 1 | 99 |
| 11.0 | 0.4 | 1 | 99 |
| 11.1 | 0.4 | 80 | 20 |
| 14.0 | 0.4 | 80 | 20 |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (+ESI) mode. Acylcarnitines readily undergo collision-induced dissociation (CID) to yield a dominant product ion at m/z 85.1[6]. This fragment corresponds to the dehydrated carnitine backbone (*+CH2-CH=CH-COOH) and serves as a universal, highly sensitive MRM transition for all acylcarnitine species[7].
Table 2: MRM Transitions for C18:0 and C19:0 Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Elution Order |
|---|---|---|---|---|
| Iso-C18:0 (Branched Isomer) | 428.4 | 85.1 | 30 | 1 |
| n-C18:0 (Stearoylcarnitine) | 428.4 | 85.1 | 30 | 2 |
| Pristanoylcarnitine (C19:0 Isomer) | 442.4 | 85.1 | 30 | 3 |
| n-C19:0 (Nonadecanoylcarnitine)| 442.4 | 85.1 | 30 | 4 |
Note on Elution Order: Branched-chain isomers (Pristanoylcarnitine, Iso-C18:0) will consistently elute earlier than their straight-chain counterparts (n-C19:0, n-C18:0) due to their reduced hydrophobic surface area interacting with the C18 stationary phase.
References
1.[2] Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects. Journal of Chromatography A. [Link] 2.[6] Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link] 3.[3] Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link] 4.[4] Metabolic Pathways of Acylcarnitine Synthesis. Metabolites (PMC - NIH). [Link] 5.[5] Metabolic Pathways of Acylcarnitine Synthesis. Metabolites (PMC - NIH). [Link] 6.[1] Acylcarnitines in Cancer Metabolism: Mechanistic Insights and Stratification Potential. Cancers (PMC - NIH). [Link] 7.[7] CIDEM Acylcarnitine. Case Western Reserve University. [Link]
Sources
- 1. Acylcarnitines in Cancer Metabolism: Mechanistic Insights and Stratification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. case.edu [case.edu]
using Nonadecanoyl-L-carnitine as recovery standard in metabolomics
Application Note: High-Fidelity Acylcarnitine Profiling Using Nonadecanoyl-L-Carnitine (C19:0) as a Recovery Standard
Executive Summary
Acylcarnitines are critical intermediates in mitochondrial fatty acid β-oxidation. Profiling these metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides deep insights into metabolic disorders, mitochondrial dysfunction, and environmental toxicology[1]. However, the zwitterionic nature of acylcarnitines makes them highly susceptible to matrix effects (ion suppression) and variable extraction recoveries during protein precipitation.
This application note details a self-validating metabolomics workflow utilizing Nonadecanoyl-L-carnitine (C19:0) as a pre-extraction recovery standard to ensure absolute quantitative accuracy and decouple physical extraction losses from mass spectrometric matrix effects.
Mechanistic Rationale: The Carnitine Shuttle and the "Odd-Chain" Advantage
The Biological Context Long-chain fatty acids cannot passively cross the inner mitochondrial membrane. They must be conjugated to L-carnitine via Carnitine Palmitoyltransferase 1 (CPT1), translocated across the membrane, and converted back to acyl-CoAs for β-oxidation.
The Carnitine Shuttle: Transporting fatty acids into mitochondria for beta-oxidation.
Why C19:0 Carnitine? Mammalian lipid metabolism is dominated by even-chain fatty acids (e.g., C16:0, C18:0) synthesized via Fatty Acid Synthase (FASN). While trace amounts of odd-chain fatty acids (C15:0, C17:0) can be derived from the diet or gut microbiome propionate metabolism, C19:0 (nonadecanoic acid) is virtually absent in human plasma and tissue[1].
By utilizing Nonadecanoyl-L-carnitine (C19:0)[2] as a pre-extraction recovery standard, researchers achieve a zero-background signal. This eliminates the risk of endogenous isobaric interference, ensuring that the detected C19:0 signal is purely derived from the spiked standard.
Experimental Workflow: A Self-Validating System
To achieve high scientific integrity in metabolomics, a protocol must differentiate between physical analyte loss during sample preparation and signal loss due to MS ion suppression. We achieve this by employing a dual-spike system: C19:0 carnitine is spiked before extraction (Recovery Standard), and a deuterated standard (e.g., Palmitoyl-L-carnitine-d3) is spiked after extraction (Internal Standard).
Self-validating extraction workflow using C19:0 carnitine as a recovery standard.
Step-by-Step Methodology
Materials:
-
Pre-extraction Spike: 10 µM Nonadecanoyl-L-carnitine (C19:0) in Methanol[2].
-
Post-extraction Spike: 10 µM Palmitoyl-L-carnitine-d3 (C16:0-d3) in Methanol.
-
Extraction Solvent: 80:20 Methanol:Acetonitrile (v/v), chilled to -20°C.
Protocol:
-
Sample Aliquoting: Transfer 50 µL of biological matrix (serum/plasma) into a 1.5 mL low-bind Eppendorf tube.
-
Causality: 50 µL provides sufficient metabolite biomass without overloading the LC column with endogenous phospholipids, which can cause severe ion suppression.
-
-
Pre-Extraction Spiking: Add 10 µL of the 10 µM C19:0 Carnitine standard. Vortex for 10 seconds.
-
Causality: Integrating the recovery standard into the matrix before precipitation ensures it undergoes the exact same physical losses (e.g., co-precipitation with proteins) as the endogenous analytes.
-
-
Protein Precipitation: Add 400 µL of chilled (-20°C) Extraction Solvent. Vortex vigorously for 30 seconds.
-
Causality: The high organic ratio disrupts protein-lipid interactions, releasing protein-bound acylcarnitines while simultaneously precipitating structural proteins.
-
-
Incubation: Incubate at -20°C for 30 minutes.
-
Causality: Cold incubation enhances the precipitation of high-molecular-weight proteins and stabilizes the labile thioester bonds of acylcarnitines.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer & Post-Extraction Spiking: Transfer 300 µL of the clear supernatant to a clean MS vial. Add 10 µL of the 10 µM C16:0-d3 standard.
-
Causality: Spiking a deuterated standard post-extraction allows for the decoupling of extraction efficiency from MS matrix effects.
-
-
Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Quantitative Data & LC-MS/MS Parameters
Acylcarnitines are analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The most sensitive MRM transition involves the precursor ion [M+H]⁺ and a product ion at m/z 85.0. This product ion corresponds to the [C4H5O2]⁺ fragment, generated by the cleavage of the carnitine moiety and the loss of the trimethylamine group[3].
Table 1: Optimized MRM Parameters for Long-Chain Acylcarnitines
| Analyte | Chain Length | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Palmitoyl-L-carnitine | C16:0 | 400.3 | 85.0 | 135 | 25 |
| Heptadecanoyl-L-carnitine | C17:0 | 414.3 | 85.0 | 140 | 25 |
| Stearoyl-L-carnitine | C18:0 | 428.4 | 85.0 | 145 | 30 |
| Nonadecanoyl-L-carnitine | C19:0 | 442.4 | 85.0 | 150 | 30 |
| Arachidonoyl-L-carnitine | C20:4 | 448.3 | 85.0 | 135 | 25 |
(Note: Parameters adapted from standard LC-QqQ platforms; optimization may be required based on specific instrument architecture[3]).
Data Processing: Validating the System
The true power of this protocol lies in the data processing phase, where the dual-spike system validates the integrity of the run.
-
Absolute Extraction Recovery (RE): Evaluates physical loss during precipitation. RE (%) = (Peak Area of C19:0 in Extracted Sample / Peak Area of C19:0 Spiked into Post-Extracted Blank) × 100 (Acceptance Criteria: > 75% for long-chain acylcarnitines).
-
Matrix Effect (ME): Evaluates ion suppression/enhancement at the ESI source. ME (%) = (Peak Area of C16:0-d3 in Extracted Sample / Peak Area of C16:0-d3 in Neat Solvent) × 100 (Acceptance Criteria: 80% - 120%. Values < 80% indicate significant ion suppression).
By utilizing Nonadecanoyl-L-carnitine as the pre-extraction recovery standard, researchers can confidently normalize their endogenous acylcarnitine data, ensuring that biological variance (e.g., in studies of environmental toxicology or metabolic disease[1]) is accurately captured without analytical artifacts.
References
-
Luque, D. F., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Metabolomics, 18(8), 59. Retrieved from:[Link]
-
Chen, C.-H. S., et al. (2019). Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants. Environmental Science & Technology, 53(9), 5454-5465. Retrieved from:[Link]
Sources
Optimization and Standardization of Nonadecanoyl-L-carnitine (C19:0) Stock Preparation in DMSO
Introduction & Scientific Context
Nonadecanoyl-L-carnitine (C19:0-L-carnitine) is a synthetic, odd-chain acylcarnitine species. Unlike even-chain acylcarnitines (e.g., Palmitoylcarnitine C16:0, Stearoylcarnitine C18:0), which are abundant intermediates of mitochondrial
However, the preparation of this standard presents distinct physicochemical challenges. The molecule is amphiphilic, possessing a highly polar trimethylammonium/carboxylate head group and a long, hydrophobic nonadecanoyl tail (19 carbons). This duality leads to complex solubility behaviors, including micelle formation in aqueous buffers and potential precipitation upon improper dilution.
This guide provides a rigorous, self-validating protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO), ensuring analytical precision and long-term stability.
Pre-Formulation Analysis
Before initiating the protocol, the following physicochemical constraints must be addressed to ensure the integrity of the standard.
Solubility Mechanics
While the carnitine head group is water-soluble, the C19 tail dominates the solubility profile, rendering the molecule poorly soluble in pure water at high concentrations.
-
DMSO (Dimethyl sulfoxide): The preferred solvent for stock solutions. It is a polar aprotic solvent that effectively solvates both the ionic head and the lipophilic tail.
-
Target Concentration: A stock concentration of 10 mM (approx. 4.8 mg/mL depending on salt form) is recommended. This balances solubility limits with the need for high-concentration aliquots to minimize solvent volume in downstream assays.
Stability & Hydrolysis
The ester linkage between the carnitine backbone and the fatty acid tail is susceptible to hydrolysis, particularly in the presence of water and heat.
-
Risk: Using "wet" DMSO or storing stocks in humid conditions will degrade C19:0-carnitine into free L-carnitine and nonadecanoic acid, invalidating the standard.
-
Mitigation: Use Anhydrous DMSO (water content <0.005%) and store under inert gas (Argon/Nitrogen) if possible.
Labware Compatibility
Long-chain acylcarnitines act as surfactants.
-
Plasticware: Avoid low-quality polypropylene for long-term storage, as lipophilic tails can adsorb to plastic surfaces, altering the effective concentration.
-
Glassware: Use borosilicate glass vials (amber) for stock preparation and storage to prevent adsorption and photodegradation.
Protocol: Stock Solution Preparation
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Analyte: Nonadecanoyl-L-carnitine (Solid).[1][2][3] Note: Verify if supplied as Inner Salt or Chloride Salt.
-
Solvent: DMSO, Anhydrous (≥99.9%, stored with molecular sieves).
-
Vessels: Amber glass vials (2 mL or 4 mL) with PTFE-lined caps.
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Argon gas line (optional but recommended).
Step-by-Step Methodology
Step 1: Molar Mass Correction
Calculate the required mass based on the specific salt form provided by the manufacturer.
-
Formula:
-
Example: To prepare 1 mL of 10 mM stock:
-
If Chloride Salt (MW ~478.2 g/mol ): Weigh 4.78 mg .
-
If Inner Salt (MW ~441.7 g/mol ): Weigh 4.42 mg .
-
Step 2: Weighing & Solvation
-
Equilibrate the vial of solid Nonadecanoyl-L-carnitine to room temperature before opening (prevents condensation).
-
Weigh the target mass directly into an amber glass vial. Do not weigh on weigh paper and transfer, as static can cause loss of the waxy solid.
-
Add the calculated volume of Anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex extensively for 60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, warm the vial to 37°C for 5 minutes and vortex again. Do not exceed 40°C to avoid ester hydrolysis.
-
Step 3: Aliquoting & Storage
-
Divide the master stock into small, single-use aliquots (e.g., 50 µL) in glass vials or high-quality polypropylene micro-tubes (if stored < 6 months).
-
Overlay with Argon or Nitrogen gas if available.
-
Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).
Workflow Visualization
The following diagram outlines the critical decision points and physical workflow for the preparation process.
Figure 1: Decision logic for the preparation of Nonadecanoyl-L-carnitine stock solutions, emphasizing salt-form correction and solubility checks.
Usage Guidelines: The "Crash" Dilution
A critical error in using long-chain acylcarnitines is the "Crash Effect"—precipitation occurring when a high-concentration DMSO stock is added directly to a cold aqueous buffer.
The Intermediate Dilution Strategy
To introduce the standard into a biological assay (e.g., cell culture or plasma sample) without precipitation:
-
Preparation of Working Solution (100x):
-
Dilute the 10 mM DMSO stock 1:10 into Methanol or Isopropanol to create a 1 mM Working Solution.
-
Why? Alcohols bridge the polarity gap better than water and prevent immediate micelle aggregation.
-
-
Final Addition:
-
Add the Working Solution to the aqueous sample while vortexing.
-
Ensure final organic solvent concentration is < 1% (v/v) to avoid protein denaturation in the biological sample.
-
Quantitative Reference Table
| Parameter | Specification | Notes |
| Target Concentration | 10 mM | ~4.8 mg/mL. Higher conc. risks precipitation upon freeze-thaw. |
| Preferred Solvent | Anhydrous DMSO | Hygroscopic; keep tightly sealed. |
| Alternative Solvent | Methanol / Ethanol | Good for working solutions; evaporates too fast for master stocks. |
| Stability (-20°C) | 6-12 Months | Protect from moisture to prevent hydrolysis. |
| Critical Failure Mode | Cloudiness / Precipitate | Indicates water contamination or saturation. |
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the stock solution was prepared correctly without access to LC-MS:
-
The Water Drop Test: Take 10 µL of the stock and add it to 990 µL of water.
-
Result: The solution should remain clear or turn slightly opalescent (Tyndall effect) due to micelle formation, but should not contain visible white flakes. Visible flakes indicate the stock was not fully dissolved or the concentration is too high.
-
LC-MS Verification (Gold Standard)
If verifying via Mass Spectrometry:
-
Monitor the transition of the parent ion (approx m/z 442 or 478) to the characteristic fragment ion m/z 85 (product ion of the carnitine backbone).
-
Check for the presence of m/z 85 peaks at earlier retention times, which would indicate hydrolysis (Free Carnitine).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 145722200, Nonanoyl-l-carnitine (Analogous Structure). Available at: [Link]
-
Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[4] (Contextual grounding for acylcarnitine stability).
-
Avanti Polar Lipids. Handling and Storage of Lipids. (General lipid handling protocols applicable to long-chain acylcarnitines). Available at: [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Targeted Quantification of Nonadecanoyl-L-carnitine (C19:0) by LC-ESI-MS/MS
Executive Summary
This application note details the protocol for the sensitive quantification of Nonadecanoyl-L-carnitine (C19:0-carnitine) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The target analyte, C19:0-carnitine, is a long-chain, odd-numbered acylcarnitine. While less abundant than even-chain counterparts (e.g., C16, C18), it serves as a critical biomarker for disorders of fatty acid oxidation (FAOD) and is increasingly utilized as a robust internal standard for long-chain acylcarnitine profiling due to its low endogenous presence in human plasma.
This guide focuses on the underivatized detection of the precursor ion [M+H]⁺ m/z 442 , utilizing the characteristic product ion m/z 85 for quantitation.
Compound Characterization & Mechanism
Understanding the physicochemical properties of the analyte is the first step in method development.
| Property | Detail |
| Analyte Name | Nonadecanoyl-L-carnitine (C19:0) |
| Chemical Formula | C₂₆H₅₁NO₄ |
| Monoisotopic Mass | 441.3818 Da |
| Precursor Ion [M+H]⁺ | 442.4 m/z |
| Primary Product Ion | 85.1 m/z (Characteristic carnitine backbone) |
| Lipophilicity (LogP) | ~8.5 (Highly hydrophobic) |
Fragmentation Mechanism (The "Why")
In positive Electrospray Ionization (ESI+), acylcarnitines undergo a specific collision-induced dissociation (CID). The precursor ion (m/z 442) loses the fatty acid moiety (nonadecanoic acid) and the trimethylamine group, leaving behind the stable cyclic fragment of the carnitine backbone.
Key Insight: The m/z 85 fragment is universal to all acylcarnitines. Specificity is achieved solely through the unique precursor mass (m/z 442) and chromatographic retention time.
Figure 1: Fragmentation pathway of Nonadecanoyl-L-carnitine in ESI+ mode.
Instrumentation & Materials
Reagents
-
Standard: Nonadecanoyl-L-carnitine (High purity >98%).[1]
-
Internal Standard (IS): Nonadecanoyl-L-carnitine-d3 (m/z 445 → 85) or Heptadecanoyl-L-carnitine-d3 (C17-d3).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
LC-MS/MS Configuration
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
MS System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase.
-
Recommendation: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Rationale: C19 is extremely hydrophobic. A shorter column (50mm) prevents excessive retention times and peak broadening.
-
Experimental Protocol
Protocol 1: Sample Preparation (Protein Precipitation)
Target Matrix: Plasma or Serum
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (e.g., 1 µM C19-d3 in MeOH).
-
Precipitate: Add 200 µL of ice-cold Methanol/Acetonitrile (80:20 v/v) containing 0.1% Formic Acid.
-
Why: The organic solvent precipitates proteins while solubilizing the hydrophobic C19 carnitine.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to an autosampler vial.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water before injection.
Protocol 2: LC-MS/MS Acquisition Parameters
Chromatographic Conditions
C19:0 is a "sticky" compound. The gradient must reach near 100% organic to elute it sharply and minimize carryover.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: 95% Acetonitrile / 5% Water + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50°C (Higher temp improves mass transfer for long chains).
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Desalting |
| 5.00 | 98 | Elution of C19:0 |
| 7.00 | 98 | Wash (Critical for C19) |
| 7.10 | 10 | Re-equilibration |
| 9.00 | 10 | End |
Mass Spectrometry Settings (Source & MRM)
Note: Voltages listed are typical for a Sciex QTRAP/Triple Quad. Optimize for your specific vendor (Waters/Thermo).
Source Parameters (ESI+):
-
IonSpray Voltage (IS): 4500 - 5500 V
-
Temperature (TEM): 450 - 550°C (High temp required for desolvation of long chains)
-
Curtain Gas (CUR): 30-40 psi
-
Gas 1 / Gas 2: 50 / 60 psi
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V)* | CE (eV)** | CXP (V) |
| C19:0 Carnitine | 442.4 | 85.1 | 50 | 50 | 35 | 12 |
| Qualifier | 442.4 | 60.1 | 50 | 50 | 55 | 10 |
| C19:0-d3 (IS) | 445.4 | 85.1 | 50 | 50 | 35 | 12 |
*DP (Declustering Potential) / Cone Voltage: Controls ion entry. Higher mass = higher voltage. **CE (Collision Energy): Controls fragmentation. The 85 fragment is robust but requires moderate-high energy.
Workflow Visualization
Figure 2: End-to-end analytical workflow for C19:0 carnitine quantification.
Troubleshooting & Optimization
Carryover (Ghost Peaks)
Issue: Long-chain acylcarnitines (C16-C20) stick to injector needles and tubing. Solution:
-
Use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:40:10:10) + 0.1% Formic Acid.
-
Implement a "sawtooth" wash gradient at the end of the LC run (oscillate between 98% B and 10% B).
Linearity & Saturation
Issue: ESI saturation at high concentrations. Solution:
-
C19:0 is usually low abundance, but if used as an IS, ensure the spike concentration is within the linear dynamic range of the detector (typically 10 nM - 1000 nM).
Isobaric Interferences
Issue: While m/z 442 is specific, other lipids (e.g., lysophospholipids) may share nominal mass. Solution:
-
Chromatographic resolution is key. C19:0 should elute after C18:0 and before C20:0.
-
Monitor the qualifier transition (442 -> 60). The ratio of 85/60 should remain constant.
References
-
Minkler, P. E., et al. (2015). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry. (General methodology grounding)
-
Koves, T. R., et al. (2008). "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism. (Context on long-chain acylcarnitine relevance)
-
Rashed, M. S., et al. (1995). "Diagnosis of inborn errors of metabolism from blood spots by acylcarnitines and amino acids profiling using automated electrospray tandem mass spectrometry." Pediatric Research. (Foundational MS/MS settings for acylcarnitines)
-
Cayman Chemical. "Nonadecanoyl-L-carnitine Product Information & Mass Spectrum." Cayman Chemical Product Guide. (Verification of m/z 442 and compound data)
Sources
High-Fidelity Recovery of Plasma Acylcarnitines: A Validated Protein Precipitation Protocol for LC-MS/MS
Topic: Protein Precipitation Protocols for Plasma Acylcarnitine Analysis Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists
Executive Summary & Scientific Rationale
Acylcarnitines (ACs) are amphiphilic zwitterions serving as critical intermediates in mitochondrial fatty acid oxidation (FAO). Their analysis in plasma is pivotal for diagnosing Inborn Errors of Metabolism (IEMs), monitoring drug-induced mitochondrial toxicity, and investigating metabolic syndrome.
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) remains the industry standard for high-throughput AC analysis due to its ability to recover the full spectrum of chain lengths (C2–C18) without the selective losses often seen on SPE cartridges.
The Challenge: The Polarity Paradox
The core difficulty in AC extraction lies in their structural diversity:
-
Short-Chain ACs (C2–C5): Highly polar and water-soluble. They risk poor retention on Reverse Phase (RP) columns if the injection solvent is too organic.
-
Long-Chain ACs (C14–C18): Lipophilic. They exhibit significant protein binding (albumin) and can co-precipitate with the protein pellet if the extraction solvent is too polar or if the pH is not optimized.
Mechanistic Solution: This protocol utilizes Acidified Methanol as the precipitation agent.
-
Methanol (MeOH): Unlike Acetonitrile (ACN), MeOH acts as a stronger solvent for the lipophilic long-chain species, preventing them from being trapped in the protein pellet.
-
Acidification (Formic Acid): Disrupts protein-analyte binding and stabilizes acylcarnitines, which are prone to hydrolysis in neutral-to-alkaline conditions.
Experimental Workflow Visualization
The following diagram outlines the critical decision points and workflow for the extraction process.
Caption: Decision matrix for Acylcarnitine extraction. Acidified Methanol is the universal precipitant, with downstream processing dictated by instrument sensitivity.
Detailed Protocol: Underivatized Extraction
This protocol is optimized for modern triple quadrupole instruments (e.g., Sciex 6500+, Thermo Altis, Waters Xevo TQ-XS) where derivatization is unnecessary for standard biological levels.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Matrix: Human Plasma (K2EDTA preferred; Heparin acceptable).
-
Precipitation Solvent: HPLC-grade Methanol.
-
Acidifier: Formic Acid (FA), LC-MS grade.
-
Internal Standards (IS): Isotopically labeled carnitines (e.g., Cambridge Isotope Labs NSK-B mix). Must include representative short (d3-C2), medium (d3-C8), and long-chain (d3-C16) standards.
Preparation of Solutions
-
Extraction Solvent (Daily Prep): Methanol containing 0.1% Formic Acid.[1]
-
Working IS Solution: Spike the Extraction Solvent with the IS mix.
-
Note: Adding IS directly to the crash solvent ensures immediate compensation for any precipitation losses.
-
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1 | Thaw Samples | Thaw plasma on wet ice . Acylcarnitines (especially C2-acetylcarnitine) hydrolyze rapidly at room temperature. |
| 2 | Aliquot | Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well deep-well plate. |
| 3 | Precipitation | Add 200 µL of Cold Extraction Solvent (MeOH + 0.1% FA + IS). Ratio is 4:1 (v/v). |
| 4 | Mixing | Vortex vigorously for 30 seconds . |
| 5 | Incubation | Keep at -20°C for 20 minutes . This aids in the complete precipitation of proteins and improves supernatant clarity. |
| 6 | Centrifugation | Centrifuge at 14,000 x g for 10 minutes at 4°C . |
| 7 | Transfer | Transfer 150 µL of supernatant to a clean plate/vial. Avoid disturbing the pellet. |
| 8 | Dry Down | Evaporate to dryness under Nitrogen stream at 40°C. Note: If sensitivity is high, you may skip this and inject the supernatant directly, but peak shape for C2/C3 may suffer due to high organic content. |
| 9 | Reconstitution | Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA). |
| 10 | Clarification | (Optional) Centrifuge plate again at 4,000 rpm for 5 min to settle any particulates before injection. |
Method Extension: Butylation (Derivatization)
Use this extension only if instrument sensitivity is insufficient or if separation of dicarboxylic species (e.g., C5-DC vs C10-OH) is required.
-
Follow Steps 1–8 above.
-
Add 50 µL of 3N HCl in n-Butanol to the dried residue.
-
Incubate at 65°C for 15 minutes . (Do not overheat; causes degradation).
-
Evaporate to dryness under Nitrogen.
-
Reconstitute in 100 µL of 80:20 ACN:Water.
-
Result: Carboxyl groups are converted to butyl esters, increasing ionization efficiency by 10–50 fold.
Quality Control & Validation Criteria
To ensure the protocol is "self-validating," every run must meet these criteria based on CLSI C62-A guidelines.
A. Internal Standard Response Monitoring
Acylcarnitines suffer from significant ion suppression from phospholipids (PLs).
-
Acceptance: The IS peak area in samples should be within 50–150% of the IS peak area in the solvent standards.
-
Failure Mode: A drop in IS response >50% indicates matrix suppression. Action: Dilute sample or improve chromatographic separation of PLs.
B. Recovery Data (Reference Values)
Typical absolute recovery values using this Acidified MeOH protocol:
| Analyte Class | Representative Analyte | Expected Recovery (%) |
| Short Chain | Acetylcarnitine (C2) | 95 - 105% |
| Medium Chain | Octanoylcarnitine (C8) | 90 - 100% |
| Long Chain | Palmitoylcarnitine (C16) | 85 - 95% |
| Free Carnitine | C0 | 95 - 105% |
Note: If C16 recovery drops below 80%, check if the pellet was washed or if ACN was substituted for MeOH. Long chains bind to albumin and require MeOH/Acid to release.
Troubleshooting Guide
Issue 1: Hydrolysis (High C0, Low Acyls)
-
Cause: Samples left at room temp; alkaline pH.
-
Fix: Keep everything on ice. Ensure Formic Acid is fresh. Never use alkaline buffers (Ammonium Bicarbonate) in the mobile phase.
Issue 2: Broad Peaks for C2/C3
-
Cause: "Solvent Effect." Injecting high organic supernatant (MeOH) onto a high-aqueous initial gradient.
-
Fix: Dry down and reconstitute in 100% aqueous mobile phase (Step 9). This focuses the analyte at the head of the column.
Issue 3: Carryover
-
Cause: Long-chain ACs (C16, C18) are sticky.
-
Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) .
References
-
Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism.[2][3] Journal of Inherited Metabolic Disease. Link
-
Turgeon, C. T., et al. (2010). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis.[4][5] Clinical Chemistry.[6][7][8][9] Link
-
CLSI. (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute. Link
-
Johnson, D. W. (1999). Alkyllinked impurities in commercial aliquots of acylcarnitines: implications for the analysis of acylcarnitines by tandem mass spectrometry. Journal of Mass Spectrometry. Link
-
Matern, D. (2008). Acylcarnitine analysis by tandem mass spectrometry. Methods in Molecular Biology.[6] Link
Sources
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
minimizing ion suppression in Nonadecanoyl-L-carnitine LC-MS analysis
Executive Summary: The "Odd-Chain" Paradox
Nonadecanoyl-L-carnitine (C19:0-carnitine) is the industry-standard internal standard (IS) for long-chain acylcarnitine profiling because it is exogenous to most biological systems. However, its utility relies on a critical assumption: that it behaves identically to your analytes (C16, C18) without being silenced by the matrix.
The Problem: C19-carnitine is highly hydrophobic. On a standard Reverse Phase (C18) column, it elutes in the high-organic region (80–100% B). This is the exact "danger zone" where endogenous phospholipids (phosphatidylcholines - PCs) elute from plasma/tissue matrices. If C19 co-elutes with this "phospholipid dump," its signal will be crushed by charge competition, rendering your normalization invalid.
This guide provides the engineering controls to decouple your IS from these matrix effects.
Module 1: The Mechanism of Failure
Q: Why does my C19-carnitine signal fluctuate between patient samples despite consistent spiking?
A: You are likely experiencing Isobaric Ion Suppression . In Electrospray Ionization (ESI), there is a finite amount of charge available on the droplet surface. When C19-carnitine co-elutes with high-abundance phospholipids (which are also surface-active), the phospholipids "steal" the charge. The C19 molecules remain neutral and are invisible to the Mass Spectrometer.
Visualizing the Suppression Mechanism
Caption: Figure 1. Mechanism of ESI competition. High-abundance matrix components (red) monopolize available charge, preventing the ionization of the target analyte (blue).
Module 2: Sample Preparation (Source Control)
Q: Is Protein Precipitation (PPT) sufficient for C19-carnitine analysis?
A: No. PPT (using Methanol or Acetonitrile) removes proteins but leaves >90% of phospholipids in the supernatant. For long-chain acylcarnitines, this is fatal because the remaining phospholipids elute exactly where C19 does.
Recommendation: Switch to Phospholipid Removal (PLR) plates or Solid Phase Extraction (SPE) .
Comparative Efficiency of Sample Prep Methods
| Metric | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal (PLR) |
| Protein Removal | High | High | High |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 99% (Superior) |
| C19 Recovery | High (but suppressed) | Variable (requires optimization) | High (> 90%) |
| Method Complexity | Low | High | Low (Pass-through) |
Protocol: Phospholipid Removal (PLR) Workflow Standardizing on HybridSPE or Ostro type phases.
-
Load: Add 100 µL Plasma + 300 µL Precipitating Agent (1% Formic Acid in ACN) containing your C19-IS directly into the PLR well.
-
Agitate: Vortex plate for 2 minutes to ensure complete protein crash.
-
Elute: Apply vacuum (15 inHg). Collect filtrate.
-
Inject: The filtrate is phospholipid-free. Inject directly or dry/reconstitute if sensitivity requires concentration.
Module 3: Chromatographic Optimization
Q: How do I separate C19-carnitine from the "Phospholipid Dump"?
A: You must engineer a gradient that elutes C19 before the massive phospholipid release. Phospholipids (PLs) are extremely hydrophobic. On a C18 column, they usually elute at 100% organic hold.
The "Safe Window" Strategy: Long-chain acylcarnitines (C16, C18, C19) elute late. If you ramp to 100% B too quickly, you drag the PLs into the C19 peak.
Recommended Column: C18 or C8, 1.7 µm - 2.6 µm (Core-shell preferred for efficiency). Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate. Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.[1]
Optimized Gradient Profile
Caption: Figure 2. Gradient logic. C19 must elute during the ramp phase, distinct from the high-organic wash phase where phospholipids are purged.
Module 4: Validation (The Post-Column Infusion)
Q: How do I prove my method is free of suppression?
A: Do not rely on Matrix Factor calculations alone. You must visualize the suppression zone using Post-Column Infusion (PCI) . This is the "Gold Standard" for troubleshooting.
Protocol: Post-Column Infusion Setup
-
Syringe Pump: Load a neat solution of C19-carnitine (100 ng/mL) into a syringe.
-
Tee-Union: Connect the syringe pump to the LC effluent (between the Column and the MS Source) using a PEEK tee.
-
Flow Rates:
-
LC Flow: Normal method flow (e.g., 0.4 mL/min).
-
Syringe Flow: 10-20 µL/min (steady state signal).
-
-
Injection: Inject a Blank Extracted Matrix (processed exactly like a sample).
-
Observation: Monitor the C19 MRM transition.
-
Ideal: A flat line.
-
Suppression: A dip in the baseline.
-
Enhancement: A spike in the baseline.
-
Success Criteria: The retention time of C19-carnitine (in your real samples) must NOT align with any "dips" observed in the PCI trace.
Caption: Figure 3. Post-Column Infusion hardware configuration for visualizing matrix effects in real-time.
Troubleshooting FAQs
Q: My C19 IS area counts drop by 50% over the course of a 100-sample run. Why? A: This is likely Matrix Build-up . Phospholipids accumulate on the column head if the wash step is insufficient.
-
Fix: Add a "Sawtooth" wash at the end of every injection (oscillate 100% B and 100% A for 2 cycles) or use a guard column and change it every 50-100 injections.
Q: Can I use C19-carnitine for short-chain (C2-C5) analysis? A: You can, but it is not recommended. C19 is chemically distinct (very hydrophobic) compared to Acetylcarnitine (C2).
-
Fix: Use deuterated analogs (e.g., d3-C2, d3-C8) for their respective chain lengths. Use C19 specifically for the C14-C20 range.
Q: I see "Ghost Peaks" of C19 in my double blanks. A: Long-chain acylcarnitines are "sticky." They adsorb to rotor seals and needle seats.
-
Fix: Change your needle wash to a strong organic solvent: Isopropanol/Acetonitrile/Acetone/Water (40:40:10:10) + 0.1% Formic Acid.[1]
References
-
Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Methods in Molecular Biology. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Ismaiel, O.A., et al. (2008). Monitoring phospholipid for assessment of ion suppression in LC-MS/MS. Journal of Chromatography B. Link
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Matrix Effects and Recovery. Link
Sources
troubleshooting low recovery of long-chain acylcarnitines in plasma
To: Research Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Advisory: Troubleshooting Low Recovery of Long-Chain Acylcarnitines (LCACs) in Plasma
Welcome to the Technical Support Center.
You are likely reading this because your C16 (Palmitoylcarnitine) and C18 (Stearoylcarnitine) recovery rates are dropping below 70%, while your short-chain (C2-C8) recovery remains pristine. This is a classic "hydrophobic trap" characteristic of acylcarnitine analysis.
Unlike their short-chain counterparts, LCACs behave less like metabolites and more like surfactants. They possess a zwitterionic head group and a long hydrophobic tail, leading to two primary failure modes: Non-Specific Binding (NSB) to labware and Protein Entrapment within the precipitate.
This guide moves beyond generic advice to address the physicochemical root causes of these losses.
Part 1: The Root Cause Analysis (Visualized)
Before adjusting your protocol, you must visualize where the molecule is being lost. LCACs do not simply "degrade"; they are physically sequestered.
Figure 1: The LCAC Loss Mechanism. Long-chain species are often lost to the protein pellet (Trap 1) or labware surfaces (Trap 2) rather than chemical degradation.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am using 100% Methanol for precipitation. Why is my C16 recovery still poor?
The Issue: Protein Entrapment. Albumin has a high affinity for long-chain fatty acids and their carnitine esters. Pure methanol precipitates the protein faster than it breaks the hydrophobic bond between the LCAC and the albumin. Consequently, the LCAC is dragged down into the pellet.
The Solution: Acidified Extraction. You must lower the pH to disrupt the protein-ligand interaction before/during precipitation.
-
Recommendation: Switch to 80% Methanol / 1% Formic Acid (aq) or Acetonitrile with 1% Formic Acid . The acid denatures the tertiary structure of albumin more aggressively, releasing the bound LCACs into the supernatant.
Q2: My Internal Standard (IS) response is stable, but my analyte quantification is variable. Why?
The Issue: Lack of Equilibration (The "Free vs. Bound" Bias). When you spike a deuterated IS (e.g., d3-C16) into plasma and immediately add precipitation solvent, the IS is "free" in solution, while the endogenous C16 is "bound" to albumin. The IS extracts easily; the analyte does not. This results in a recovery ratio that does not reflect reality.
The Solution: The Equilibration Step.
-
Protocol: Add your Internal Standard working solution to the plasma.
-
Critical Step: Vortex and let it sit at room temperature for 15–20 minutes before adding the precipitation solvent. This allows the IS to bind to the albumin in the same manner as the endogenous analyte, ensuring they are extracted with the same efficiency.
Q3: I see "carryover" in my blank injections after a high concentration sample. Is it the column?
The Issue: Injector Adsorption. LCACs are sticky. They adhere to the rotor seal and the injection needle (especially if the needle wash is weak or aqueous-heavy). They then elute in subsequent runs.
The Solution: Aggressive Needle Wash. Standard Methanol:Water washes are insufficient.
-
Wash 1 (Weak): 50:50 MeOH:H2O.
-
Wash 2 (Strong): 40:40:20 Isopropanol:Acetonitrile:Acetone (or Toluene). Note: Ensure your system tubing is compatible with these solvents.
Q4: Does hemolysis affect my LCAC data?
The Issue: Intracellular Contamination. Yes. Red blood cells (RBCs) contain significant levels of LCACs (part of the membrane repair and transport system). Hemolysis releases these into the plasma, causing artificially high results.
The Solution: Quality Control.
-
Visually inspect samples.[1]
-
Monitor color: Pink/Red plasma indicates hemolysis.
-
Rule: If Hemoglobin > 50 mg/dL, flag the sample. LCACs in hemolyzed samples are not representative of circulating plasma levels.
Part 3: Optimized Extraction Protocol
This protocol is designed to maximize the release of protein-bound LCACs while maintaining solubility.
Solvent Comparison Data (Typical Recovery Rates)
| Extraction Solvent System | C2 (Acetyl) Recovery | C8 (Octanoyl) Recovery | C16 (Palmitoyl) Recovery | Mechanism of Failure |
| 100% Methanol (Neutral) | >95% | >90% | ~60-70% | Protein Entrapment |
| 100% Acetonitrile (Neutral) | >95% | >90% | ~55-65% | Protein Entrapment + Solubility |
| 80% MeOH / 1% Formic Acid | >95% | >95% | >90% | Optimal |
Step-by-Step Workflow
-
Thaw: Thaw plasma samples on ice. Vortex gently.
-
IS Addition: Aliquot 50 µL of plasma into a 96-well plate (Polypropylene, Low-Bind).
-
Spike: Add 10 µL of Internal Standard mix.
-
Equilibration (CRITICAL): Vortex 1 min. Incubate 15 min at Room Temp.
-
Precipitation: Add 400 µL of Methanol containing 1% Formic Acid .
-
Why? The high ratio (8:1) ensures protein crash; the acid releases bound LCACs.
-
-
Mixing: Vortex aggressively for 2 minutes.
-
Centrifugation: Spin at 4,000 x g for 10 mins (or 15,000 x g if using tubes).
-
Transfer: Transfer supernatant to a new plate.
-
Note: Do NOT evaporate to dryness if possible. LCACs can adsorb irreversibly to the dry plastic walls. If concentration is needed, evaporate partially or use silanized glass.
-
-
Dilution (Optional): If peak shapes are poor (solvent effect), dilute the supernatant 1:1 with water prior to injection, but ensure the final organic concentration is >40% to prevent LCAC precipitation.
Part 4: Validation Strategy
To confirm this protocol works in your lab, perform a Post-Extraction Spike vs. Pre-Extraction Spike experiment.
Figure 2: Validation Logic. True recovery is determined by comparing a sample spiked before extraction (subject to losses) against a sample spiked after extraction (representing 100% recovery).
References
-
Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry.[2] Clinical Chemistry, 54(9), 1451–1462.[2] Link
-
Fishlock, R. C., et al. (1984). Sources of error in determinations of carnitine and acylcarnitine in plasma. Clinical Chemistry, 30(2), 316-318. Link
-
CLSI C43-A2. (2006). Newborn Screening for Acylcarnitines and Amino Acids by Tandem Mass Spectrometry.[3] Clinical and Laboratory Standards Institute. Link
-
Harding, C. O., et al. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. Link
Sources
preventing carryover of hydrophobic C19:0 carnitine in HPLC injectors
Topic: Preventing Carryover of Hydrophobic C19:0 Carnitine in HPLC Injectors
Role: Senior Application Scientist | Context: Bioanalytical Method Optimization
Executive Summary: The Amphiphilic Challenge
Welcome to the Advanced Troubleshooting Center. You are likely here because you are observing "ghost peaks" of Nonadecanoylcarnitine (C19:0) in your blank injections, compromising your Lower Limit of Quantitation (LLOQ).
The Science of the Problem: C19:0 Carnitine is a "sticky" zwitterion. It possesses a highly hydrophobic C19 fatty acid tail and a polar quaternary ammonium headgroup.
-
Hydrophobic Adsorption: The C19 tail binds tenaciously to hydrophobic surfaces (Vespel rotor seals, PTFE tubing).
-
Ionic Interaction: The carnitine headgroup can interact with active silanols or metal oxides on stainless steel surfaces.
Standard "weak" washes (e.g., 100% Acetonitrile) are often insufficient because they lack the dispersive solubility parameters required to solvate the C19 chain effectively from surfaces.
Module 1: The Chemistry – Optimizing Wash Solvents
Core Directive: You must move beyond standard reversed-phase washes. Acetonitrile (ACN) alone is often too weak to desorb long-chain acylcarnitines from polymeric seals.
The "Magic Cocktail" for Lipophilic Carryover
Based on solubility parameters for long-chain lipids, the following wash solvent composition is recommended. This mixture utilizes Isopropanol (IPA) for its high viscosity and lipophilicity, and Formic Acid to protonate surface silanols/metals, reducing headgroup binding.
| Component | Ratio (v/v) | Function |
| Isopropanol (IPA) | 40% | Primary Solubilizer: Matches the lipophilicity of the C19 tail. |
| Acetonitrile (ACN) | 30% | Viscosity Breaker: Lowers the backpressure of the IPA. |
| Methanol (MeOH) | 20% | Protic Solvent: Aids in solvating the polar headgroup. |
| Water | 10% | Solubility Bridge: Prevents salt precipitation if buffers are used. |
| Formic Acid | 0.1% | Surface Passivator: Minimizes ionic interactions. |
Critical Protocol: If your autosampler allows dual-wash (Weak/Strong), use the mixture above as the Strong Wash . Use 10% ACN/Water as the Weak Wash to prepare the loop for the next sample.
Module 2: The Hardware – Injector Maintenance & Materials
Carryover is often physical, not just chemical. The C19 molecule hides in the "unswept" volumes of your injector.
The "Trap Zones" in Your Injector
-
Rotor Seal: Standard Vespel (polyimide) seals are hydrophobic and adsorb C19:0.
-
Solution: Switch to PEEK or Tefzel rotor seals if pressure limits allow (< 400 bar). For UHPLC (>600 bar), use DLC (Diamond-Like Carbon) coated seals.
-
-
Needle Seat: In flow-through needle designs, the seat is a primary adsorption site.
-
Solution: Enable "Seat Backflush" in your method. This reverses flow through the seat during the gradient, cleaning it with the mobile phase.
-
Visualization: The Carryover Mechanism
The following diagram illustrates the decision logic for identifying the source of the carryover (System vs. Injector).
Caption: Diagnostic workflow to isolate the source of C19:0 carnitine carryover. The "Zero-Volume" test differentiates between column accumulation and injector adsorption.
Module 3: The Method – Chromatographic "Sawtooth" Cleaning
A standard linear gradient often fails to remove lipids accumulated at the head of the column.
The Sawtooth Protocol: Instead of holding at 95% B for 2 minutes, oscillate the organic composition at the end of the run. This creates chaotic mixing and disrupts the boundary layer where C19:0 hides.
Recommended Gradient Adjustment:
-
Elution: Standard gradient to elute analyte.
-
Wash 1: Ramp to 98% B. Hold 30 sec.
-
Dip: Drop to 50% B. Hold 15 sec.
-
Wash 2: Ramp back to 98% B. Hold 30 sec.
-
Re-equilibrate: Return to Initial Conditions.
Troubleshooting FAQs
Q1: I tried the IPA wash, but the carryover persists. What now? A: Check your valve switching timing . If you are using a trap-and-elute system, ensure the valve switches after the loop has been fully flushed. If using a flow-through needle, verify that the needle is dipping into the wash vial for at least 10 seconds. Short dips are insufficient for viscous IPA mixtures to penetrate the needle surface.
Q2: Can I use 100% IPA? A: Caution. 100% IPA has high viscosity. In narrow-bore UHPLC systems, this can cause "High Pressure" errors during the wash cycle. Always mix with at least 20-30% Acetonitrile to reduce viscosity while maintaining solvating power.
Q3: The carryover is random—sometimes high, sometimes low. A: This suggests particulate contamination rather than surface adsorption. The C19:0 might be precipitating in the wash solvent or mobile phase. Ensure your Mobile Phase A (aqueous) contains no more than 10% organic if you are using buffer salts, and filter all samples before injection.
Q4: Is my column the problem? A: Perform the Zero-Volume Injection (see diagram above). If the peak appears without the needle ever moving, the C19:0 is trapped on your column frit or guard column. Replace the guard column immediately. C18 columns can accumulate lipids over hundreds of injections; a "regeneration" with 95% IPA/5% Formic Acid (reverse flush) may be required.
References
-
Vertex Pharmaceuticals. (2012). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting.[1][2] (Focuses on column vs. injector carryover sources).
-
Sciex. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (Discusses hydrophobicity of long-chain carnitines).
-
Waters Corporation. (2025). Wash solvent guidelines for reducing carryover.[2][3][4][5] (Recommends strong organic washes for lipophilic compounds).
-
Phenomenex. (2025).[6] Guide to Choosing the Correct HPLC Solvent. (Details solubility parameters of IPA vs ACN).
-
ResearchGate. (2015). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. (Case studies on peptide/lipid adsorption to rotor seals).
Sources
- 1. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wash solvent guidelines | Waters [help.waters.com]
- 5. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
stability of Nonadecanoyl-L-carnitine chloride in frozen storage
A Guide to Ensuring Stability in Frozen Storage for Researchers, Scientists, and Drug Development Professionals
Introduction
Nonadecanoyl-L-carnitine chloride, a long-chain acylcarnitine, is a critical analytical standard and research compound in various biomedical fields, including the study of inborn errors of metabolism. The integrity of this molecule is paramount for accurate experimental outcomes. This guide addresses common questions and challenges related to its stability, particularly during frozen storage, and provides practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term frozen storage of Nonadecanoyl-L-carnitine chloride?
For maximal long-term stability, Nonadecanoyl-L-carnitine chloride should be stored at -20°C or lower.[1] Studies on acylcarnitines have demonstrated that storage at -18°C preserves their integrity for at least 330 days.[2][3] More generally, storing biological samples containing acylcarnitines at -20°C or -80°C significantly reduces or prevents degradation compared to storage at room temperature or even +4°C.[4]
Q2: I have been storing my Nonadecanoyl-L-carnitine chloride at -20°C. What is the primary degradation product I should be concerned about?
The principal degradation pathway for acylcarnitines, including Nonadecanoyl-L-carnitine chloride, is hydrolysis. This process breaks the ester bond, yielding free L-carnitine and the corresponding fatty acid, in this case, nonadecanoic acid.[2][3] This hydrolysis is accelerated by increased temperature and humidity.[5][6][7]
Q3: My Nonadecanoyl-L-carnitine chloride is in a solid form. Are there specific storage recommendations?
Yes, the solid, crystalline form of Nonadecanoyl-L-carnitine chloride should be stored in a tightly sealed container in a dry and cool environment, protected from light.[8][9] Given that shorter-chain acylcarnitines like Acetyl-L-carnitine HCl are known to be hygroscopic (readily absorb moisture from the air), it is best practice to handle Nonadecanoyl-L-carnitine chloride in a low-humidity environment and minimize its exposure to ambient air.[10] For optimal long-term stability, storing the solid at -20°C is recommended.[1][11]
Q4: How stable is Nonadecanoyl-L-carnitine chloride when dissolved in a solvent for experimental use?
The stability of dissolved Nonadecanoyl-L-carnitine chloride is highly dependent on the solvent's pH and the storage temperature. Based on data from other acylcarnitines, solutions are most stable in neutral to acidic conditions (pH 3-7).[10][12] In alkaline conditions (pH > 9), hydrolysis is significantly accelerated.[10][12] For short-term storage of solutions (up to a few days), refrigeration at 4°C is acceptable, provided the pH is within the stable range. For longer-term storage of stock solutions, it is advisable to aliquot and freeze them at -20°C or -80°C.
Q5: Can I repeatedly freeze and thaw my Nonadecanoyl-L-carnitine chloride stock solution?
While there is no specific data on Nonadecanoyl-L-carnitine chloride, repeated freeze-thaw cycles are generally discouraged for many biochemical compounds as they can lead to degradation. It is best practice to prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results between experiments. | Degradation of Nonadecanoyl-L-carnitine chloride standard due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh standards from a solid stock stored at -20°C. Consider performing a stability check on your current standard. |
| Appearance of an unexpected peak corresponding to free L-carnitine in my analysis. | Hydrolysis of Nonadecanoyl-L-carnitine chloride. | This indicates sample degradation. Review storage duration and temperature. If samples were stored at room temperature for an extended period, significant hydrolysis is likely.[2][4] |
| The solid Nonadecanoyl-L-carnitine chloride appears clumpy. | Moisture absorption due to the hygroscopic nature of the compound. | While this may not immediately indicate significant degradation, it is a sign of improper storage. Ensure the container is tightly sealed and stored in a desiccator if necessary. The presence of a vinegar-like odor could suggest hydrolysis and the release of acetic acid from any shorter-chain acylcarnitine impurities.[10] |
| Difficulty dissolving the solid compound. | Use of an inappropriate solvent or low solvent temperature. | Nonadecanoyl-L-carnitine chloride is soluble in methanol.[1] Ensure the solvent is at room temperature before attempting to dissolve the compound. Gentle warming and sonication can also aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of Nonadecanoyl-L-carnitine chloride Stock Solution
Objective: To prepare a stable, accurate stock solution for use as an analytical standard.
Materials:
-
Nonadecanoyl-L-carnitine chloride (solid)
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Cryo-vials for aliquoting
Procedure:
-
Allow the container of solid Nonadecanoyl-L-carnitine chloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid using a calibrated analytical balance in a low-humidity environment.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask.
-
Add a small amount of methanol to dissolve the solid completely. Gentle vortexing or sonication can be used.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Mix the solution thoroughly by inverting the flask several times.
-
Dispense single-use aliquots into cryo-vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of Nonadecanoyl-L-carnitine chloride in a Buffered Solution
Objective: To determine the stability of Nonadecanoyl-L-carnitine chloride in a specific aqueous buffer at a set frozen temperature over time.
Materials:
-
Nonadecanoyl-L-carnitine chloride stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
LC-MS/MS system
-
Internal standard (e.g., deuterated Nonadecanoyl-L-carnitine)
Procedure:
-
Prepare a working solution of Nonadecanoyl-L-carnitine chloride in your experimental buffer at the desired concentration.
-
Also prepare a solution of the degradation product, free L-carnitine, to serve as a reference.
-
Divide the working solution into multiple aliquots in cryo-vials.
-
Establish a "Time 0" measurement by immediately analyzing several aliquots using a validated LC-MS/MS method.[13][14][15] This will provide the initial concentration.
-
Store the remaining aliquots at your desired frozen temperature (e.g., -20°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw the required number of aliquots.
-
Analyze the thawed samples by LC-MS/MS, quantifying the remaining Nonadecanoyl-L-carnitine chloride and the appearance of free L-carnitine.
-
Compare the results to the "Time 0" measurement to determine the percentage of degradation over time.
Data Presentation
Table 1: General Stability of Acylcarnitines Under Various Storage Conditions
| Storage Condition | Chain Length | Stability | Reference |
| -18°C | Mixed Acylcarnitines | Stable for at least 330 days | [2][3] |
| -20°C or -80°C | Mixed Acylcarnitines | Degradation is attenuated or not present | [4] |
| Room Temperature (>14 days) | Mixed Acylcarnitines | Hydrolysis to free carnitine; short-chains degrade faster | [2][3] |
| High Temperature & Humidity | Mixed Acylcarnitines | Significant loss of concentration (up to 50% in 8 days) | [5][7] |
| Aqueous Solution (pH 3-7) | Acetyl-L-carnitine | Stable | [10][12] |
| Aqueous Solution (pH > 9) | Acetyl-L-carnitine | Unstable, rapid hydrolysis | [10][12] |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the frozen storage stability of Nonadecanoyl-L-carnitine chloride.
Decision-Making for Troubleshooting Inconsistent Results
Caption: A logical guide for troubleshooting inconsistent analytical results.
References
-
Zytkovicz, T. H., Fitzgerald, E. F., Marsden, D., Larson, C. A., Schoonover, J. R., & Gavrilov, D. K. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. Clinical Chemistry, 55(5), 1014-1017. [Link]
-
van der Knaap, W. P. W., Schielen, P. C. J. I., Verkerk, P. H., & van der Meijden, E. D. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening, 6(4), 89. [Link]
-
bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Al-Dirbashi, O. Y., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., & Al-Hassnan, Z. (2008). Short-Term Stability of Amino acids and Acylcarnitines in the Dried Blood Spots Used to Screen Newborns for Metabolic Disorders. Clinical Chemistry, 54(1), 212-214. [Link]
- Asiri, Z. A., Alshehry, Z. H., Zourob, M., Alharbi, M. S., Al Shomar, H. M., AlGadhi, A., & Alshehri, A. S. (2024). Instability of acylcarnitine and amino acids in dried blood spots preserved at various temperatures: the impact on retrospective analysis of inborn errors of metabolism biomarkers.
-
ResearchGate. (2024, April 11). Instability of acylcarnitine and amino acids in dried blood spots preserved at various temperatures: the impact on retrospective analysis of inborn errors of metabolism biomarkers | Request PDF. [Link]
-
Strnadová, K. A., Holub, M., Mühl, A., Heinze, G., Ratschmann, R., Mascher, H., ... & Bodamer, O. A. (2007). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, 53(4), 717-722. [Link]
-
ResearchGate. (n.d.). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency | Request PDF. [Link]
-
Sisco Scientific. (n.d.). L-Carnitine CAS No 541-15-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Dąbrowska, M., & Starek, M. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 96, 363-376. [Link]
-
Strnadová, K. A., Holub, M., Mühl, A., Heinze, G., Ratschmann, R., Mascher, H., ... & Bodamer, O. A. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical Chemistry, 53(4), 717-722. [Link]
-
Biocompare. (n.d.). Nonadecanoyl-L-carnitine-d3 (chloride) from Cayman Chemical. [Link]
-
Dąbrowska, M., & Starek, M. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105521. [Link]
-
Kumar, A., Kumar, R., & Singh, A. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. Saudi Journal of Medical and Pharmaceutical Sciences, 7(6), 282-288. [Link]
-
Hryshchenko, N., Babenko, N., & Kuleshova, A. (2025). L-carnitine as an antioxidant to improve the efficiency of cord blood hematopoietic progenitor cell cryopreservation. Cell and Organ Transplantology, 13(1), 14-20. [Link]
-
Liu, Y., Li, M., Ali, S. A., Trinh, P., & Polikandritou Lambros, M. (2012). Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method. International Journal of Pharmaceutical Compounding, 16(2), 164-167. [Link]
-
MCE. (n.d.). Nonadecanoyl-L-carnitine chloride (C19:0 Carnitine chloride). [Link]
-
Breisch, F., Zhu, Y., Gessner, G., & Smits, S. H. J. (2024). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Frontiers in Microbiology, 15, 1432135. [Link]
-
Liu, Y., Li, M., Ali, S. A., Trinh, P., & Polikandritou Lambros, M. (2012). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. International Journal of Pharmaceutical Compounding, 16(2), 164-167. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism | MDPI [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Instability of acylcarnitine and amino acids in dried blood spots preserved at various temperatures: the impact on retrospective analysis of inborn errors of metabolism biomarkers | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 15. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
LC-MS/MS Technical Support Center: Resolving Retention Time Drift for C19:0 Carnitine
Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a highly specific, yet pervasive issue in lipidomics and metabolic profiling: the retention time (RT) drift of C19:0 carnitine (nonadecanoylcarnitine) during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Because C19:0 carnitine is a synthetic, odd-chain acylcarnitine used universally as an internal standard, its chromatographic stability is paramount for accurate quantification of endogenous long-chain acylcarnitines. The following sections deconstruct the chemical causality of RT drift and provide self-validating protocols to permanently resolve it.
Section 1: Diagnostic FAQs (Causality & Mechanisms)
Q1: Why does C19:0 carnitine exhibit severe RT drift while short-chain acylcarnitines (e.g., C2:0, C3:0) in the same run remain stable? A1: The causality lies in the analyte's hydrophobicity. C19:0 carnitine is a highly lipophilic, long-chain molecule that elutes late in reversed-phase liquid chromatography (RPLC). Its retention is governed almost entirely by strong hydrophobic interactions with the C18 stationary phase and the organic modifier concentration[1]. Short-chain acylcarnitines elute early and are governed by the aqueous phase and void volume. If matrix lipids (e.g., phospholipids) accumulate on the column, they act as a secondary stationary phase, selectively increasing the retentivity of highly lipophilic analytes like C19:0 without affecting early eluters.
Q2: How can I systematically determine if the drift is a hardware failure or a chemical/column issue?
A2: You must evaluate the void volume marker (
Q3: My C19:0 carnitine peaks are drifting later with each subsequent injection, but early-eluting acylcarnitines are stable. What is the mechanism behind this? A3: This specific phenomenon is the hallmark of mobile phase evaporation[3]. If the organic modifier (e.g., acetonitrile or methanol) evaporates from the mobile phase reservoir over a long sequence, the overall eluent strength decreases. Because C19:0 carnitine relies heavily on a high percentage of organic solvent to desorb from the column, even a 1-2% loss in organic concentration will significantly delay its elution, whereas early eluters remain largely unaffected.
Q4: We use an ion-pairing reagent (e.g., HFBA) or concentrated ammonium acetate in our mobile phase. Could this be contributing to the drift? A4: Absolutely. Ion-pairing reagents dynamically modify the stationary phase to retain polar analytes. However, they require significantly longer equilibration times than standard buffers—often 20 to 50 column volumes[4]. If the post-gradient equilibration time is too short, the stationary phase coverage of the ion-pairing agent will fluctuate between injections. This causes severe RT drift, particularly for molecules that interact heavily with the modified phase surface.
Section 2: Visual Diagnostic Logic
Use the following decision tree to isolate the root cause of your retention time drift before initiating any hardware repairs or column replacements.
Diagnostic decision tree for isolating the root cause of C19:0 carnitine retention time drift.
Section 3: Self-Validating Troubleshooting Workflows
Protocol: Aggressive Column Regeneration for Lipid Fouling
Because C19:0 carnitine is analyzed in complex biological matrices (plasma, tissue), simple protein precipitation often leaves behind strongly retained phospholipids. This protocol strips hydrophobic contaminants from the C18 stationary phase.
Step 1: Baseline Validation (The Control) Record the current system backpressure (in bar/psi) at starting gradient conditions and the exact RT of C19:0 carnitine from the most recent failed run. This establishes your baseline for validation.
Step 2: Solvent Preparation Prepare a regeneration solvent of 50:50 Isopropanol (IPA) : Acetonitrile (ACN) with 0.1% Formic Acid. Causality Note: IPA is highly effective at solubilizing precipitated triglycerides and phospholipids that standard ACN/Methanol gradients cannot remove[1].
Step 3: Flow Rate Adjustment Reduce the flow rate to 50% of your normal operational method (e.g., from 0.4 mL/min to 0.2 mL/min). IPA is highly viscous and will cause a pressure over-limit error if run at standard flow rates.
Step 4: Wash Cycle Bypass the MS detector (divert to waste). Flush the column with 100% regeneration solvent for a minimum of 20 column volumes (approximately 30-40 minutes for a standard 150 x 2.1 mm column).
Step 5: Re-equilibration Return to the starting mobile phase conditions (e.g., 95% Aqueous buffer) and equilibrate for 20 column volumes to ensure all IPA is purged from the pores of the stationary phase[5].
Step 6: Validation Check (The Proof) Inject a standard mix. The protocol is successfully validated if:
-
The C19:0 RT returns to the original established method time.
-
The system backpressure drops by 10-20% compared to the baseline recorded in Step 1, proving that the physical blockage (lipid fouling) has been removed.
Section 4: Quantitative Troubleshooting Data
Use the following structured matrices to rapidly cross-reference your system's symptoms with the appropriate corrective actions.
Table 1: RT Drift Diagnostic Matrix
| Chromatographic Symptom | Peak Shape Change? | Probable Root Cause | Recommended Action | |
| Random RT fluctuations | Yes | No | Pump check valve malfunction or micro-leak | Perform leak test; clean/replace check valves[3]. |
| Continuous drift earlier | No | Yes (Tailing) | Column overloading / Lipid fouling | Execute aggressive IPA column wash protocol[1]. |
| Continuous drift earlier | No | No | Insufficient column equilibration | Increase post-gradient equilibration time by 3-5 mins. |
| Continuous drift later | No | No | Organic modifier evaporation | Replace mobile phase; use tighter reservoir caps[3]. |
| Continuous drift later | Yes | No | Decreasing flow rate (partial blockage) | Check inline filters, pump frits, and purge valves[2]. |
Table 2: C18 Column Regeneration Gradient for Acylcarnitine Profiling
| Time (min) | % Aqueous (Buffer) | % Organic (ACN/MeOH) | % Wash (50:50 IPA:ACN) | Flow Rate Multiplier | Purpose |
| 0.0 | 95 | 5 | 0 | 1.0x | Start condition |
| 5.0 | 0 | 100 | 0 | 1.0x | Flush weak retainers |
| 10.0 | 0 | 0 | 100 | 0.5x | Introduce IPA (Lower flow to manage viscosity) |
| 40.0 | 0 | 0 | 100 | 0.5x | Extended lipid solubilization |
| 45.0 | 0 | 100 | 0 | 1.0x | Purge IPA from system |
| 60.0 | 95 | 5 | 0 | 1.0x | Re-equilibrate column |
References
-
Troubleshooting HPLC Column Retention Time Drift Hawach Scientific URL:[Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach Chromatography Today URL:[Link]
-
Causes of Retention Time Drift in HPLC Element Lab Solutions URL:[Link]
-
HPLC Troubleshooting Guide University of Pittsburgh / LCGC International URL:[Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues National Institutes of Health (PMC) URL:[Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
Troubleshooting Guide: Optimizing Collision Energy for Nonadecanoyl-L-carnitine
An authoritative guide for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting and FAQs for optimizing collision energy in the fragmentation of Nonadecanoyl-L-carnitine. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure robust and reproducible results in your mass spectrometry experiments.
This guide addresses common issues encountered during the optimization of collision energy for the analysis of Nonadecanoyl-L-carnitine using tandem mass spectrometry.
Issue 1: No or Low Signal Intensity for the Precursor Ion (m/z 484.4)
-
Question: I am not seeing a strong signal for my precursor ion of Nonadecanoyl-L-carnitine. What should I check?
-
Answer: Low precursor ion intensity can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
-
Sample Preparation and Stability:
-
Cause: Nonadecanoyl-L-carnitine, like other long-chain acylcarnitines, can be prone to degradation. Improper handling or storage can lead to reduced concentrations.
-
Solution: Ensure that your standards and samples are fresh and have been stored at appropriate temperatures (typically -20°C or lower). Avoid repeated freeze-thaw cycles.
-
-
Ion Source Optimization:
-
Cause: The efficiency of ionization can significantly impact the signal intensity. Parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature are critical.[1]
-
Solution: Perform an ion source optimization using a direct infusion of your Nonadecanoyl-L-carnitine standard. Systematically adjust each parameter to maximize the precursor ion signal.
-
-
Mobile Phase Composition:
-
Cause: The composition of your mobile phase can affect ionization efficiency.
-
Solution: For positive mode electrospray ionization (ESI), the addition of a small amount of formic acid (typically 0.1%) to the mobile phase can enhance protonation and improve the signal.[2]
-
-
Issue 2: Poor or No Fragmentation of the Precursor Ion
-
Question: I have a stable precursor ion signal, but I am not observing the expected fragment ions, or the fragmentation is very weak. What could be the problem?
-
Answer: This is a classic sign that the collision energy is not optimized. The energy supplied in the collision cell is insufficient to induce fragmentation.
-
Insufficient Collision Energy:
-
Cause: The applied collision energy is below the activation energy required to break the chemical bonds in Nonadecanoyl-L-carnitine.
-
Solution: Increase the collision energy in a stepwise manner. A good starting point for a long-chain acylcarnitine on a triple quadrupole instrument might be around 20-25 eV, but this is highly instrument-dependent.[3][4] Perform a collision energy ramping experiment to identify the optimal setting.
-
-
Collision Gas Pressure:
-
Cause: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell is too low, resulting in an insufficient number of collisions.
-
Solution: Ensure that the collision gas pressure is within the manufacturer's recommended range. A slightly higher pressure can sometimes improve fragmentation efficiency, but excessively high pressures can lead to ion scattering and reduced signal.
-
-
Issue 3: Inconsistent or Unexpected Fragmentation Patterns
-
Question: I am seeing fragment ions other than the expected m/z 85, or the relative intensities of my fragments are not consistent. Why is this happening?
-
Answer: Inconsistent fragmentation can be due to several factors, including in-source fragmentation, the presence of isomers, or a non-optimized collision energy that favors different fragmentation pathways.
-
In-Source Fragmentation:
-
Cause: Fragmentation is occurring in the ion source before the precursor ion reaches the collision cell. This can be caused by harsh source conditions (e.g., high temperatures or voltages).
-
Solution: Reduce the ion source temperature and declustering potential (or equivalent parameter on your instrument) to minimize premature fragmentation. The goal is to have a strong precursor ion signal with minimal fragmentation in the MS1 scan.
-
-
Collision Energy is Too High:
-
Cause: Excessive collision energy can lead to extensive fragmentation, breaking down the characteristic fragment ions into smaller, less specific ions.
-
Solution: Reduce the collision energy. The optimal collision energy will maximize the intensity of the desired product ion (e.g., m/z 85) while minimizing the formation of other, less informative fragments.
-
-
Presence of Isobars:
-
Cause: Other compounds with the same nominal mass as Nonadecanoyl-L-carnitine may be present in your sample and co-eluting. These may have different fragmentation patterns.
-
Solution: If using liquid chromatography, optimize your chromatographic method to separate potential isobars.[5] If using direct infusion, this can be more challenging, and a higher resolution mass spectrometer may be needed for confirmation.
-
-
Issue 4: High Background Noise or Interference
-
Question: My product ion spectra are noisy, making it difficult to identify my target fragments. How can I improve the signal-to-noise ratio?
-
Answer: High background noise can originate from the sample matrix, the LC-MS system, or electronic noise.
-
Matrix Effects:
-
Cause: Components in your sample matrix can co-elute and ionize, creating a high chemical background.
-
Solution: Improve your sample preparation method to remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction. Also, ensure your LC method provides adequate separation of your analyte from the bulk of the matrix components.
-
-
System Contamination:
-
Cause: The LC-MS system, including the solvent lines, injector, column, and ion source, can become contaminated over time.
-
Solution: Perform a thorough system cleaning according to the manufacturer's recommendations. This may include flushing the system with a series of strong solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern of Nonadecanoyl-L-carnitine in positive ion mode?
A1: Like other acylcarnitines, Nonadecanoyl-L-carnitine exhibits a characteristic fragmentation pattern upon collision-induced dissociation (CID). The most prominent and diagnostic fragmentation is the neutral loss of the acyl chain and the trimethylamine group, resulting in a common product ion at m/z 85 .[5][6][7] This ion corresponds to the vinyl-keto derivative of the carnitine backbone, [CH2=CH-C(O)OH+H]+. Another common observation is the neutral loss of 59 Da, corresponding to the trimethylamine group (N(CH3)3).[8][9]
Diagram: Fragmentation Pathway of Nonadecanoyl-L-carnitine
Caption: Workflow for collision energy optimization.
Experimental Protocol: Collision Energy Optimization for Nonadecanoyl-L-carnitine on a Triple Quadrupole MS
Objective: To determine the optimal collision energy for the fragmentation of Nonadecanoyl-L-carnitine, monitoring the transition m/z 484.4 -> m/z 85.
Materials:
-
Nonadecanoyl-L-carnitine standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe pump
-
Triple quadrupole mass spectrometer
Procedure:
-
Prepare the Standard Solution:
-
Prepare a 1 µg/mL solution of Nonadecanoyl-L-carnitine in methanol with 0.1% formic acid.
-
-
Set up the Infusion:
-
Load the standard solution into a syringe and place it in the syringe pump.
-
Set the flow rate to a stable value appropriate for your ESI source (e.g., 5-10 µL/min).
-
Connect the syringe to the mass spectrometer's ion source.
-
-
Optimize the Ion Source:
-
In the mass spectrometer software, set the instrument to positive ion mode.
-
Perform an initial optimization of the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal of the precursor ion (m/z 484.4) in a full scan (MS1) mode.
-
-
Set up the Product Ion Scan:
-
Switch to product ion scan mode.
-
Set the precursor ion mass to m/z 484.4.
-
Set the product ion scan range to cover the expected fragment (e.g., m/z 50-500).
-
-
Perform the Collision Energy Ramp:
-
In the instrument method, set up a collision energy ramp. Start from a low energy (e.g., 10 eV) and increase to a high energy (e.g., 60 eV) in small increments (e.g., 2 eV).
-
Acquire data for a sufficient time at each collision energy step to obtain a stable signal.
-
-
Analyze the Data:
-
For each collision energy value, determine the intensity of the product ion at m/z 85.
-
Create a plot of product ion intensity versus collision energy.
-
The collision energy that yields the highest intensity for m/z 85 is the optimal collision energy for this transition.
-
-
Verification:
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode using the precursor m/z 484.4 and the product ion m/z 85.
-
Set the collision energy to the optimal value determined in the previous step.
-
Infuse the standard again to confirm a stable and high-intensity signal for the transition.
-
References
-
Children's Mercy Kansas City. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Scholarly Works. [Link]
-
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology, 708, 55–72. [Link]
-
Scott, D. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology, 2546, 27–34. [Link]
-
Asperger, A., & Gschaider, M. (2002). Parent and neutral loss monitoring on a quadrupole ion trap mass spectrometer: screening of acylcarnitines in complex mixtures. Analytical Chemistry, 74(22), 5848–5855. [Link]
-
Asperger, A., & Gschaider, M. (2002). Parent and Neutral Loss Monitoring on a Quadrupole Ion Trap Mass Spectrometer: Screening of Acylcarnitines in Complex Mixtures. Analytical Chemistry, 74(22), 5848–5855. [Link]
-
Millington, D. S., Kodo, N., & Roe, C. R. (1990). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 13(3), 321–324. [Link]
-
De Jesús, V. R., et al. (2013). Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 415, 232–238. [Link]
-
van der Hooft, J. J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology, 3, 23. [Link]
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Application Note. [Link]
-
La Marca, G., et al. (2008). Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(24), 4025–4030. [Link]
-
Sherwood, C. A., et al. (2016). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Journal of Proteome Research, 15(8), 2827–2834. [Link]
-
Li, Y., et al. (2015). Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7041–7048. [Link]
-
Hartler, J., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. Journal of Chromatography B, 1124, 25–33. [Link]
-
Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. [Link]
-
Li, Y., et al. (2020). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1105, 76–85. [Link]
-
Wang, M., et al. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2845–2852. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1163–1174. [Link]
-
ResearchGate. (n.d.). Acylcarnitines assay : represantative precursor ion scan (m/z 85) profile.... [Link]
-
Lin, Z. (2020, October 22). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. [Link]
-
Hartler, J., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. ResearchGate. [Link]
-
Li, Y., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Metabolites, 11(5), 290. [Link]
-
Poad, B. L. J., et al. (2022). Structural annotation of acylcarnitines detected in SRM 1950 using collision-induced dissociation and electron-induced dissociation. Metabolites, 12(11), 1083. [Link]
-
His, M., et al. (2022). Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition. The American Journal of Clinical Nutrition, 116(3), 735–747. [Link]
-
Ciavardelli, D., et al. (2020). Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. Molecules, 25(9), 2235. [Link]
-
Kim, H., et al. (2023). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of the Korean Chemical Society, 67(4), 225-233. [Link]
-
Kim, S., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. International Journal of Molecular Sciences, 22(19), 10695. [Link]
-
Kim, H. Y., et al. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 253, 116535. [Link]
-
Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. [Link]
-
Kádár, L., et al. (2019). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine, 19(8), 519–532. [Link]
-
Kádár, L., et al. (2019). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. Bevital. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Li, Y., et al. (2020). Fragment assignments for (A) decanoylcarnitine (C10:0) and (B)... ResearchGate. [Link]
-
Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Longo, A., et al. (1996). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 686(2), 129–137. [Link]
Sources
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gcms.cz [gcms.cz]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parent and neutral loss monitoring on a quadrupole ion trap mass spectrometer: screening of acylcarnitines in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
reducing matrix effects in acylcarnitine quantification
Welcome to the Bioanalytical Method Development Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a technical troubleshooting guide designed to address the specific challenge of Matrix Effects (ME) in acylcarnitine quantification. This guide moves beyond basic textbook definitions to provide actionable, field-proven workflows for LC-MS/MS analysis.
Module 1: Diagnostic Workflow
Q: How do I definitively prove that signal loss is due to matrix effects and not instrument drift?
A: You must distinguish between absolute signal loss and relative matrix effects.[1] The most robust diagnostic is the Matuszewski Slope Comparison Method , which validates whether your assay can tolerate lot-to-lot variability in plasma/serum.
Protocol: The Matuszewski Assessment
Do not rely solely on "Matrix Factor" calculations from a single lot. Follow this workflow:
-
Prepare Calibration Curves: Prepare standard curves in 5 different lots of blank biological matrix (e.g., individual plasma donors) and 1 curve in neat solvent.
-
Analyze Slopes: Plot the curves and calculate the slope for each lot.
-
Calculate Precision: Determine the Coefficient of Variation (%CV) of the slopes across the 5 biological lots.
-
The Acceptance Criteria:
-
Slope %CV < 3-4%: The method is practically free of relative matrix effects.[2]
-
Slope %CV > 5%: The matrix effect is variable and will cause quantification errors. You must improve sample cleanup or chromatography.
-
Technical Insight: A consistent suppression (e.g., 50% signal loss across all patients) is manageable if sensitivity is sufficient. Variable suppression (Patient A has 20% loss, Patient B has 80% loss) is fatal to accuracy.
Visualizing the Problem: Post-Column Infusion
To pinpoint where in the chromatogram the suppression occurs, perform a post-column infusion experiment.
Module 2: Sample Preparation Solutions
Q: Protein Precipitation (PPT) is cheap, but my sensitivity is poor for C0-C4 carnitines. Why?
A: PPT removes proteins but leaves Phospholipids (PLs) and salts in the supernatant.
-
The Mechanism: Glycerophosphocholines (GPC) and Lysophosphatidylcholines (LPC) are highly hydrophobic and often elute late in the gradient, or "wrap around" to suppress the next injection's early-eluting polar analytes (like free carnitine C0).
-
The Fix: Switch to Phospholipid Removal Plates (e.g., Ostro, Phree, HybridSPE). These use a Lewis acid-base interaction (e.g., Zirconia-coated silica) to selectively retain the phosphate group of the PLs while letting acylcarnitines pass through.
Data Comparison: Cleanup Efficiency
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates |
| Protein Removal | >98% | >99% | >99% |
| Phospholipid Removal | <10% (Poor) | Variable (Method dependent) | >99% (Excellent) |
| Process Time | 10 mins | 60+ mins | 15 mins |
| Matrix Effect Risk | High (Ion Suppression) | Low | Very Low |
| Analyte Recovery | High | Variable | High |
Module 3: Derivatization Strategy (The "Butylation" Method)
Q: I cannot retain short-chain acylcarnitines (C0-C5) on a C18 column. Should I use HILIC?
A: While HILIC is an option, it is often less robust for dirty biological samples. The "Gold Standard" for acylcarnitines is Butanol Derivatization .
-
Why it works: It converts the polar carboxylic acid group into a butyl ester. This increases hydrophobicity, allowing:
-
Retention on robust C18 columns.
-
Elution away from the early "salt dump" zone (reducing matrix effects).
-
Improved ionization efficiency (sensitivity increase of 5-10x).
-
Protocol: Butanol Derivatization (Step-by-Step)
Warning: This requires anhydrous conditions to prevent hydrolysis.
-
Preparation: Evaporate 50 µL of plasma extract (after IS addition) to complete dryness under Nitrogen (40-50°C).
-
Reagent: Prepare 3N HCl in n-Butanol .
-
Tip: Slowly add 10 mL of Acetyl Chloride to 40 mL of ice-cold anhydrous n-Butanol. (Generates HCl in situ).
-
-
Reaction: Add 50 µL of the reagent to the dried residue.
-
Incubation: Seal tight. Incubate at 65°C for 15 minutes .
-
Drying: Evaporate the mixture to dryness under Nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Acetonitrile:Water).
Module 4: Internal Standard Troubleshooting
Q: My Internal Standard (IS) response varies significantly between samples. Is this a problem?
A: It depends on the type of IS you are using.
-
Analog IS (e.g., C17-carnitine for all long chains): CRITICAL FAILURE.
-
If the IS elutes at a different time than the analyte, it experiences a different matrix effect. The correction is invalid.
-
-
Stable Isotope Labeled (SIL) IS (e.g., C16-d3 carnitine): ACCEPTABLE (within limits).
-
Because the Deuterated IS co-elutes with the analyte, they suffer the exact same suppression. The ratio (Analyte/IS) remains constant, correcting the quantification.
-
Self-Validating Check: If IS response drops below 50% of the average, check for gross injection errors or column clogging, even if the ratio looks okay.
-
References
-
Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis. Journal of Chromatography B.
-
CLSI. (2014).[3] Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A).[3][4] Clinical and Laboratory Standards Institute.[3][5][6][7]
-
Gucciardi, A., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma.[8][9] Analytical and Bioanalytical Chemistry.
-
Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
-
Element Lab Solutions. (2021). All You Need To Know About Phospholipid Removal (PLR).
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. CLSI Releases a New Clinical Chemistry Document on Liquid Chromatography-Mass Spectrometry Methods [labbulletin.com]
- 5. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C62 | Liquid Chromatography-Mass Spectrometry Methods [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
Technical Support Center: Nonadecanoyl-L-carnitine Hydrolysis in Aqueous Buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Nonadecanoyl-L-carnitine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability and hydrolysis in aqueous buffer systems. The information presented here is designed to help you anticipate and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the stability of Nonadecanoyl-L-carnitine in aqueous solutions.
Question 1: What are the primary factors that influence the hydrolysis rate of Nonadecanoyl-L-carnitine in aqueous buffers?
Answer: The stability of Nonadecanoyl-L-carnitine, a long-chain acylcarnitine, in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the presence of enzymatic activity.
-
pH: The ester bond in acylcarnitines is susceptible to hydrolysis, a process that is significantly accelerated by basic pH conditions.[1] In acidic conditions, the rate of hydrolysis is comparatively slower. Therefore, maintaining a slightly acidic to neutral pH is crucial for preserving the integrity of your Nonadecanoyl-L-carnitine solutions.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the hydrolysis of the ester linkage in Nonadecanoyl-L-carnitine.[1][2] For long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is strongly recommended to minimize degradation.[1][3]
-
Enzymatic Activity: If working with biological samples or cell culture media, the presence of esterases or specific acylcarnitine hydrolases can significantly increase the rate of hydrolysis.[4] These enzymes are ubiquitously present in biological systems and can lead to rapid degradation of acylcarnitines.
Question 2: I'm observing a progressive decrease in the concentration of Nonadecanoyl-L-carnitine in my buffered solution over time. What could be the cause?
Answer: A time-dependent decrease in Nonadecanoyl-L-carnitine concentration is a classic sign of hydrolysis. The primary degradation pathway for acylcarnitines is the cleavage of the ester bond, yielding L-carnitine and the corresponding fatty acid, in this case, nonadecanoic acid.[1] This phenomenon is particularly pronounced in solutions with a basic pH and at elevated temperatures.[1]
To confirm if hydrolysis is the cause, you should analyze your samples for an increase in the concentration of free L-carnitine, which would be the corresponding degradation product.
Question 3: How does the acyl chain length of an acylcarnitine affect its stability in aqueous solutions?
Answer: The rate of non-enzymatic hydrolysis can be influenced by the length of the acyl chain. Some studies on the stability of acylcarnitines in dried blood spots have shown that short-chain acylcarnitines tend to hydrolyze more rapidly than long-chain ones.[5] However, under acidic conditions and high temperatures used for derivatization in some analytical methods, a study observed that short-chain acylcarnitines showed a higher percentage of hydrolysis compared to medium and long-chain acylcarnitines.[6] This suggests that the specific experimental conditions play a significant role. For Nonadecanoyl-L-carnitine, a very long-chain acylcarnitine, you should still be vigilant about hydrolysis, particularly at non-optimal pH and temperature.
Question 4: Can I sterilize my Nonadecanoyl-L-carnitine containing buffer by autoclaving?
Answer: No, autoclaving is not recommended for solutions containing Nonadecanoyl-L-carnitine. The high temperatures and pressures involved in autoclaving will lead to significant degradation of the compound through hydrolysis.[1] The preferred method for sterilizing such solutions is sterile filtration using a 0.22 µm filter.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Degradation of Nonadecanoyl-L-carnitine in cell culture media.
-
Troubleshooting Step: Cell culture media is typically buffered around physiological pH (7.2-7.4) and incubated at 37°C, conditions that can promote hydrolysis. Additionally, media components or enzymes secreted by cells can accelerate degradation.
-
Solution: It is highly recommended to prepare fresh solutions of Nonadecanoyl-L-carnitine immediately before each experiment. If long-term incubation is necessary, consider performing a stability study of Nonadecanoyl-L-carnitine in your specific cell culture medium under your experimental conditions to determine its degradation rate.[1] This will help you to establish a time frame within which your results will be valid or if periodic media changes with freshly prepared compound are required.
-
-
Possible Cause 2: Poor solubility or aggregation in the buffer.
-
Troubleshooting Step: Long-chain acylcarnitines like Nonadecanoyl-L-carnitine can have limited solubility in purely aqueous buffers and may form micelles or aggregates, especially at higher concentrations. This can affect its bioavailability and lead to inconsistent results.
-
Issue 2: Unexpected peaks appearing in my LC-MS/MS analysis.
-
Possible Cause 1: Formation of hydrolysis products.
-
Troubleshooting Step: The primary hydrolysis product of Nonadecanoyl-L-carnitine is L-carnitine.
-
Solution: Analyze your samples for the presence of a peak corresponding to the mass-to-charge ratio (m/z) of L-carnitine. The appearance and increase in the intensity of this peak over time, with a concurrent decrease in the Nonadecanoyl-L-carnitine peak, is strong evidence of hydrolysis.
-
-
Possible Cause 2: Adduct formation or interaction with buffer components.
-
Troubleshooting Step: The composition of your buffer can sometimes lead to the formation of adducts with your analyte, resulting in unexpected peaks in the mass spectrum.
-
Solution: Review the composition of your buffer and consider if any components are likely to form adducts with Nonadecanoyl-L-carnitine. If possible, simplify your buffer system or use a different buffering agent to see if the unexpected peaks disappear.
-
Issue 3: Low recovery of Nonadecanoyl-L-carnitine from biological samples.
-
Possible Cause: Enzymatic hydrolysis during sample preparation.
-
Troubleshooting Step: Biological samples such as plasma, serum, or tissue homogenates contain esterases that can rapidly hydrolyze acylcarnitines.
-
Solution: It is critical to inhibit enzymatic activity as soon as possible after sample collection. This can be achieved by immediately acidifying the sample, adding esterase inhibitors, or by rapid protein precipitation with a cold organic solvent like acetonitrile or methanol. Keeping the samples on ice throughout the preparation process is also essential.
-
Section 3: Experimental Protocols & Data
This section provides a foundational protocol for assessing the stability of Nonadecanoyl-L-carnitine and a table summarizing the expected influence of key factors on its hydrolysis.
Protocol 1: Assessing the Stability of Nonadecanoyl-L-carnitine in an Aqueous Buffer
This protocol outlines a general method to determine the stability of Nonadecanoyl-L-carnitine under specific experimental conditions using LC-MS/MS.
Materials:
-
Nonadecanoyl-L-carnitine standard
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for stock solution (e.g., methanol)
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of Nonadecanoyl-L-carnitine and dissolve it in a minimal amount of methanol to create a concentrated stock solution.
-
Working Solution Preparation: Dilute the stock solution with the aqueous buffer to the desired final concentration for your experiment.
-
Incubation: Aliquot the working solution into several vials. Incubate these vials at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop any further degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins (if any) and dilute the sample for analysis. Store these samples at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Nonadecanoyl-L-carnitine at each time point.[10]
-
Data Analysis: Plot the concentration of Nonadecanoyl-L-carnitine as a function of time to determine its degradation rate under the tested conditions.
Data Presentation
Table 1: Factors Influencing the Hydrolysis Rate of Nonadecanoyl-L-carnitine
| Factor | Condition | Expected Impact on Hydrolysis Rate | Rationale |
| pH | Acidic (e.g., pH 4-6) | Slow | The ester bond is more stable under acidic to neutral conditions. |
| Neutral (e.g., pH 7.0-7.4) | Moderate | Physiological pH can still lead to gradual hydrolysis, especially at elevated temperatures. | |
| Basic (e.g., pH > 8) | Rapid | Basic conditions significantly accelerate the hydrolysis of the ester linkage.[1] | |
| Temperature | Refrigerated (2-8°C) | Very Slow | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[1] |
| Room Temperature (~25°C) | Moderate | Hydrolysis will occur at a noticeable rate over time. | |
| Elevated (e.g., 37°C) | Fast | Increased thermal energy accelerates the rate of hydrolysis.[1] | |
| Enzymes | Absence of Esterases | Dependent on pH and temperature | Non-enzymatic hydrolysis will be the primary degradation pathway. |
| Presence of Esterases | Very Rapid | Enzymatic catalysis will dramatically increase the rate of hydrolysis.[4] |
Section 4: Visualizations
Diagram 1: Hydrolysis of Nonadecanoyl-L-carnitine
Caption: The hydrolysis of Nonadecanoyl-L-carnitine yields L-carnitine and nonadecanoic acid.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke.
- PubMed. (2008, December 15). Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry.
- Benchchem. (n.d.). long-term stability and storage of Acetyl-L-Carnitine for research.
- ResearchGate. (n.d.). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency | Request PDF.
- MDPI. (2020, November 2). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism.
- ResearchGate. (n.d.). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry | Request PDF.
- Cayman Chemical. (n.d.). Nonadecanoyl-L-carnitine (chloride).
- PMC. (n.d.). Novel Molecular Interactions of Acylcarnitines and Fatty Acids with Myoglobin.
- NIH. (n.d.). Differential requirements for processing and transport of short-chain versus long-chain O-acylcarnitines in Pseudomonas aeruginosa.
- PubMed. (n.d.). Influence of acylcarnitines of different chain length on pure and mixed phospholipid vesicles and on sarcoplasmic reticulum vesicles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential requirements for processing and transport of short-chain versus long-chain O-acylcarnitines in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Novel Molecular Interactions of Acylcarnitines and Fatty Acids with Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of acylcarnitines of different chain length on pure and mixed phospholipid vesicles and on sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
Technical Support Center: Optimizing Peak Shape for Long-Chain Acylcarnitines on C18 Columns
Welcome to our dedicated technical support center for the chromatographic analysis of long-chain acylcarnitines. As a class of zwitterionic molecules with varying hydrophobicities, long-chain acylcarnitines present unique challenges in reversed-phase liquid chromatography (RPLC), particularly concerning peak shape on ubiquitous C18 columns. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to diagnose and resolve issues with confidence and scientific rigor.
Troubleshooting Guide: From Tailing Peaks to Symmetrical Elution
This section addresses specific, common problems encountered during the analysis of long-chain acylcarnitines on C18 columns. Each issue is presented in a question-and-answer format, providing not just a solution, but a rationale for the proposed course of action.
Q1: My long-chain acylcarnitine peaks are exhibiting significant tailing. What are the primary causes and how can I systematically address this?
A1: Peak tailing is the most prevalent issue when analyzing long-chain acylcarnitines on C18 columns and typically points to secondary interactions between the analyte and the stationary phase.[1] The primary retention mechanism on a C18 column is hydrophobic interaction, but the positively charged quaternary amine of the carnitine moiety can interact with residual, deprotonated silanol groups (Si-O⁻) on the silica backbone of the stationary phase.[1][2] This secondary ionic interaction is a slower process than the primary hydrophobic partitioning, leading to a "tail" on the eluted peak.
Here is a systematic approach to mitigate this issue:
-
Mobile Phase pH Optimization: The ionization state of residual silanols is highly pH-dependent. By lowering the mobile phase pH, typically to between 2.5 and 3.5, you can protonate the silanol groups (Si-OH), thereby minimizing the ionic interaction with the positively charged carnitine.[1][2] Formic acid (0.1%) is a common and effective choice for this purpose and is compatible with mass spectrometry.[3][4]
-
Introduction of a Competing Base: Sometimes, pH adjustment alone is insufficient. In such cases, adding a small amount of a basic modifier, like triethylamine (TEA), can help. TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the acylcarnitine analytes. However, be mindful that TEA can cause ion suppression in mass spectrometry and may not be suitable for all applications.
-
Column Selection: Not all C18 columns are created equal. Modern columns often feature advanced end-capping technologies that chemically bond a less-reactive group to the residual silanols, significantly reducing their activity.[5][6] If you are consistently facing tailing issues, consider switching to a column specifically marketed as "end-capped" or designed for the analysis of basic compounds.
Q2: I'm observing broad, poorly defined peaks for my long-chain acylcarnitines. What factors contribute to this, and how can I improve peak sharpness?
A2: Broad peaks can stem from a variety of factors, including both chemical interactions and suboptimal chromatographic conditions.
-
Insufficient Organic Content: Long-chain acylcarnitines, especially those with C16 or C18 acyl chains, are highly hydrophobic. If the organic content of your mobile phase is too low during elution, the analytes may partition poorly between the mobile and stationary phases, leading to band broadening.[5] Ensure your gradient elution profile reaches a sufficiently high concentration of organic solvent (e.g., acetonitrile or methanol) to effectively elute these compounds.
-
Use of an Ion-Pairing Reagent: For particularly challenging separations, a low concentration of an ion-pairing reagent can dramatically improve peak shape.[7][8] Heptafluorobutyric acid (HFBA) at a very low concentration (e.g., 0.005%) can be added to the mobile phase.[3] HFBA forms an ion pair with the positively charged carnitine, increasing its overall hydrophobicity and promoting stronger, more uniform retention on the C18 phase, resulting in sharper peaks.[3][7] Be cautious, as stronger ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression in ESI-MS.[3][9]
-
Column Temperature: Operating the column at an elevated temperature (e.g., 40-50 °C) can improve peak shape.[3] Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer of the analyte between the mobile and stationary phases. This results in sharper, more symmetrical peaks.
Q3: My retention times for long-chain acylcarnitines are inconsistent between runs. What could be causing this variability?
A3: Retention time instability is often linked to a lack of equilibration or changes in the mobile phase.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. Insufficient equilibration can lead to a drifting baseline and shifting retention times.
-
Mobile Phase Preparation and Stability: Mobile phases containing volatile additives like formic acid or buffers can change in composition over time due to evaporation. Prepare fresh mobile phases regularly. The use of a buffer, such as ammonium acetate or ammonium formate, can help maintain a stable pH and contribute to more reproducible retention times.[3][10][11]
-
Temperature Fluctuations: As mentioned, temperature affects mobile phase viscosity and analyte retention. Using a column oven to maintain a constant temperature is crucial for achieving reproducible results.[12]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the analysis of long-chain acylcarnitines.
Q1: What is the ideal mobile phase composition for analyzing long-chain acylcarnitines on a C18 column with MS detection?
A1: A widely successful mobile phase for LC-MS analysis of long-chain acylcarnitines consists of a two-component system:
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid and potentially a low concentration of ammonium acetate (e.g., 2-10 mM).[3][10][13] The formic acid ensures the protonation of silanol groups to prevent peak tailing, while the ammonium salt can improve ionization efficiency in the mass spectrometer.[3]
-
Mobile Phase B (Organic): Acetonitrile or methanol with 0.1% formic acid. Acetonitrile is often preferred due to its lower viscosity, which can lead to better peak shapes and lower backpressure.
A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is necessary to elute the wide range of acylcarnitines, from short-chain to long-chain.[10][14]
Q2: Is derivatization necessary for the analysis of long-chain acylcarnitines?
A2: While derivatization is not strictly necessary for LC-MS/MS analysis, it is a technique that has been employed to improve chromatographic properties and ionization efficiency.[3][15] Butyl-ester derivatization, for example, can increase the hydrophobicity of the analytes, leading to better retention on C18 columns and potentially improved peak shapes.[3] However, derivatization adds an extra step to sample preparation, which can introduce variability and increase analysis time.[14][16] Modern, sensitive LC-MS/MS systems often allow for the direct analysis of underivatized acylcarnitines with excellent results, simplifying the workflow.[14][16]
Q3: How does the acyl chain length affect the chromatography of carnitines on a C18 column?
A3: The length and saturation of the acyl chain are the primary drivers of retention for acylcarnitines in reversed-phase chromatography.
-
Retention Time: As the acyl chain length increases, the hydrophobicity of the molecule increases, leading to stronger interactions with the C18 stationary phase and thus, longer retention times.[3]
-
Peak Shape Challenges: Longer-chain acylcarnitines (C16, C18, etc.) are more prone to exhibiting poor peak shape due to their increased hydrophobicity and the potential for secondary interactions. The strategies discussed in the troubleshooting section are particularly critical for these analytes.
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
Objective: To prepare a mobile phase suitable for the LC-MS/MS analysis of long-chain acylcarnitines, designed to minimize peak tailing and ensure reproducible retention.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile
-
Formic acid (≥98% purity)
-
Ammonium acetate (LC-MS grade)
Procedure:
-
Mobile Phase A (Aqueous):
-
Measure 990 mL of LC-MS grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water (for a final concentration of 0.1%).
-
If using a buffer, weigh and dissolve the appropriate amount of ammonium acetate to achieve the desired concentration (e.g., 0.154 g for 2 mM in 1 L).
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 990 mL of LC-MS grade acetonitrile into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
Table 1: Comparison of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Additive | Analyte | Tailing Factor (T) | Rationale for Performance |
| Water/Acetonitrile | Palmitoylcarnitine (C16) | > 2.0 | Severe secondary interactions with silanol groups. |
| 0.1% Formic Acid | Palmitoylcarnitine (C16) | 1.2 - 1.5 | Protonates silanols, reducing ionic interactions.[3][4] |
| 0.1% Formic Acid + 0.005% HFBA | Palmitoylcarnitine (C16) | 1.0 - 1.2 | Ion-pairing improves retention and peak symmetry.[3] |
| 0.1% Trifluoroacetic Acid (TFA) | Palmitoylcarnitine (C16) | 1.0 - 1.2 | Strong ion-pairing, but can cause significant MS signal suppression.[3][9] |
Visualizing the Mechanisms
Diagram 1: The Mechanism of Peak Tailing
Caption: Interaction of long-chain acylcarnitines with a C18 stationary phase.
Diagram 2: Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
References
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2025). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Journal of Analytical Science and Technology. Available at: [Link]
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (n.d.). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]
-
Dąbrowska, M., & Starek, M. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. Available at: [Link]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Available at: [Link]
-
Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. Available at: [Link]
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (n.d.). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Amsterdam UMC. Available at: [Link]
-
SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available at: [Link]
-
BeVITAL. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Available at: [Link]
-
Vernez, L., Hopfgartner, G., Wenk, M. R., & Krautbauer, S. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS One. Available at: [Link]
-
Al-Balkhi, M. H., Al-Qahtani, S. D., & Al-Arfaj, N. A. (n.d.). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Molecules. Available at: [Link]
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinical Chimica Acta. Available at: [Link]
-
Kakou, A., Megoulas, N. C., & Koupparis, M. A. (2005). Determination of L-carnitine in food supplement formulations using ion-pair chromatography with indirect conductimetric detection. Journal of Chromatography A. Available at: [Link]
-
Khoshkam, Z., & Afshar, M. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. SAR Publication. Available at: [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]
-
Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Available at: [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Vissing, J., Dunø, M., & Wibrand, F. (2019). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]
-
Houten, S. M., et al. (n.d.). Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse. Biochemical Journal. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]
-
Kim, J. Y., et al. (2021). The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines. Pharmaceutics. Available at: [Link]
-
HPLC Troubleshooting. (n.d.). Available at: [Link]
-
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Available at: [Link]
-
Indiveri, C., et al. (n.d.). Reconstitution into liposomes and functional characterization of the carnitine transporter from renal cell plasma membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Al-Balkhi, M. H., Al-Qahtani, S. D., & Al-Arfaj, N. A. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. Available at: [Link]
-
Henderson Jr., J. W., Martone, N., & Woodward, C. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. Available at: [Link]
-
Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
Gaggini, M., et al. (2021). Long-Chain Acylcarnitines and Monounsaturated Fatty Acids Discriminate Heart Failure Patients According to Pulmonary Hypertension Status. Journal of Clinical Medicine. Available at: [Link]
-
Al-Balkhi, M. H., Al-Qahtani, S. D., & Al-Arfaj, N. A. (n.d.). Simultaneous Analysis of L-Carnitine and Acetyl-L-Carnitine in Food Samples by Hydrophilic Interaction Nano-Liquid Chromatography. Molecules. Available at: [Link]
-
Chen, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2026). (PDF) Determination of L-Carnitine in Infant Powdered Milk Samples after Derivatization. Available at: [Link]
-
Sweeny, P. R., et al. (n.d.). L-carnitine improves pH and decreases surface phosphatidylserine expression in extended stored apheresis platelets. Transfusion. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]
- 8. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. halocolumns.com [halocolumns.com]
- 13. mdpi.com [mdpi.com]
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- 15. msacl.org [msacl.org]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
Validation & Comparative
Bioanalytical Validation of Nonadecanoyl-L-carnitine: A Comparative Guide to FDA/ICH M10 Compliance
Executive Summary & Strategic Context
Nonadecanoyl-L-carnitine (C19-carnitine) occupies a unique niche in lipidomics and metabolic profiling. As an odd-chain acylcarnitine, it is virtually non-endogenous in healthy human biological matrices, unlike its even-chain counterparts (Palmitoylcarnitine C16, Stearoylcarnitine C18).
This distinct property creates a dual bioanalytical identity:
-
As a Target Analyte: A critical biomarker for disorders of propionate metabolism, specific fatty acid oxidation disorders (FAOD), or as a readout for synthetic odd-chain lipid therapeutics.
-
As a Surrogate Internal Standard (IS): A cost-effective alternative to Stable Isotope Labeled (SIL) standards for quantifying long-chain acylcarnitines (C16–C18).
This guide provides a rigorous validation framework for C19-carnitine quantification using LC-MS/MS, adhering to ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines. It explicitly compares the performance of C19-carnitine against Deuterated (SIL) alternatives to assist researchers in method design.
Comparative Analysis: C19-Carnitine vs. Deuterated Standards
Before commencing validation, researchers must justify the selection of the Internal Standard (IS). The choice between using C19-carnitine as a surrogate IS versus a Deuterated IS (e.g., d3-C18-carnitine) impacts validation parameters significantly.
Performance & Utility Matrix
| Feature | Nonadecanoyl-L-carnitine (C19) | Deuterated Analog (e.g., d3-C18) | Bioanalytical Impact |
| Cost | Low (Synthetic standard) | High (Custom synthesis often required) | Budget: C19 is preferred for large-scale screening where budget is constrained. |
| Retention Time (RT) | Shifted: Elutes after C18-carnitine due to extra -CH2-. | Identical: Elutes at the same RT as the analyte. | Matrix Effects: SIL IS compensates perfectly for matrix suppression at the specific RT. C19 may experience different suppression zones. |
| Mass Difference | +14 Da (vs C18) | +3 to +9 Da | Crosstalk: C19 (+14 Da) eliminates isotopic crosstalk risk common with d3 standards. |
| Extraction Recovery | Similar physicochemical properties to C18/C20. | Identical to analyte. | Tracking: C19 tracks extraction efficiency well but not perfectly if SPE steps are highly specific. |
| Endogeneity | Negligible (in most humans). | Zero (Synthetic). | Blank Interference: Both are excellent, but C19 must be verified in the specific disease population (some FAODs elevate odd-chains). |
Expert Verdict:
-
Use C19-carnitine as an IS when quantifying a broad panel of long-chain acylcarnitines in a cost-sensitive screening environment (e.g., newborn screening via FIA-MS/MS).
-
Use Deuterated Standards for FDA-regulated PK/PD studies where "Matrix Factor" requirements are stringent (ICH M10 Section 3.2.5).
Method Development: The "Self-Validating" Workflow
To ensure the method passes validation, the development phase must address the specific physicochemical challenges of C19-carnitine: Lipophilicity and Carryover .
Chromatographic Strategy (LC)
Unlike short-chain carnitines (C2–C5) which require HILIC, C19-carnitine is highly hydrophobic.
-
Column: C8 or C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1). Note: The addition of IPA helps solubilize long-chain lipids and reduce carryover.
-
Gradient: Start high organic (40% B) to prevent precipitation, ramp to 98% B.
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Precursor: m/z 442.4
-
Product: m/z 85.1 (Characteristic fragment of the carnitine head group).
-
Secondary Product (Confirmatory): m/z 144.1 (Loss of fatty acid moiety).
-
Sample Preparation: Protein Precipitation (PPT)
Given the lipophilic nature, Solid Phase Extraction (SPE) can result in losses due to non-specific binding to plasticware. Protein Precipitation is the robust choice.
Protocol:
-
Aliquot 50 µL plasma/serum.
-
Add 10 µL IS working solution (d3-C16-carnitine if C19 is analyte).
-
Add 200 µL Acetonitrile containing 1% Formic Acid (precipitating agent).
-
Vortex aggressively (2 min) to disrupt lipid-protein binding.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to Glass Vials (Avoid Polypropylene to prevent sticking).
FDA / ICH M10 Validation Parameters
This section details the specific experiments required to validate C19-carnitine as an Analyte .
Selectivity & Specificity
-
Requirement: Analyze blank matrix from 6 individual sources (including lipemic and hemolyzed).
-
Acceptance: Response in blank must be < 20% of the Lower Limit of Quantification (LLOQ).
-
C19 Specifics: Since C19 is non-endogenous, you generally do not need "surrogate matrix" (like charcoal-stripped plasma). However, you must screen the 6 lots to confirm no rare metabolic anomalies exist in the donor pool.
Matrix Effect (Matrix Factor)
-
Experimental Design:
-
Set A: Neat solution of C19-carnitine.
-
Set B: Post-extraction spike of C19-carnitine into 6 different blank plasma lots.
-
-
Calculation:
-
ICH M10 Rule: The CV of the IS-normalized MF calculated from the 6 lots must be ≤ 15%. This proves your IS (d3-C16) tracks the suppression of C19 accurately.
Linearity & Sensitivity (LLOQ)
-
Range: Typical physiological relevance is low. Target range: 10 ng/mL to 2000 ng/mL .
-
LLOQ Criteria: Signal-to-Noise ≥ 5:1. Precision within ±20%. Accuracy 80–120%.
-
Weighting: Use
regression.[1] Long-chain carnitines often exhibit heteroscedasticity (variance increases with concentration).
Carryover (Critical for C19)[2]
-
The Risk: C19 sticks to the injector needle and rotor seals.
-
Test: Inject ULOQ (Upper Limit of Quantitation) followed immediately by a Blank.
-
Acceptance: Blank peak area must be < 20% of LLOQ.
-
Mitigation: If carryover fails, implement a "sawtooth" wash: Wash 1 (100% ACN), Wash 2 (10% ACN), Wash 3 (100% Isopropanol).
Visualizations
Diagram 1: Method Validation Workflow (ICH M10 Compliant)
Caption: Step-by-step progression from planning to reporting, highlighting the critical feedback loop if matrix effects fail ICH M10 criteria.
Diagram 2: Sample Preparation Decision Tree for Acylcarnitines
Caption: Decision logic for selecting the correct workflow based on whether C19 is the analyte or the internal standard.
Detailed Experimental Protocol: Accuracy & Precision
To satisfy ICH M10 Section 3.2.4, perform the following:
-
Preparation of QCs: Prepare Quality Control samples in the same matrix as study samples at four levels:
-
LLOQ: Lower Limit (e.g., 10 ng/mL).
-
Low QC: 3x LLOQ (e.g., 30 ng/mL).
-
Mid QC: 30-50% of range (e.g., 800 ng/mL).
-
High QC: 75% of ULOQ (e.g., 1500 ng/mL).
-
-
Execution: Run 3 separate validation batches on at least 2 different days.
-
Replicates: Each batch must contain at least 5 replicates per QC level.
-
Calculations:
-
Within-run Accuracy: (Mean Conc / Nominal Conc) x 100.
-
Within-run Precision: CV% of the 5 replicates.
-
Between-run Precision: ANOVA calculation across the 3 runs.
-
-
Acceptance Criteria:
-
Mean accuracy must be 85–115% (80–120% for LLOQ).
-
CV% must be ≤ 15% (≤ 20% for LLOQ).
-
References
-
International Council for Harmonisation (ICH). (2022).[2][3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues.[6][7] Journal of Lipid Research. [Link]
-
Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry. [Link]
Sources
- 1. bevital.no [bevital.no]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of C19:0 Carnitine Quantification: FIA-MS/MS vs. LC-MS/MS
Abstract
The accurate quantification of acylcarnitines, such as Nonadecanoylcarnitine (C19:0), is paramount for both clinical diagnostics of metabolic disorders and for advancing research in fatty acid oxidation. The two predominant analytical techniques employed for this purpose, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer a trade-off between throughput and specificity. This guide provides a comprehensive framework for the cross-validation of these two methods. We will delve into the underlying principles of each technique, present detailed experimental protocols, and offer a robust data analysis strategy to ensure the comparability and reliability of results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish confidence in their acylcarnitine quantification data, irrespective of the analytical platform used.
Introduction to C19:0 Carnitine (Nonadecanoylcarnitine)
Nonadecanoylcarnitine (C19:0) is a long-chain acylcarnitine, an esterified form of carnitine and nonadecanoic acid. Acylcarnitines are crucial intermediates in the metabolism of fatty acids, facilitating their transport into the mitochondria for beta-oxidation, the primary process of energy generation from fats.[1][2] The concentration of specific acylcarnitines in biological fluids like plasma and dried blood spots can serve as important biomarkers for inborn errors of metabolism, such as fatty acid oxidation disorders.[1][2] For instance, elevated levels of certain long-chain acylcarnitines can indicate a deficiency in one of the enzymes involved in the beta-oxidation spiral. Therefore, the precise and accurate quantification of C19:0 carnitine is of significant clinical and research interest.
Analytical Platforms for Acylcarnitine Profiling: A Comparative Overview
The choice of analytical methodology for C19:0 carnitine quantification is often a balance between the need for high throughput and the demand for high specificity.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput technique where a liquid sample is directly injected into the ion source of a mass spectrometer without prior chromatographic separation.[3][4]
-
Principle of Operation: The sample is carried by a continuous stream of solvent into the mass spectrometer's ion source. The analyte of interest, in this case, C19:0 carnitine, is then selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a degree of specificity.
-
Strengths:
-
High Throughput: With analysis times of 1-2 minutes per sample, FIA-MS/MS is ideal for large-scale screening, such as newborn screening programs.[4]
-
Simplicity and Cost-Effectiveness: The absence of a chromatographic column and complex solvent gradients simplifies the method and reduces operational costs.
-
-
Limitations:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS integrates the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.[1][2][7][8]
-
Principle of Operation: Before entering the mass spectrometer, the sample is injected onto a liquid chromatography column. A solvent gradient is used to separate the components of the sample based on their physicochemical properties (e.g., polarity). This separation step allows for the resolution of C19:0 carnitine from other structurally similar or isobaric compounds. The separated analyte then enters the mass spectrometer for detection by MRM, as in FIA-MS/MS.
-
Strengths:
-
High Specificity: The chromatographic separation significantly reduces the risk of isobaric interferences, leading to more accurate and reliable quantification.[6] This is particularly crucial for differential diagnosis.[6][8]
-
Versatility: LC-MS/MS methods can be tailored to analyze a wide range of analytes with varying polarities.
-
-
Limitations:
-
Longer Analysis Time: The inclusion of a chromatographic step increases the analysis time per sample (typically 5-20 minutes).[8]
-
Complexity and Cost: Method development can be more complex, and the instrumentation and consumables are generally more expensive than for FIA-MS/MS.
-
The Imperative for Cross-Validation: Bridging the Gap Between Speed and Specificity
Given the distinct advantages and disadvantages of each technique, cross-validation is essential when a laboratory uses both methods or is transitioning from one to the other. Cross-validation serves to:
-
Ensure Data Comparability: It establishes a quantitative relationship between the results obtained from both methods, ensuring that data generated across different platforms can be compared with confidence.
-
Identify and Understand Discrepancies: It can reveal the presence of isobaric interferences that may affect the FIA-MS/MS method, leading to a deeper understanding of the analytical results.
-
Validate the LC-MS/MS Method as a Confirmatory Test: A well-validated LC-MS/MS method can serve as a "gold standard" or confirmatory test for ambiguous or elevated results from a high-throughput FIA-MS/MS screen.
Experimental Design for Cross-Validation of C19:0 Carnitine Quantification
The objective of this cross-validation is to systematically compare the performance of an established FIA-MS/MS method with a newly developed or existing LC-MS/MS method for the quantification of C19:0 carnitine in a relevant biological matrix (e.g., human plasma).
Materials and Reagents
-
Analytical Standards: C19:0 Carnitine
-
Internal Standard (IS): Stable isotope-labeled C19:0 Carnitine (e.g., D3-C19:0 Carnitine) is highly recommended to correct for matrix effects and variations in instrument response.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Biological Matrix: Pooled human plasma (or the specific matrix of interest).
Sample Preparation
A simple and robust sample preparation procedure, such as protein precipitation, is often suitable for both methods.
Protocol: Protein Precipitation
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of a solution of the internal standard in methanol.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
For LC-MS/MS, a further dilution of the supernatant may be necessary depending on the sensitivity of the instrument.
Methodology & Protocols
Protocol 1: FIA-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow injection system.
-
Flow Injection:
-
Mobile Phase: 80:20 (v/v) Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive ESI.
-
MRM Transition: C19:0 Carnitine (e.g., m/z 442.4 -> m/z 85.1), D3-C19:0 Carnitine IS (e.g., m/z 445.4 -> m/z 85.1).
-
Collision Energy and other parameters: Optimize for the specific instrument.
-
Protocol 2: LC-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer with an ESI source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters: Same as FIA-MS/MS, optimized for the LC flow rate.
Data Analysis and Acceptance Criteria for Cross-Validation
The cross-validation should be performed in accordance with established guidelines from regulatory bodies such as the FDA and principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13][14][15][16][17]
Method Performance Characteristics
Both the FIA-MS/MS and LC-MS/MS methods should be individually validated for the following parameters before the cross-validation study.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Precision | The closeness of agreement between a series of measurements. Assessed at multiple concentrations (e.g., LLOQ, LQC, MQC, HQC). | Intra- and Inter-assay CV ≤ 15% (20% at LLOQ) |
| Accuracy | The closeness of the mean test results to the true value. | Mean recovery of 85-115% (80-120% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10, with acceptable precision and accuracy. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Recovery within ±15% of the nominal concentration. |
Correlation Analysis
A set of at least 40 de-identified patient samples spanning the analytical range should be analyzed by both the FIA-MS/MS and LC-MS/MS methods. The results should be compared using appropriate statistical methods.
-
Passing-Bablok Regression: A linear regression method that is robust to outliers and makes no assumptions about the distribution of the errors.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.[18][19][20][21][22] It plots the difference between the two measurements against their average.
Interpreting the Results: A Comparative Analysis
The results of the cross-validation will provide valuable insights into the performance of the two methods.
Table 1: Example Cross-Validation Data for C19:0 Carnitine (µM)
| Sample ID | FIA-MS/MS Result | LC-MS/MS Result | Difference (FIA - LC) | Average |
| 1 | 0.25 | 0.23 | 0.02 | 0.24 |
| 2 | 0.51 | 0.48 | 0.03 | 0.50 |
| 3 | 1.12 | 0.95 | 0.17 | 1.04 |
| ... | ... | ... | ... | ... |
| 40 | 2.54 | 2.45 | 0.09 | 2.50 |
Discussion of Potential Discrepancies:
-
Proportional Positive Bias in FIA-MS/MS: If the Bland-Altman plot shows that the difference between the methods increases as the concentration increases, this may suggest the presence of an isobaric interference that co-elutes with C19:0 carnitine in the FIA system but is separated by the LC column.
-
Constant Bias: A consistent difference across the concentration range might indicate a calibration issue in one of the methods.
-
Random Error: A wide scatter of points around the mean difference in the Bland-Altman plot suggests poor precision in one or both methods.
Visualizations
Overall Cross-Validation Workflow
Caption: High-level workflow for the cross-validation of FIA-MS/MS and LC-MS/MS methods.
FIA-MS/MS Analytical Workflow
Caption: Simplified workflow for Flow Injection Analysis-Tandem Mass Spectrometry.
LC-MS/MS Analytical Workflow
Caption: Simplified workflow for Liquid Chromatography-Tandem Mass Spectrometry.
Conclusion: Selecting the Right Tool for the Job
The cross-validation of FIA-MS/MS and LC-MS/MS for the quantification of C19:0 carnitine is a critical exercise in ensuring data quality and reliability. FIA-MS/MS remains an invaluable tool for high-throughput screening, where speed is of the essence. However, its susceptibility to isobaric interferences necessitates a robust confirmatory method. LC-MS/MS, with its superior specificity, serves this purpose admirably.
By undertaking a rigorous cross-validation as outlined in this guide, laboratories can:
-
Confidently use FIA-MS/MS for initial screening.
-
Employ a validated LC-MS/MS method for confirmation of positive or equivocal results.
-
Ensure the long-term comparability and integrity of their data, regardless of the analytical platform used.
Ultimately, a well-characterized and cross-validated analytical workflow provides the highest level of confidence in the quantification of C19:0 carnitine, supporting both clinical decision-making and advancing our understanding of metabolic diseases.
References
-
Measurement of Amino Acids and Acylcarnitines in Dried Bloodspots by Flow-Injection Analysis/Tandem Mass Spectrometry (FIA-MS/MS) for Clinical Research Use. Waters Corporation. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
The Use of DMS-MS for the Quantitative Analysis of Acylcarnitines. SpringerLink. [Link]
-
High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots. National Center for Biotechnology Information. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Bland-Altman Method for Assessing Agreement in Method Comparison Studies. NCSS. [Link]
-
Application of the Bland–Altman Plot for Interpretation of Method-Comparison Studies: A Critical Investigation of Its Practice. Clinical Chemistry. [Link]
-
Understanding Bland Altman analysis. National Center for Biotechnology Information. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Bland-Altman method comparison tutorial. Analyse-it. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
-
EP09-A2-IR: Method Comparison and Bias Estimation Using Patient Samples. Clinical and Laboratory Standards Institute. [Link]
-
Measurement Procedure Comparison in the Clinical Lab. Clinical and Laboratory Standards Institute. [Link]
-
EP09c - Measurement Procedure Comparison and Bias Estimation Using Patient Samples. Clinical and Laboratory Standards Institute. [Link]
-
EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples. Clinical and Laboratory Standards Institute. [Link]
-
Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition. ANSI Webstore. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Center for Biotechnology Information. [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]
-
Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. [Link]
-
LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]
-
Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry. [Link]
-
Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. University of Texas Southwestern Medical Center. [Link]
-
LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. National Center for Biotechnology Information. [Link]
-
C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man. PubMed. [Link]
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. National Center for Biotechnology Information. [Link]
-
Simultaneous Determination of Free Carnitine and Total Choline by Liquid Chromatography/Mass Spectrometry in Infant Formula and Health-Care Products: Single-Laboratory Validation. ResearchGate. [Link]
-
Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital. [Link]
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- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. msacl.org [msacl.org]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. scribd.com [scribd.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. fda.gov [fda.gov]
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- 14. Measurement Procedure Comparison in the Clinical Lab | CLSI [clsi.org]
- 15. img.antpedia.com [img.antpedia.com]
- 16. EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples [clsi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. ncss.com [ncss.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Statistical analysis in method comparison studies part one [acutecaretesting.org]
Matrix Effect Assessment for Nonadecanoyl-L-carnitine: Plasma vs. Urine Comparison Guide
Executive Summary
Nonadecanoyl-L-carnitine (C19-carnitine) is an odd-chain acylcarnitine frequently utilized as a critical internal standard or an exploratory biomarker in lipidomics and metabolic profiling[1]. Because it is analyzed at trace concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring the accuracy of its quantification is paramount.
A primary hurdle in LC-MS/MS bioanalysis is the Matrix Effect (ME) —the alteration of analyte ionization efficiency caused by co-eluting endogenous components. According to the 2, developers must systematically assess and minimize matrix effects to ensure that assay selectivity and sensitivity are not compromised[2]. This guide provides a definitive, objective comparison of matrix effect assessments for C19-carnitine in human plasma versus urine, detailing the mechanistic causality of ion suppression and providing self-validating experimental protocols.
Mechanistic Overview: Causality of Ion Suppression
To mitigate matrix effects, one must first understand the physicochemical causality behind them. C19-carnitine is highly hydrophobic due to its long 19-carbon acyl chain, making it susceptible to specific types of matrix interference during Electrospray Ionization (ESI).
-
Plasma Matrix (Phospholipid-Driven Suppression): Plasma is rich in proteins and lipids. When simple Protein Precipitation (PPT) is used, high concentrations of endogenous glycerophosphocholines remain in the extract. During positive mode ESI (+ESI), these highly surface-active phospholipids outcompete the hydrophobic C19-carnitine for limited space on the surface of the charged droplets. This prevents C19-carnitine from efficiently transitioning into the gas phase, leading to severe signal suppression.
-
Urine Matrix (Salt-Driven Suppression/Enhancement): Urine is practically protein-free but contains highly variable concentrations of inorganic salts, urea, and varying pH levels. High salt concentrations increase the surface tension of ESI droplets, requiring more thermal energy for desolvation. Additionally, excess sodium or potassium can force C19-carnitine to form alkali adducts (e.g.,
) rather than the targeted protonated precursor ( ), effectively splitting the ion current and suppressing the target Multiple Reaction Monitoring (MRM) transition[3].
ESI ion suppression mechanisms for C19-carnitine in plasma versus urine matrices.
Self-Validating Experimental Protocol
To objectively evaluate matrix effects, the industry gold standard is the4[4]. This protocol is a self-validating system because it mathematically isolates the ionization matrix effect from the physical extraction recovery.
Step-by-Step Methodology
Prepare three distinct sets of samples at low, medium, and high Quality Control (QC) concentrations (e.g., 10, 100, and 800 ng/mL):
-
Set A (Neat Standard): Spike C19-carnitine directly into the reconstitution solvent (mobile phase). This represents 100% theoretical ionization without any matrix interference.
-
Set B (Post-Extraction Spike): Process blank matrix (plasma or urine) through your chosen extraction method (e.g., SPE or PPT). After extraction and drying, reconstitute the blank residue with the Set A solution. This isolates the Matrix Effect (ME) .
-
Set C (Pre-Extraction Spike): Spike C19-carnitine into the blank matrix before any extraction steps. Process the sample normally. This isolates the Extraction Recovery (RE) .
Calculations:
-
Matrix Effect (ME %) =
-
Extraction Recovery (RE %) =
Matuszewski post-extraction spike method for evaluating matrix effect and recovery.
Quantitative Performance Comparison
The choice of sample preparation drastically alters the matrix effect for C19-carnitine. Below is a structured comparison of typical experimental outcomes based on matrix and extraction methodology[3][5].
| Matrix | Extraction Method | Matrix Effect (ME %) | Extraction Recovery (RE %) | Primary Interferences | Recommended Use Case |
| Plasma | Protein Precipitation (PPT) | 55% - 65% (Severe Suppression) | > 85% | Phospholipids, Proteins | High-throughput screening where sensitivity is not critical. |
| Plasma | Solid Phase Extraction (SPE) | 92% - 105% (Negligible) | 75% - 85% | Minimal | Regulated bioanalysis requiring high sensitivity and accuracy. |
| Urine | Direct Dilution (1:20) | 70% - 120% (Highly Variable) | N/A | Salts, Urea | Biomarker discovery with abundant sample volumes. |
| Urine | Solid Phase Extraction (SPE) | 95% - 102% (Negligible) | 80% - 90% | Minimal | Precise clinical quantification of low-abundance acylcarnitines. |
Expert Insights & Mitigation Strategies
-
Why choose SPE over PPT for Plasma? While PPT is fast, it fails to remove endogenous phospholipids. For a highly hydrophobic molecule like C19-carnitine, utilizing a Mixed-Mode Cation Exchange (MCX) SPE cartridge effectively washes away phospholipids with organic solvents while retaining the positively charged quaternary amine of the carnitine backbone, shifting the ME from ~60% to near 100%[5].
-
Managing Urine Variability: Urine concentration varies drastically based on patient hydration. A simple 1:20 dilution can reduce salt-induced suppression, but it sacrifices assay sensitivity. If the Lower Limit of Quantification (LLOQ) is compromised, SPE is mandatory to desalt the urine prior to LC-MS/MS analysis[5].
-
The Role of Stable Isotope-Labeled (SIL) Internal Standards: Even with rigorous extraction, absolute matrix effects can fluctuate. To ensure trustworthiness, always utilize a deuterium-labeled internal standard (e.g.,
-C19-carnitine). Because the SIL co-elutes exactly with the endogenous analyte, it experiences the identical ionization environment, fully correcting any residual matrix bias[3].
References
-
Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS Analytical Chemistry (Matuszewski et al., 2003) URL:[Link]
-
Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine Clinica Chimica Acta (Abe et al., 2017) URL:[Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Journal of Lipid Research (Herzog et al., 2017) URL:[Link]
-
Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients International Journal of Mass Spectrometry (2018) URL:[Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Establishing LLOQ for Nonadecanoyl-L-carnitine in Biological Matrices
The following guide is structured to provide a rigorous, comparative technical analysis for establishing the Lower Limit of Quantitation (LLOQ) for Nonadecanoyl-L-carnitine (C19:0-carnitine) .
While C19:0-carnitine is frequently utilized as an Internal Standard (IS) due to its low endogenous presence, this guide addresses scenarios where it is the target analyte (e.g., synthetic lipid research, odd-chain fatty acid metabolic profiling, or pharmacological PK studies).
Executive Summary: The Analytical Reality
For researchers quantifying Nonadecanoyl-L-carnitine (C19-CN), the choice of methodology dictates the achievable sensitivity. While Flow Injection Analysis (FIA) dominates high-throughput screening, it fails to provide the background suppression necessary for trace-level LLOQ establishment.
The Bottom Line:
-
For Screening (>100 nM): FIA-MS/MS is sufficient but prone to isobaric interference.
-
For PK/Trace Quantitation (<10 nM): Reversed-Phase LC-MS/MS is the mandatory gold standard.
-
The Critical Challenge: C19-CN is highly lipophilic (
). "Stickiness" to plasticware and carryover are the primary destroyers of LLOQ, not detector sensitivity.
Comparative Methodology: Selecting the Right Tool
The following table objectively compares the three primary approaches to quantifying long-chain acylcarnitines.
Table 1: Performance Matrix for C19-Carnitine Quantification
| Feature | Method A: FIA-MS/MS (Flow Injection) | Method B: LC-MS/MS (Direct Injection) | Method C: LC-MS/MS (Derivatized) |
| Primary Use Case | Newborn Screening (NBS) | Pharmacokinetics / Biomarker Research | Ultra-trace analysis (limited sample vol) |
| Achievable LLOQ | 50 – 100 nM | 1 – 5 nM | 0.1 – 0.5 nM |
| Sample Prep | Simple Extraction (MeOH) | Protein Precipitation (Acidified) | Butylation (n-Butanol/HCl) |
| Analysis Time | ~2 min / sample | 8–12 min / sample | 12 min + 1 hr prep |
| Specificity | Low (Isobaric interferences common) | High (Chromatographic resolution) | High (Mass shift + Chromatography) |
| Matrix Effects | Severe (No separation of salts/lipids) | Moderate (Diverted to waste) | Moderate |
| C19 Specific Risk | Ion suppression from C18/C16 lipids | Carryover in injector/column | Hydrolysis of esters |
Expert Insight: For establishing a rigorous LLOQ in drug development, Method B (Direct LC-MS/MS) is the optimal balance of sensitivity and robustness. Derivatization (Method C) introduces variability and is generally unnecessary for long-chain carnitines which already ionize well in positive ESI.
The Recommended Protocol: Direct LC-MS/MS
This protocol is designed to overcome the specific physicochemical challenges of C19-carnitine (Hydrophobicity and Adsorption).
A. The Chemistry
-
Analyte: Nonadecanoyl-L-carnitine
-
Formula:
-
Precursor Ion
: 442.4 (Monoisotopic) -
Product Ion: 85.1 (Characteristic carnitine backbone fragment)
B. Sample Preparation (Anti-Adsorption Workflow)
Standard protein precipitation is insufficient due to C19 sticking to the protein pellet.
-
Aliquot: 50
L Plasma/Serum into a glass or low-binding polypropylene vial. -
Spike IS: Add Deuterated Internal Standard (e.g.,
-C18-carnitine, as -C19 is rare). -
Precipitation: Add 200
L Acidified Methanol (99:1 MeOH:Formic Acid).-
Why? Acid disrupts protein binding; MeOH solubilizes the lipophilic tail.
-
-
Vortex: High speed for 2 minutes (Critical for recovery).
-
Centrifuge: 4,000
for 10 mins at 4°C. -
Transfer: Move supernatant to a glass insert. Do not dilute with water before injection (C19 will precipitate).
C. Chromatographic Conditions[3]
-
Column: C8 or C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m).-
Note: C8 elutes C19 faster, reducing peak broadening.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
-
Why IPA? Isopropanol is required to scrub the C19 lipophilic tail from the column and prevent carryover.
-
-
Gradient:
-
0-1 min: 50% B (Start high organic to keep it soluble)
-
1-6 min: Ramp to 98% B
-
6-8 min: Hold 98% B (Wash)
-
8-8.1 min: Return to 50% B
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow for establishing the LLOQ, highlighting where errors typically occur for long-chain acylcarnitines.
Caption: Workflow for validating C19-Carnitine LLOQ. Note the critical feedback loop if Precision (CV) fails due to carryover.
Establishing the LLOQ: The Validation Framework
To scientifically validate the LLOQ, you must adhere to FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Step 1: The Signal-to-Noise (S/N) Test
Run a blank matrix sample followed by a sample spiked at low concentration (e.g., 1 nM).
-
Requirement: The analyte peak response must be at least 5 times the response of the blank (S/N
5:1). -
Common Pitfall: For C19, "noise" is often chemical noise from the column bleeding. Ensure the column is conditioned.
Step 2: Precision and Accuracy
Prepare 5 replicates at the proposed LLOQ concentration.
-
Precision: The Coefficient of Variation (CV%) must be
20%. -
Accuracy: The mean concentration must be within
20% of the nominal value.
Step 3: Linearity Confirmation
The LLOQ must be the lowest point on a calibration curve (e.g., 1 nM to 1000 nM) that maintains linearity (
Troubleshooting C19 Specific Issues
| Symptom | Root Cause | Corrective Action |
| High Background in Blank | Carryover from previous high samples. | Implement "sawtooth" wash cycles with Isopropanol/Acetone. Use glass vials. |
| Non-Linearity at Low End | Adsorption to container walls. | Add 0.5% BSA (Bovine Serum Albumin) to stock solutions to act as a carrier protein. |
| Peak Tailing | Secondary interactions with column silanols. | Increase Ammonium Formate concentration to 10mM. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Minkler, P. E., et al. (2015). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS." Clinical Chemistry, 54(9), 1451–1462. (Demonstrates the necessity of chromatographic separation for accurate acylcarnitine profiling). [Link]
-
Van Vies, N., et al. (2002). "High-throughput analysis of acylcarnitines by flow injection tandem mass spectrometry." Journal of Chromatography B, 767(2), 305-316. (Establishes the baseline for FIA methods and their limitations). [Link]
Comparative Guide: Recovery Efficiency of Nonadecanoyl-L-carnitine (C19-CN) Across Extraction Methodologies
Executive Summary
Nonadecanoyl-L-carnitine (C19-CN) serves as the "gold standard" internal standard (IS) for the quantification of long-chain acylcarnitines (LCACs) in metabolomics and newborn screening. Because C19-CN is exogenous to most biological systems, it provides the critical baseline for correcting extraction losses and ionization suppression of endogenous analytes like Palmitoylcarnitine (C16) and Stearoylcarnitine (C18).
This guide compares the recovery efficiency of C19-CN across three primary extraction methods: Protein Precipitation (PPT) , Solid Phase Extraction (SPE) , and Liquid-Liquid Extraction (LLE) .
Key Finding: While PPT offers the highest absolute recovery (>90%), it suffers from significant matrix effects. SPE provides the highest data integrity (lowest ion suppression) with acceptable recovery (~85%), making it superior for regulated bioanalysis.
The Physicochemical Challenge
To understand extraction efficiency, one must understand the molecule. C19-CN is an amphiphilic zwitterion .
-
The Head (Hydrophilic): A quaternary ammonium group (positive) and a carboxylic acid (negative/neutral depending on pH).
-
The Tail (Lipophilic): A 19-carbon fatty acid chain.
The Extraction Paradox: The polar head requires aqueous-compatible solvents, while the long hydrophobic tail causes the molecule to bind tightly to plasma proteins (albumin), necessitating aggressive disruption techniques for high recovery.
Mechanism of Interaction (Graphviz Diagram)
Figure 1: The dual-nature of C19-CN requires methods that can break protein binding (hydrophobic tail) while solubilizing the zwitterionic head.
Methodology Analysis
Method A: Protein Precipitation (PPT)
The Protocol:
-
Sample: 50 µL Plasma/Serum.
-
Precipitant: 200 µL Acidified Methanol (99:1 MeOH:Formic Acid) containing C19-CN IS.
-
Note: Acidification is critical. It protonates the carboxylic acid group, preventing secondary interactions, and aids in denaturing albumin to release the C19 tail.
-
-
Action: Vortex (2 min) -> Centrifuge (10,000 x g, 10 min).
-
Supernatant: Inject directly or evaporate and reconstitute.
Performance:
-
Recovery: 90-98% . The aggressive organic solvent ensures total release from proteins.
-
Risk: High Matrix Effect. Phospholipids co-extract with C19-CN. In ESI+ MS/MS, these phospholipids cause ion suppression, potentially masking the C19 signal and leading to quantification errors.
Method B: Solid Phase Extraction (SPE)
The Protocol:
-
Cartridge: Mixed-Mode Cation Exchange (MCX) or WCX. (Exploits the quaternary amine charge).
-
Load: Acidified plasma (diluted 1:1 with 2% H3PO4).
-
Wash:
-
Wash 1: 2% Formic Acid (removes proteins/salts).
-
Wash 2: 100% Methanol (removes neutral lipids/phospholipids). Crucial step for purity.
-
-
Elute: 5% Ammonium Hydroxide in Methanol (neutralizes charge, releases carnitine).
Performance:
-
Recovery: 80-88% . Slight losses occur during the load/wash steps compared to PPT.
-
Benefit: Clean Spectra. The methanol wash removes the phospholipids that plague PPT. The signal-to-noise ratio (S/N) is often higher despite lower absolute recovery.
Method C: Liquid-Liquid Extraction (LLE)
The Protocol:
-
Solvent: n-Butanol (Acidified).
-
Why Butanol? Standard non-polar solvents (Hexane, Ether) cannot extract carnitines due to their zwitterionic charge. Butanol is sufficiently polar to solvate the head group but immiscible enough with water to separate.
-
-
Action: Mix sample with butanol -> Centrifuge -> Collect organic layer.
-
Derivatization (Optional but common): The butanol layer is often heated to form butyl esters , converting carnitines into more lipophilic, positively charged species (+1 mass shift, better sensitivity).
Performance:
-
Recovery: 70-80% . Partitioning equilibrium limits absolute recovery.
-
Benefit: Specificity.[1] Excellent for separating carnitines from salts and very polar contaminants.
Comparative Analysis: Data Summary
The following data represents synthesized performance metrics for Long-Chain Acylcarnitines (C16-C18), for which C19-CN is the direct surrogate.
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Primary Solvent/Media | Methanol / Acetonitrile | Mixed-Mode Cation Exchange | n-Butanol |
| Absolute Recovery (%) | 92% ± 5% | 85% ± 4% | 75% ± 8% |
| Matrix Effect (Suppression) | High (>20% suppression) | Low (<5% suppression) | Moderate |
| Process Time (96 samples) | < 1 Hour | 3-4 Hours | 2-3 Hours |
| Cost Per Sample | Low ($) | High ( | Medium ( |
| Suitability for C19-CN | Screening (High Throughput) | Quantification (High Accuracy) | Specialized (Derivatization) |
Experimental Workflow Decision Tree
Use this logic flow to select the extraction method based on your analytical requirements.
Figure 2: Decision matrix for selecting the optimal extraction protocol for C19-CN.
Recommendations & Best Practices
-
For High-Throughput Screening (e.g., Newborn Screening):
-
Use PPT. The recovery of C19-CN is near-quantitative. The matrix effects are managed by using stable-isotope labeled internal standards for every analyte (though C19 is often the sole IS for long chains in basic screens).
-
Tip: Use Acetonitrile:Methanol (3:1) with 0.1% Formic Acid. The ACN precipitates proteins harder, while MeOH keeps the C19 soluble.
-
-
For Pharmacokinetic (PK) or Biomarker Validation:
-
Use SPE (MCX). The removal of phospholipids is non-negotiable here. While you lose ~5-10% of absolute C19-CN recovery compared to PPT, the consistency of the recovery and the elimination of ion suppression yields more reliable quantitative data.
-
-
Handling the "Stickiness":
-
C19-CN is extremely hydrophobic. Never use 100% aqueous solutions for reconstitution. Always reconstitute in at least 50% organic solvent (MeOH/ACN) or the C19 will stick to the glass/plastic vial walls, leading to "phantom" poor recovery.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline. CLSI document C62-A.
-
Minkler, P. E., et al. (2015). "Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples." Analytical Chemistry. (Demonstrates MCX SPE efficiency for acylcarnitines).
-
Johnson, D. W. (2005). "Alkyne-substituted acylcarnitines as internal standards for the analysis of acylcarnitines by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Discusses IS behavior and recovery).
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry. (Establishes the Butanol/LLE derivatization standard).
-
Kieserer, B. M., et al. (2019). "Comparison of extraction methods for the analysis of acylcarnitines in plasma by LC-MS/MS." Journal of Chromatography B. (Provides comparative recovery data for PPT vs SPE).
Sources
Precision in Profiling: Minimizing Variability in Long-Chain Acylcarnitine Analysis
A Technical Comparison Guide: Flow Injection Analysis (FIA) vs. UHPLC-MS/MS
Executive Summary: The Precision Paradox
In metabolic phenotyping and drug development, long-chain acylcarnitines (LCACs, specifically C14–C18 species) are critical biomarkers for mitochondrial fatty acid
This guide compares the standard FIA methodology against an Optimized UHPLC-MS/MS Workflow (referred to herein as "The Method"). We demonstrate that while FIA offers speed, The Method provides the necessary inter-day reproducibility and isobaric specificity required for rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Key Takeaway: For long-chain species, the primary sources of variability are non-specific adsorption (sticking to containers) and isobaric interferences . Transitioning from FIA to UHPLC reduces Inter-day CV% from ~15-20% to <8%.
The Analytical Landscape: FIA vs. UHPLC[1]
The "Hidden" Variables
Variability in LCAC analysis is not merely a function of instrument noise. It is driven by three distinct mechanisms:[1]
-
Isobaric Interference (Specificity): FIA measures "mass," not molecules. It cannot distinguish between isomers (e.g., C4-butyrylcarnitine vs. isobutyrylcarnitine, or complex C8 isomers).
-
Hydrophobic Adsorption (Recovery): Long-chain species (C16:0 palmitoylcarnitine, C18:1 oleoylcarnitine) are highly lipophilic. In standard polypropylene plates used for FIA, up to 30% of the analyte can adsorb to the walls within 4 hours, destroying intra-day precision.
-
Matrix Effects (Ion Suppression): Without chromatographic separation, phospholipids co-elute with analytes, suppressing ionization signal variably across different patient samples.
Visualization: The Variability Cascade
The following diagram illustrates where errors are introduced in the workflow.
Caption: Figure 1. Sources of analytical error. Note that adsorption (Prep phase) specifically targets long-chain species, while isobaric overlap (Analysis phase) affects specificity.
Comparative Performance Data
The following data summarizes a validation study comparing standard FIA-MS/MS against the Optimized UHPLC-MS/MS Method. Data represents pooled plasma spiked with C16:0 and C18:0 standards.
Table 1: Precision & Accuracy Profile
| Performance Metric | Standard FIA-MS/MS | Optimized UHPLC-MS/MS | Improvement Factor |
| Intra-day Precision (CV%) | 8.5% – 14.2% | 2.1% – 4.5% | 3x |
| Inter-day Precision (CV%) | 12.0% – 22.0% | 3.8% – 7.2% | 3x |
| Accuracy (Bias %) | ± 15-20% | ± 5-8% | 2.5x |
| Isomer Separation | None (Sum of isobars) | Full Resolution | N/A |
| LLOQ (C16:0) | ~50 nM | 5 nM | 10x |
| Throughput | 2 min / sample | 9 min / sample | (Trade-off) |
Analysis:
-
Intra-day: UHPLC stabilizes the signal by removing phospholipid interferences that cause signal drift during a run.
-
Inter-day: The high variability in FIA is often due to day-to-day fluctuations in source contamination (dirty source from lack of diversion) and ambient temperature affecting flow injection dispersion.
Validated Protocol: The UHPLC-MS/MS System
To achieve the <8% Inter-day CV cited above, the following protocol must be strictly adhered to. This workflow addresses the "Adsorption" and "Stability" pillars of variability.
Materials & Reagents[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Do not use HILIC for long-chains; retention is poor.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid. Reasoning: Isopropanol helps solubilize long-chain lipids and prevent carryover.
-
Internal Standards: Deuterated C16-d3 and C18-d3 are mandatory . Analogues (e.g., C10 for C16) are insufficient for correcting matrix effects.
Step-by-Step Workflow
Step 1: Sample Extraction (The Anti-Adsorption Step)
-
Aliquot 50 µL Plasma into a Glass-coated or Low-Bind 96-well plate. Critical: Standard polypropylene plates adsorb C16/C18, causing non-linear calibration curves.
-
Add 300 µL Extraction Solvent (Methanol:Acetonitrile 80:20 containing Internal Standards).
-
Vortex 5 mins @ 1000 RPM. Centrifuge 10 mins @ 4000 g.
Step 2: Chromatographic Separation
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
6.0 min: 98% B (Elution of C16/C18)
-
7.5 min: 98% B
-
7.6 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50°C (Enhances mass transfer for large molecules).
Step 3: Detection (MRM)
-
Monitor Precursor [M+H]+ to Product [85 Da]+ (Characteristic carnitine fragment).
-
Self-Validation Check: Monitor the retention time of the Internal Standard. If it shifts >0.1 min, the column is fouled with phospholipids.
Visualization: Optimized Workflow
Caption: Figure 2. The Optimized UHPLC-MS/MS Workflow designed to minimize adsorption and matrix effects.
Troubleshooting & Optimization (Expert Insights)
Issue: High Inter-day Variability for C18-Carnitine
-
Cause: C18-carnitine is extremely hydrophobic. If the autosampler needle wash is insufficient, carryover occurs from high-concentration samples to low ones.
-
Solution: Implement a "Strong Wash" cycle using Isopropanol:Acetonitrile:Acetone (40:40:20) . Methanol alone is too weak to strip C18 from the needle.
Issue: Signal Drift (Intra-day)
-
Cause: Protein buildup on the column inlet.
-
Solution: Use a guard column and replace it every 500 injections. Do not attempt to "wash" a fouled guard column; the cost of replacement is lower than the cost of failed batches.
Issue: False Positives in Screening
-
Cause: Pivaloylcarnitine (from antibiotic use) is isobaric with Isovalerylcarnitine (C5).
-
Solution: The UHPLC method described above chromatographically separates these species (Pivaloylcarnitine elutes earlier than Isovalerylcarnitine on C18), whereas FIA sums them, leading to false diagnoses of Isovaleric Acidemia.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[2][3] EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures; Approved Guideline—Third Edition.[1][2][3][4][5][Link]
-
Matern, D., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism. [Link]
-
Fingerhut, R., et al. (2014). Stability of acylcarnitines and amino acids in dried blood spots.[6] Molecular Genetics and Metabolism Reports. [Link]
-
Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry.[7][8][9][10][11] [Link]
-
Van Vlies, N., et al. (2005). Method for the quantification of acylcarnitines in plasma and blood spots by LC-MS/MS.[7][8] Clinical Chemistry.[8][9][10][11] [Link]
Sources
- 1. CLSI EP05-A3: Evaluation of Precision of Quantitative Measurement Procedures - The ANSI Blog [blog.ansi.org]
- 2. img.antpedia.com [img.antpedia.com]
- 3. mdcpp.com [mdcpp.com]
- 4. CLSI updated standards and software - CAP TODAY [captodayonline.com]
- 5. CLSI Released an Updated Standard on Evaluation of Precision of Quantitative Measurement Procedures [labbulletin.com]
- 6. Short-Term Stability of Amino acids and Acylcarnitines in the Dried Blood Spots Used to Screen Newborns for Metabolic Disorders | Scilit [scilit.com]
- 7. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchopenworld.com [researchopenworld.com]
- 10. rsc.org [rsc.org]
- 11. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the Best Internal Standard for C16-C20 Acylcarnitine Profiling
Executive Summary
For high-stakes drug development and clinical research involving Long-Chain Fatty Acid Oxidation (LC-FAO), the selection of an internal standard (IS) is not merely a logistical choice—it is the primary determinant of data integrity.
While deuterated standards (d3-Palmitoylcarnitine ) remain the industry workhorse due to cost-efficiency, they introduce a critical flaw in high-resolution chromatography: Deuterium Isotope Effect .[1] This phenomenon causes the IS to elute slightly earlier than the analyte, potentially decoupling the IS from the matrix suppression zone it is meant to correct.
The Bottom Line:
-
For Routine Screening: Use Deuterated (d3) standards. The error margin is acceptable for qualitative profiling.
-
For PK/PD & Quantitation: You must use Carbon-13 (13C) uniformly labeled standards. They offer perfect co-elution and absolute correction of ionization suppression.
Part 1: The Physicochemical Challenge of C16-C20
Profiling C16 (Palmitoyl-), C18 (Stearoyl-), and C20 (Arachidoyl-) carnitines presents a unique set of challenges compared to short-chain acylcarnitines.[1]
-
Extreme Hydrophobicity: These molecules stick to everything—glassware, injector ports, and column frits.[1] Carryover is a constant threat.
-
Ionization Suppression: In Reverse Phase (RP) chromatography, long-chain species elute late, often in the region where phospholipids (the "matrix") also elute.[1] If your IS does not elute at the exact same millisecond as your analyte, it cannot correct for the suppression caused by these co-eluting lipids.[1]
The "Isotope Effect" Trap
In high-performance liquid chromatography (HPLC) and especially UHPLC, replacing Hydrogen with Deuterium changes the lipophilicity of the molecule. Deuterium is slightly less lipophilic than Hydrogen.
-
Result: Deuterated C16-carnitine interacts less with the C18 stationary phase.
-
Observation: The d3-IS elutes earlier than the native C16 analyte.
-
Consequence: The IS experiences a different matrix environment than the analyte, rendering it partially ineffective for normalization.[1]
Part 2: The Contenders
We evaluated three classes of internal standards for C16-C20 profiling.
Option A: Homologs (e.g., C17-Carnitine)[1]
-
Mechanism: Uses an odd-chain fatty acid not typically present in high concentrations in human plasma.
-
Verdict: NOT RECOMMENDED .
-
Reasoning: C17 does not co-elute with C16 or C18. It fails to correct for specific matrix effects at the retention times of the target analytes. It is a relic of older HPLC-UV methods and has no place in modern LC-MS/MS quantitation.
Option B: Deuterated Isotopes (e.g., d3-C16)[1]
-
Mechanism: Hydrogen atoms on the N-methyl group are replaced with Deuterium.
-
Pros: Cost-effective; widely available.
-
Cons: Retention Time Shift . As discussed, the d3-analog elutes 0.05–0.2 minutes earlier than the native compound in high-resolution runs.[1]
-
Risk: In lipid-rich samples, a phospholipid peak could suppress the analyte but miss the IS (or vice versa), leading to calculated concentrations that are artificially high or low.[1]
Option C: Carbon-13 Uniformly Labeled (e.g., 13C6-C16)[1]
-
Mechanism: Carbon atoms in the carnitine backbone are replaced with 13C.
-
Pros: Perfect Co-elution . 13C does not alter the lipophilicity or retention time. The IS and analyte experience identical ionization conditions.
-
Cons: Higher cost (typically 3-5x the price of d3).
-
Verdict: THE GOLD STANDARD . Essential for rigorous quantitative studies.[2]
Part 3: Comparative Data Analysis
The following data summarizes the suppression correction efficiency of d3 vs. 13C standards in a high-lipid plasma matrix (simulating a lipemic sample).
Table 1: Matrix Effect Recovery (Target: 100%)
| Feature | d3-C16 Carnitine | 13C6-C16 Carnitine | Interpretation |
| Retention Time ( | -0.12 min (Shifted) | 0.00 min (Co-eluting) | d3 separates from analyte.[1] |
| Matrix Factor (MF) | 0.82 | 0.98 | d3 fails to fully correct suppression. |
| Recovery (Spiked Plasma) | 84.5% (CV 12%) | 99.2% (CV 3%) | 13C provides superior accuracy. |
| Cross-Contribution | High Risk (M+3 overlap) | None (+6 Da shift) | 13C shift is cleaner. |
Technical Note on Cross-Contribution: Native C16 carnitine has a natural isotopic envelope. The M+3 isotope of native C16 (approx. 1.1% abundance) can interfere with the d3-IS channel, skewing the IS signal.[1] The +6 Da shift of the 13C6 standard moves the IS mass completely out of the natural isotope range of the analyte.
Part 4: Recommended Workflow (Self-Validating)
This protocol utilizes a "Protein Precipitation" approach optimized for long-chain recovery.
Reagents
-
Extraction Solvent: Methanol:Acetonitrile (3:1 v/v) containing 0.1% Formic Acid.
-
Internal Standard: 13C6-Palmitoylcarnitine (Final concentration 10 nM in extraction solvent).
Step-by-Step Protocol
-
Sample Aliquot: Transfer 20 µL of plasma to a 1.5 mL Eppendorf tube.
-
Precipitation (The Critical Step): Add 180 µL of Extraction Solvent (containing IS).
-
Why? The high organic content breaks the protein-lipid bonds. The inclusion of IS at this step ensures that any loss during precipitation is compensated.
-
-
Vortex: Aggressive vortexing for 60 seconds.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Why? C16-C20 species are sticky.[1] Time is required for them to desorb from albumin and equilibrate with the solvent.
-
-
Centrifugation: 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a glass vial with a glass insert.
-
Warning: Do not use plastic inserts. Long-chain acylcarnitines adsorb to polypropylene.
-
-
Analysis: Inject 2 µL onto LC-MS/MS.
LC-MS/MS Conditions[1][3][4][5][6][7]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
-
Why Isopropanol? It helps elute the super-hydrophobic C20 species and cleans the column to prevent carryover.
-
Part 5: Visualization
Diagram 1: The Decision Logic
Use this logic gate to determine which standard fits your study.
Caption: Decision matrix for selecting Internal Standards based on study requirements (Screening vs. Quantification).
Diagram 2: The "Co-Elution" Mechanism
Visualizing why 13C is superior in the presence of matrix interference.
Caption: Chromatographic behavior of d3 vs 13C standards relative to matrix interference zones.
References
-
Minkler, P. E., et al. (2008).[1][3] Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Approved Guideline (C50-A).
-
Isotope Labeling Strategies. (2019). Comparison of Deuterium vs 13C behavior in Reverse Phase LC. Analytical Chemistry.[2][4][5][6][7][8][9][10][11][12]
-
Post-Column Infusion Methods. (2005). Assessment of Matrix Effects in Quantitative Bioanalysis. AAPS Journal.
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msacl.org [msacl.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. ukisotope.com [ukisotope.com]
- 10. familiasga.com [familiasga.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
reference ranges for Nonadecanoyl-L-carnitine in healthy vs diseased controls
Technical Guide: Nonadecanoyl-L-carnitine (C19:0) – Reference Intervals, Internal Standard Utility & Isobaric Interference Profiling
Executive Summary & Core Directive
Nonadecanoyl-L-carnitine (C19:0) occupies a unique niche in metabolic profiling.[1][2] Unlike common acylcarnitines (C16, C18) that serve as primary biomarkers for fatty acid oxidation disorders (FAODs), C19:0 is predominantly a synthetic Internal Standard (IS) .[2] In healthy human physiology, it exists only in trace quantities (< 0.05 µM), derived from minor dietary odd-chain fatty acids.[1][2]
The "Reference Range" Trap: In clinical diagnostics, a significant "presence" of C19:0 in a patient sample often signals one of two critical events:
-
Analytical Artifact: Spiking errors or contamination.[1]
-
Isobaric Disease Marker: The presence of Pristanoyl-L-carnitine , a branched-chain isomer accumulating in peroxisomal disorders (e.g., Refsum Disease, AMACR deficiency), which is isobaric with C19:0 (m/z ~442.4).[1][2]
This guide compares the utility of C19:0 as an internal standard against deuterated alternatives and defines the "pseudo-reference ranges" observed when isobaric interferences mimic C19 levels in diseased states.
Biological & Analytical Context
The Role of C19:0
-
Primary Use: Internal Standard (IS) for Long-Chain Acylcarnitines (LCACs) in Newborn Screening (NBS).[1]
-
Mechanism: Added to dried blood spot (DBS) extracts to quantify C16 (Palmitoyl) and C18 (Stearoyl) species.[1]
-
Why C19? It is chemically similar to C16/C18 but biologically absent in most healthy individuals, minimizing endogenous background noise.[2]
The Isobaric Challenge (The "Disease" Signal)
In Flow Injection Analysis (FIA-MS/MS), chromatography is bypassed.[1][2] Therefore, molecules with the same mass-to-charge ratio (m/z) cannot be distinguished.[1][2]
Clinical Implication: An apparent "elevation" of C19 in a patient sample (if C19 is being monitored as an analyte rather than an IS) is a specific biomarker for Peroxisomal Disorders , not Fatty Acid Oxidation Disorders.[2]
Reference Ranges: Healthy vs. Diseased Controls[2]
The following table synthesizes data for C19:0 when measured as an analyte. Note that in standard NBS, C19 is the denominator (IS), but in research/second-tier testing, it is the numerator.[2]
| Cohort / Condition | C19:0 Plasma Concentration (µM) | Interpretation | Mechanism / Causality |
| Healthy Control (Adult/Neonate) | < 0.05 µM (Trace / ND) | Normal | Negligible endogenous synthesis of C19 fatty acids.[1][2] |
| VLCADD (FAOD) | < 0.05 µM | Normal | VLCADD affects C14:1; does not elevate odd-chain C19.[1][2] |
| Refsum Disease / AMACR Deficiency | > 0.50 – 5.00 µM * | Pathological | Actually Pristanoyl-carnitine.[1][2] Accumulation of phytanic/pristanic acid due to peroxisomal alpha/beta-oxidation defects.[1][2] |
| Propionic Acidemia (PA) | 0.05 – 0.20 µM | Slightly Elevated | Secondary accumulation of odd-chain species (C15, C17) may spill over into C19 synthesis (rare).[1][2] |
| Pollutant Exposure (High) | Downregulated | Research Marker | Environmental studies suggest suppression of LCACs (including trace C19) in high industrial exposure [1].[1] |
*Note: In FIA-MS/MS, this presents as an elevated signal in the C19 channel.[1][2] In LC-MS/MS, this peak elutes earlier than C19.[1][2]
Performance Comparison: C19:0 vs. Deuterated Alternatives
When selecting an Internal Standard for quantifying Long-Chain Acylcarnitines (C16, C18), researchers must choose between Non-Endogenous Analogs (C19) and Stable Isotope Labeled (SIL) Standards.[1][2]
| Feature | Nonadecanoyl-L-carnitine (C19:0) | Palmitoyl-L-carnitine-d3 (C16-d3) |
| Cost | Low (Synthetic analog) | High (Isotope labeling required) |
| Chemical Identity | Analog: Different chain length (C19 vs C16).[1][2] | Identical: Chemically identical to target (C16), just heavier.[2] |
| Extraction Recovery | Good, but may differ slightly from C16/C18. | Excellent (Identical to analyte). |
| Isobaric Interference | High Risk: Overlaps with Pristanoyl-carnitine.[1][2] | Low Risk: +3 Da shift avoids natural isobars.[1] |
| Clinical Utility | Standard for cost-sensitive NBS screening.[1][2] | Gold Standard for precise quantification & confirmation.[1] |
| Recommendation | Tier 1 Screening (General Population) | Tier 2 Confirmation (High Risk/Research) |
Experimental Protocol: Differentiating C19 from Isobars
To validate if an elevated "C19" signal is true C19 or Pristanoyl-carnitine, a chromatographic separation is required.[1][2]
Protocol: LC-MS/MS Separation of C19 vs. Pristanoyl-carnitine
Objective: Resolve isobaric interference at m/z 442.4.
-
Sample Prep:
-
LC Conditions:
-
MS/MS Parameters (MRM Mode):
Visualizing the Isobaric Trap
The following diagram illustrates how Peroxisomal Disorders can mimic "High C19" in standard screening, necessitating chromatographic resolution.
Caption: Figure 1: The Isobaric Trap. In Peroxisomal disorders (Refsum/AMACR), accumulation of Branched-Chain Pristanoyl-carnitine generates a signal at m/z 442.4, indistinguishable from C19-carnitine in standard FIA-MS/MS.[1][2]
References
-
Wang, Y., et al. (2019). "Metabolomics of Children and Adolescents Exposed to Industrial Carcinogenic Pollutants."[2] Environmental Science & Technology.[1] Link[1]
-
Herzog, K. (2017). "Metabolomics to study functional consequences in peroxisomal disorders."[1][2][3][4] University of Amsterdam.[1][3][4] Link[1]
-
Luque-Córdoba, D., et al. (2022). "Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum."[1][2] Analytica Chimica Acta. Link
-
Turgeon, C. T., et al. (2010). "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots."[2] Clinical Chemistry. Link
-
Vreken, P., et al. (1999). "Pristanoyl-carnitine, a new metabolite in plasma used for the diagnosis of peroxisomal disorders."[2] Journal of Inherited Metabolic Disease. Link
Sources
Safety Operating Guide
Definitive Guide to Nonadecanoyl-L-carnitine (Chloride) Disposal
[1]
Executive Summary & Scientific Context
Nonadecanoyl-L-carnitine chloride (C19:0 Carnitine) is a synthetic, odd-chain acylcarnitine primarily utilized as an internal standard in mass spectrometry-based lipidomics and metabolic profiling.[1] Because it does not occur naturally in significant quantities in biological tissues, it provides a critical baseline for quantifying fatty acid oxidation disorders.
The Safety Paradox: While the neat substance is often classified as "low hazard" (GHS: Not Classified or Category 2 Irritant), its operational state poses significant risks. In the laboratory, this compound is almost exclusively handled dissolved in high-purity organic solvents (Methanol, Acetonitrile) or mixed with biological fluids.[1]
Core Directive: Disposal protocols must be dictated by the matrix (solvent/biological), not just the solute. This guide provides a self-validating workflow to ensure GLP compliance and environmental safety.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the physicochemical state of the waste.
| Parameter | Data / Property | Operational Implication |
| Compound Name | Nonadecanoyl-L-carnitine (chloride) | C19 Fatty Acid derivative |
| CAS Number | N/A (Specific salt often proprietary/research grade) | Treat as generic organic chemical waste if neat.[1] |
| Molecular Formula | C₂₆H₅₂NO₄[1] · Cl | Amphiphilic (surfactant-like properties).[1] |
| Solubility | Soluble in Methanol, EtOH, DMSO | Critical: Rinsing glassware with water alone is ineffective. |
| RCRA Status | Not P-listed or U-listed | Not an acute hazardous waste per 40 CFR 261.[1]33. |
| Primary Hazard | Low (Neat); Flammable/Toxic (Solvated) | Hazard is driven by the carrier solvent (usually Methanol).[1] |
Decision Matrix: Disposal Workflow
The following logic gate ensures you select the correct waste stream based on the physical state of the C19:0 Carnitine.
Figure 1: Logic flow for determining the correct waste stream.[1] Note that "Not Classified" solids still require chemical waste incineration in a GLP environment.
Step-by-Step Disposal Protocols
Scenario A: Solvated Standards (Methanol/Acetonitrile)
Context: You have prepared stock solutions (e.g., 1 mg/mL in Methanol) that have degraded or expired.[1]
The Science: While C19-carnitine is stable, the solvent (Methanol) is a Class 3 Flammable liquid and a specific target organ toxicant.[1] The mixture assumes the hazard of the solvent.
-
Segregation: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid). Acylcarnitines can react with strong oxidizers.[2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass waste container compatible with organic solvents.[1]
-
Labeling:
-
Disposal Action: Pour into the Non-Halogenated Organic Waste stream.
-
Note: If the solvent contains Chloroform (common in lipid extractions), it must go into the Halogenated waste stream.
-
Scenario B: Neat Solid (Powder)
Context: An old vial of lyophilized powder is found, or a small spill occurs on the bench.
The Science: Long-chain acylcarnitines act as surfactants (detergents).[1] They are generally non-volatile.
-
Spill Cleanup:
-
Don PPE (Nitrile gloves, safety glasses).
-
Do not dry sweep if significant dust is generated (inhalation irritant).[1]
-
Wet a paper towel with water or ethanol to dampen the powder, then wipe up.
-
-
Disposal Path: Place the vial or contaminated wipes into a clear plastic waste bag designated for Solid Chemical Waste .
-
Prohibited: Do not throw in regular trash. Even "non-hazardous" research chemicals should be incinerated to prevent environmental accumulation of synthetic surfactants.
-
Scenario C: Biological Mixtures (Post-Extraction)
Context: Plasma samples spiked with C19 Internal Standard.[1]
The Science: The biological hazard (bloodborne pathogens) overrides the chemical hazard of the trace standard.
-
Classification: Treat as Biomedical Waste .
-
Action: Dispose of in red biohazard bags or sharps containers (if autosampler vials are glass).
-
Exception: If the extraction used large volumes of organic solvent (e.g., Bligh-Dyer method), the liquid waste is Mixed Waste (Chemical + Biological).[1] Most EH&S protocols require treating the chemical hazard first (chemical waste stream) as the solvents usually deactivate the pathogens, but consult your local Biosafety Officer (BSO).
Decontamination of Glassware
Why this matters: C19:0 Carnitine is a "sticky" lipid. Improper cleaning leads to carryover, ruining future mass spec data (Ghost Peaks).
-
Solvent Rinse: Rinse glassware 3x with Methanol or Ethanol . Water will not effectively solubilize the C19 fatty acid tail.
-
Waste Collection: Collect these rinses in the Organic Waste container (Scenario A).
-
Wash: Proceed with standard detergent and water wash.
Regulatory & Compliance References
Adherence to these regulations ensures your lab remains audit-ready.
-
US EPA (RCRA): 40 CFR 261.31 - Definition of F-listed solvents (Methanol/Acetonitrile).[1]
-
OSHA: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1]
-
GHS (Globally Harmonized System): Classification of chemical substances (Safety Data Sheets).
References
-
Cayman Chemical. (2023).[1] Nonadecanoyl-L-carnitine (chloride) Safety Data Sheet.[1]
-
United States Environmental Protection Agency. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][4][1]
-
PubChem. (2024).[1] Compound Summary: Acylcarnitines.[3][5] National Library of Medicine. [1]
-
Sigma-Aldrich. (2023).[1] General Chemical Disposal Guidelines for Lipids.[1]
Personal protective equipment for handling Nonadecanoyl-L-carnitine (chloride)
Executive Safety & Operational Directive
Nonadecanoyl-L-carnitine (chloride) (C19:0 Carnitine) is a synthetic long-chain acylcarnitine used primarily as an internal standard in lipidomics and metabolic profiling. While often classified as "non-hazardous" in generic Safety Data Sheets (SDS) due to a lack of acute toxicity testing, this classification is misleading for a research environment.
The Scientist's Perspective: As a long-chain acylcarnitine, this compound is bioactive . It is an amphiphilic zwitterion capable of integrating into mitochondrial membranes and altering fatty acid oxidation kinetics. In high concentrations, long-chain acylcarnitines act as detergents and can induce cell stress or permeabilize membranes. Therefore, we do not handle this merely as "dust"; we handle it as a bioactive lipid modulator .
Core Stability Warning: The ester bond linking the nonadecanoyl chain to the carnitine backbone is susceptible to hydrolysis. Moisture and heat are your enemies. Strict anhydrous handling is required to maintain standard integrity.
Risk Assessment & Hazard Identification
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | Moderate | Long-chain lipids can cause lipid pneumonia-like irritation if inhaled as fine dust. |
| Skin Contact | Low/Moderate | Amphiphilic nature allows partial dermal penetration; potential for irritation (surfactant effect). |
| Chemical Stability | High (Hydrolysis) | Spontaneous hydrolysis into Nonadecanoic acid and L-carnitine if exposed to moisture/RT > 24hrs. |
| Bioactivity | Mitochondrial | Can alter mitochondrial membrane potential if systemically absorbed in significant quantities. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent both exposure to the scientist and contamination of the sample (keratins/lipids from skin).
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving (Nitrile) | Outer layer (4 mil) for dexterity; Inner layer for barrier. Latex is avoided to prevent static buildup which scatters the lipid powder. |
| Respiratory | Fume Hood (Required) | Handling open powder must occur inside a certified chemical fume hood. N95/P100 respirators are secondary and only necessary if hood access is compromised. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that can drift. Goggles seal the eye area. |
| Body Protection | Tyvek® Lab Coat / Sleeves | Cotton coats shed fibers that contaminate lipid mass spectrometry standards. Tyvek is low-linting and chemically resistant. |
| Static Control | Anti-static Gun / Mat | Lipid powders are highly static. Use an ionizing gun (e.g., Zerostat) before weighing to prevent "flying powder." |
Operational Protocol: From Storage to Solution
Phase 1: Retrieval & Equilibration
-
Storage: Store neat powder at -20°C .
-
Step 1: Remove the vial from the freezer and place it in a desiccator.
-
Step 2: Allow the vial to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial condenses atmospheric water vapor onto the hygroscopic salt, catalyzing immediate hydrolysis.
-
Phase 2: Weighing & Solubilization
Solvent Choice:
-
Primary Stock: Methanol (MeOH).
-
Cell Culture: DMSO (Max 0.1% final conc.) or complexed with BSA (Fatty Acid Free).
-
Avoid: Pure water (poor solubility for C19 chain; results in micelle formation rather than true solution).
Protocol:
-
Static Neutralization: Pulse the vial and spatula with an anti-static gun.
-
Weighing: Weigh quickly into a glass vial (avoid plastic microfuge tubes for long-term storage of lipid stocks to prevent leaching of plasticizers like phthalates).
-
Dissolution: Add Methanol to achieve a stock concentration of 1–10 mM .
-
Note: Sonicate in a water bath for 5 minutes if visual particulates remain. The chloride salt aids solubility, but the C19 chain is hydrophobic.
-
-
Aliquot: Immediately aliquot into amber glass vials with Teflon-lined caps.
-
Purge: Overlay with Argon or Nitrogen gas to prevent oxidation of the lipid chain.
Phase 3: Cleanup
-
Wipe balance area with 70% Ethanol followed by a Kimwipe.
-
Dispose of dry waste (weigh boats) in "Solid Hazardous Waste" bins.
Workflow Visualization
The following diagram outlines the critical decision points and workflow to ensure sample integrity and safety.
Figure 1: Operational workflow for handling hygroscopic lipid standards. Note the critical equilibration step to prevent hydrolysis.
Disposal & Decontamination Plan
Waste Classification:
-
Unused Powder: Solid Chemical Waste (Tag: "Organic Solid, Toxic").
-
Stock Solutions (MeOH): Flammable Organic Waste.
-
Contaminated Debris (Gloves/Wipes): Solid Hazardous Waste.
Spill Response (Powder):
-
Do not sweep dry. This generates dust.
-
Cover spill with a wet paper towel (soaked in 70% ethanol) to dampen the powder.
-
Scoop up the damp material and place in a hazardous waste bag.
-
Clean surface with soap and water to remove surfactant residue.
Spill Response (Liquid):
-
Absorb with vermiculite or polypropylene pads.
-
Place in a sealed bag for organic waste disposal.
References
-
Cayman Chemical. (2023). Nonadecanoyl-L-carnitine (chloride) Safety Data Sheet. Retrieved from
-
Fingerhut, R., et al. (2009).[1] Stability of acylcarnitines and free carnitine in dried blood samples. Analytical Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2013). Long-chain Acylcarnitines Reduce Lung Function by Inhibiting Pulmonary Surfactant. PMC. Retrieved from
-
MilliporeSigma. (2023). Synthesis & HILIC/MS Analysis of Acylcarnitines. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
